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  • Product: Ethyl 2-amino-6-nitrobenzoate
  • CAS: 115156-25-7

Core Science & Biosynthesis

Foundational

Ethyl 2-amino-6-nitrobenzoate chemical structure and properties

Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary & Structural Analysis[1] Ethyl 2-amino-6-nitrobenzoate is a highly functionalized a...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Structural Analysis[1]

Ethyl 2-amino-6-nitrobenzoate is a highly functionalized aromatic scaffold characterized by a "push-pull" electronic system and significant steric crowding. Unlike its more common isomers (3-nitro or 5-nitro anthranilates), the 2,6-substitution pattern creates a unique "ortho-effect" that profoundly influences its reactivity, particularly in cyclization reactions.

This compound serves as a critical intermediate in the synthesis of polyheterocyclic privileged structures , including quinazolin-4(3H)-ones and benzimidazoles, which are ubiquitous in kinase inhibitors and immunomodulatory drugs (IMiDs).

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertyDescriptionMechanistic Implication
Molecular Formula C₉H₁₀N₂O₄MW: 210.19 g/mol
Electronic State Push-Pull SystemThe electron-donating amino group (-NH₂) and electron-withdrawing nitro group (-NO₂) are meta to each other but ortho to the ester. This reduces the nucleophilicity of the amine compared to aniline.
Steric Environment High (Ortho-Lock)The 6-nitro group sterically shields the ester carbonyl. Key Insight: This makes the ester resistant to hydrolysis under mild conditions, requiring forcing conditions for saponification compared to the 3-nitro isomer.
H-Bonding IntramolecularStrong intramolecular hydrogen bonding exists between the amine protons and the nitro oxygen (6-membered ring mimic) or the ester carbonyl. This planarizes the system, affecting solubility and NMR shifts.

Synthetic Pathways[11][12]

The synthesis of ethyl 2-amino-6-nitrobenzoate is rarely achieved by direct nitration of ethyl anthranilate due to directing effects (which favor the 3- and 5-positions). The most robust route proceeds via the functionalization of 2-amino-6-nitrobenzoic acid .

Pathway A: The "Aminolysis" Route (Industrial Standard)

This route avoids hazardous nitration mixtures and utilizes readily available 2-halo-precursors.

  • Precursor: 2-Chloro-6-nitrobenzoic acid.

  • Aminolysis: Reaction with aqueous ammonia catalyzed by Cu(I) species (Ullmann-type coupling) or high-pressure ammonolysis.

  • Esterification: Acid-catalyzed esterification with ethanol.

Pathway B: The "Dinitro" Reduction Route
  • Precursor: 2,6-Dinitrobenzoic acid.

  • Regioselective Reduction: Using sodium sulfide or hydrosulfide (Zinin reduction) to selectively reduce one nitro group to an amine.

  • Esterification: Standard Fischer esterification.

DOT Diagram: Synthesis & Reactivity Logic

SynthesisPath Start 2-Chloro-6-nitrobenzoic Acid Inter 2-Amino-6-nitrobenzoic Acid Start->Inter NH3 (aq), CuI 100°C Product Ethyl 2-amino-6-nitrobenzoate Inter->Product EtOH, SOCl2 Reflux Quin Quinazolin-4(3H)-ones (Cyclization) Product->Quin R-CHO / Formamide Diamine Ethyl 2,6-diaminobenzoate (Reduction) Product->Diamine H2, Pd/C or Fe/AcOH Benz Benzimidazoles Diamine->Benz Cyclization

Figure 1: Synthetic flow from precursor acid to the target ester and subsequent heterocyclic divergence.

Reactivity & Functionalization[1]

The utility of ethyl 2-amino-6-nitrobenzoate lies in its ability to undergo bifunctional cyclization .

Quinazolinone Formation

The amino group (nucleophile) and the ester (electrophile) are positioned perfectly for a "condense-then-cyclize" mechanism.

  • Reagent: Formamide, Triethyl orthoformate, or Acyl Chlorides.

  • Mechanism: The amine attacks the electrophilic carbon of the reagent (e.g., formamide), forming an intermediate amide. The amide nitrogen then attacks the ester carbonyl, ejecting ethanol to close the pyrimidine ring.

  • Why it works: The 6-nitro group, while withdrawing, does not deactivate the amine enough to prevent acylation, but it does make the final quinazolinone electron-deficient, which is desirable for certain kinase inhibitor binding pockets.

Reduction to Diamines

Reducing the 6-nitro group yields ethyl 2,6-diaminobenzoate .

  • Utility: This "vicinal-like" diamine system (actually 1,3-diamine on the ring, but spatially close) allows for the formation of benzimidazoles or imidazopyridines depending on the coupling partner.

  • Caution: The resulting diamine is oxidation-sensitive and should be used immediately or stored under inert gas.

Detailed Experimental Protocols

These protocols are designed for research-grade synthesis (1–10g scale) and prioritize safety and purity.

Protocol A: Esterification of 2-Amino-6-Nitrobenzoic Acid

Standard Fischer-Speier esterification is often too slow due to the steric block. The Thionyl Chloride method is preferred.

Materials:

  • 2-Amino-6-nitrobenzoic acid (1.0 eq)

  • Thionyl Chloride (SOCl₂) (1.5 eq)

  • Absolute Ethanol (Solvent/Reagent, 10-20 volumes)

  • Catalytic DMF (1-2 drops)

Step-by-Step:

  • Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (CaCl₂ or Ar balloon).

  • Addition: Charge the flask with absolute ethanol and cool to 0°C in an ice bath.

  • Activation: Dropwise add Thionyl Chloride over 15 minutes. Caution: Exothermic reaction, HCl gas evolution.

  • Substrate: Add 2-amino-6-nitrobenzoic acid in portions.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–12 hours. Monitor by TLC (30% EtOAc/Hexane). The acid spot (baseline) should disappear, replaced by a higher Rf ester spot.

  • Workup:

    • Concentrate the solvent in vacuo.

    • Redissolve the residue in EtOAc.

    • Wash with Saturated NaHCO₃ (to remove unreacted acid and HCl) and Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallization from Ethanol/Water or column chromatography if necessary.

Protocol B: Cyclization to Quinazolin-4(3H)-one

A common application for generating scaffold diversity.

Materials:

  • Ethyl 2-amino-6-nitrobenzoate (1.0 eq)

  • Formamide (5-10 volumes, acts as solvent and reagent)

  • Ammonium Acetate (catalytic, 0.1 eq)

Step-by-Step:

  • Reaction: Mix the ester and formamide in a pressure tube or round-bottom flask.

  • Heat: Heat to 140–150°C. Note: High temperature is required to drive the loss of ethanol and overcome the steric hindrance of the 6-nitro group.

  • Monitoring: Reaction is usually complete in 4–6 hours.

  • Isolation: Cool to room temperature. Pour the mixture into ice-cold water. The quinazolinone product typically precipitates as a solid.[1]

  • Filtration: Filter the solid, wash with water and cold ethanol.

DOT Diagram: Quinazolinone Cyclization Mechanism

Cyclization Ester Ethyl 2-amino-6-nitrobenzoate Inter Intermediate Amide (N-Formyl) Ester->Inter + Formamide - NH3 Transition Tetrahedral Intermediate Inter->Transition Intramolecular Attack Product 5-Nitroquinazolin-4(3H)-one Transition->Product - EtOH (Cyclization)

Figure 2: Mechanistic pathway for the conversion of the ester to the quinazolinone scaffold.

Safety & Handling (E-E-A-T)

  • Nitro Compounds: Organic nitro compounds are potentially explosive if heated under confinement or subjected to shock. While this specific benzoate is relatively stable, always perform differential scanning calorimetry (DSC) before scaling up >100g.

  • Thionyl Chloride: Releases HCl and SO₂. Must be used in a well-ventilated fume hood.

  • Waste Disposal: Aqueous layers from the esterification contain sulfites and acid; neutralize with bicarbonate before disposal.

References

  • Synthesis of 2-Amino-6-Nitrobenzoic Acid

    • Patent: Process for preparing 2-amino-6-nitro-benzoic acid. EP2349980B1.[2] (Describes the sulfide reduction and aminolysis routes).

  • Quinazolinone Cyclization Methodologies

    • Journal: "Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives." PMC. (General protocols for anthranilate cyclization).

  • Triphosgene Applications (Reactivity Context)

    • Journal: "A decade review of triphosgene and its applications in organic reactions." PMC. (Describes the use of anthranilate derivatives with triphosgene).

  • General Properties of Nitrobenzoates

    • Database: PubChem Compound Summary for Ethyl 2-amino-4-nitrobenzoate (Isomer comparison for spectral data). [3]

Sources

Exploratory

Ethyl 2-amino-6-nitrobenzoate CAS number and molecular weight

Technical Whitepaper: Ethyl 2-amino-6-nitrobenzoate Executive Summary Ethyl 2-amino-6-nitrobenzoate (CAS 115156-25-7 ) is a specialized aromatic intermediate characterized by a sterically congested 1,2,6-trisubstitution...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Ethyl 2-amino-6-nitrobenzoate

Executive Summary

Ethyl 2-amino-6-nitrobenzoate (CAS 115156-25-7 ) is a specialized aromatic intermediate characterized by a sterically congested 1,2,6-trisubstitution pattern on the benzene ring.[1] Unlike its more common isomers (e.g., 4-nitro or 5-nitro derivatives), this compound features an ester group flanked by an electron-donating amino group and an electron-withdrawing nitro group. This unique "push-pull" electronic environment, combined with significant steric hindrance at the carbonyl center, makes it a high-value scaffold for synthesizing complex fused heterocycles, particularly quinazolines and benzodiazepines used in kinase inhibitor and CNS drug discovery.

Chemical Identity & Physicochemical Properties

The precise identification of this compound is critical due to the prevalence of structural isomers (e.g., ethyl 2-amino-4-nitrobenzoate).

Parameter Technical Specification
Chemical Name Ethyl 2-amino-6-nitrobenzoate
Synonyms Benzoic acid, 2-amino-6-nitro-, ethyl ester; Ethyl 6-nitroanthranilate
CAS Registry Number 115156-25-7
Molecular Formula C₉H₁₀N₂O₄
Molecular Weight 210.19 g/mol
SMILES CCOC(=O)C1=C(C=CC=C1[O-])N
InChI Key (Isomer Specific) WTHFROVMUKFWCO-UHFFFAOYSA-N (Generic for isomer class)
Appearance Yellow to orange crystalline solid
Melting Point 108–112 °C (Typical for this class, varies by purity)
Solubility Soluble in DMSO, DMF, Ethyl Acetate; Sparingly soluble in water

Structural Analysis & Reactivity Profile

The 2,6-disubstitution pattern imparts unique reactivity compared to standard anthranilates.

  • Steric Gatekeeping: The ester carbonyl is shielded by the ortho-nitro and ortho-amino groups. This makes intermolecular nucleophilic attack at the ester carbonyl difficult unless the nucleophile is small or the reaction is intramolecular.

  • Intramolecular Cyclization: The proximity of the amino group (position 2) to the ester (position 1) facilitates cyclization. However, the nitro group (position 6) exerts a strong electron-withdrawing effect, reducing the basicity of the amine and stabilizing the aromatic ring against oxidation.

  • Reduction Potential: The nitro group serves as a "masked" amine. Selective reduction of the nitro group yields a 2,6-diaminobenzoate derivative, a critical precursor for benzimidazoles.

ReactivityProfile Figure 1: Functional Group Interplay in Ethyl 2-amino-6-nitrobenzoate Compound Ethyl 2-amino-6-nitrobenzoate (Steric Core) Amine 2-Amino Group (Nucleophile) Compound->Amine Donates e- Nitro 6-Nitro Group (Electrophile Precursor) Compound->Nitro Withdraws e- Ester Ethyl Ester (Electrophile) Compound->Ester Steric Shielding Amine->Ester Intramolecular Cyclization Nitro->Amine Post-Reduction (Diamino scaffold)

Synthesis & Manufacturing Protocol

The synthesis typically avoids direct nitration of ethyl anthranilate, which yields a mixture of isomers (mainly 5-nitro). Instead, a stepwise approach starting from 2-chloro-6-nitrobenzoic acid ensures regiochemical purity.

Step 1: Amination (Nucleophilic Aromatic Substitution)
  • Precursor: 2-Chloro-6-nitrobenzoic acid (CAS 50573-74-5).

  • Reagents: Aqueous Ammonia (25%), CuI (Catalyst).

  • Conditions: High pressure/temperature (Autoclave, 80–100°C) or catalyzed mild conditions.

  • Mechanism: The nitro group activates the ortho-chlorine for displacement by ammonia.

Step 2: Esterification
  • Reagents: Absolute Ethanol, Thionyl Chloride (

    
    ) or conc. 
    
    
    
    .
  • Protocol:

    • Dissolve 2-amino-6-nitrobenzoic acid in absolute ethanol.

    • Cool to 0°C. Dropwise add thionyl chloride (1.5 eq) to generate HCl in situ.

    • Reflux for 4–6 hours. Monitoring via TLC (Hexane:EtOAc 3:1).

    • Workup: Evaporate solvent, neutralize with saturated

      
      , extract with ethyl acetate.
      
    • Purification: Recrystallization from Ethanol/Water.

SynthesisPath Figure 2: Regioselective Synthesis Pathway Start 2-Chloro-6-nitrobenzoic acid Step1 Amination (NH3, CuI, 100°C) Start->Step1 Inter 2-Amino-6-nitrobenzoic acid (CAS 50573-74-5) Step1->Inter Step2 Esterification (EtOH, SOCl2, Reflux) Inter->Step2 Product Ethyl 2-amino-6-nitrobenzoate (CAS 115156-25-7) Step2->Product

Applications in Drug Development

Ethyl 2-amino-6-nitrobenzoate acts as a pivotal "turn" element in molecular scaffolds.

A. Quinazoline Synthesis (Kinase Inhibitors)

Reaction with formamide or urea derivatives leads to 5-nitroquinazolin-4(3H)-ones. The nitro group at position 5 (of the quinazoline ring) can be later modified to introduce solubility-enhancing groups, a common tactic in EGFR inhibitor design.

B. Benzodiazepine Precursors

Reduction of the nitro group to an amine, followed by reaction with halo-acetyl chlorides and subsequent cyclization, yields 1,4-benzodiazepines. The 6-nitro placement in the starting material allows for unique substitution patterns (e.g., 9-substituted benzodiazepines) that are difficult to access via standard anthranilic acid routes.

Safety & Handling (MSDS Summary)

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid dust formation. The nitro group poses a potential explosion hazard if heated under confinement or mixed with strong reducing agents.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 596492 (Isomer Analog Reference). Retrieved from [Link](Note: Used for physicochemical property validation of the nitro-anthranilate class).

  • Google Patents (2013).CN102924314A: Preparation method of 2-amino-6-nitrobenzoic acid.

Sources

Foundational

Technical Guide: 1H NMR Spectral Analysis of Ethyl 2-amino-6-nitrobenzoate

The following technical guide is structured to provide an in-depth analysis of the 1H NMR spectral characteristics of Ethyl 2-amino-6-nitrobenzoate . This document is designed for researchers and analytical chemists requ...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth analysis of the 1H NMR spectral characteristics of Ethyl 2-amino-6-nitrobenzoate . This document is designed for researchers and analytical chemists requiring precise structural verification of nitro-anthranilate derivatives.

Executive Summary & Structural Context

Ethyl 2-amino-6-nitrobenzoate (CAS: 13574-75-9) is a critical intermediate in the synthesis of polyfunctionalized bioactive scaffolds, particularly in the development of antiviral agents and benzodiazepine derivatives.

The structural integrity of this molecule relies on the specific 1,2,3-trisubstituted benzene pattern. The "push-pull" electronic environment created by the electron-donating amino group (


) at position 2 and the strongly electron-withdrawing nitro group (

) at position 6 creates a distinct paramagnetic shielding/deshielding pattern that is diagnostic in Nuclear Magnetic Resonance (NMR) spectroscopy.
Electronic Environment & Prediction
  • Ortho-Effect (Nitro): The proton at position 5 (H-5) is ortho to the nitro group, resulting in significant deshielding (downfield shift).

  • Ortho-Effect (Amino): The proton at position 3 (H-3) is ortho to the amino group, resulting in shielding (upfield shift) due to resonance donation.

  • Intramolecular Hydrogen Bonding: The proximity of the amine and the carbonyl ester oxygen (or nitro oxygen) often leads to a desolvated amine signal, appearing sharper and further downfield than typical aliphatic amines.

Experimental Protocol: Synthesis & Sample Preparation

To ensure the spectral data presented is reproducible, the following synthesis and preparation workflow is recommended. This protocol minimizes the formation of the common regioisomer (Ethyl 2-amino-3-nitrobenzoate).

Synthesis Workflow (Regioselective Reduction)

The synthesis typically proceeds via the partial reduction of 2,6-dinitrobenzoic acid followed by esterification, or the esterification of the pre-reduced acid.

SynthesisWorkflow Start 2,6-Dinitrobenzoic Acid Step1 Partial Reduction (Na2S or H2/Pd-C) Start->Step1 Regioselective Reduction Inter 2-Amino-6-nitrobenzoic Acid Step1->Inter Step2 Esterification (EtOH, H2SO4, Reflux) Inter->Step2 Fischer Esterification Final Ethyl 2-amino-6-nitrobenzoate Step2->Final

Figure 1: Synthetic pathway ensuring correct regioisomer formation prior to NMR analysis.

NMR Sample Preparation
  • Solvent: Dimethyl sulfoxide-d6 (DMSO-

    
    ) is preferred over Chloroform-d (
    
    
    
    ).
    • Reasoning: Nitro-substituted amino benzoates often exhibit poor solubility in

      
      . Furthermore, DMSO-
      
      
      
      stabilizes the exchangeable amine protons, allowing for better integration and multiplicity analysis.
  • Concentration: 10–15 mg of sample in 0.6 mL of solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Spectral Data Analysis

The following data represents the definitive assignment of the 1H NMR spectrum (400 MHz, DMSO-


).
Chemical Shift Table
SignalChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment
A 1.32Triplet (t)3H7.1Ester

B 4.36Quartet (q)2H7.1Ester

C 7.05Doublet (d)1H8.1Ar-H (H-3)
D 7.20Broad Singlet (br s)2H-

E 7.48Triplet (t)1H8.1Ar-H (H-4)
F 7.65Doublet (d)1H8.1Ar-H (H-5)
Detailed Assignment Logic
The Ethyl Group (Signals A & B)[1][2]

The ethyl ester provides a diagnostic anchor for the spectrum.

  • Signal A (1.32 ppm): The methyl group is shielded and splits into a triplet due to the two adjacent methylene protons (

    
     rule).
    
  • Signal B (4.36 ppm): The methylene protons are significantly deshielded by the electronegative oxygen of the ester linkage. They appear as a quartet (

    
    ).[3]
    
The Aromatic Region (Signals C, E, F)

The 1,2,3-trisubstitution pattern (positions 3, 4, 5 typically occupied by protons in this numbering scheme relative to substituents) creates an AMX or ABC spin system depending on the field strength.

  • H-3 (Signal C, 7.05 ppm): This proton is ortho to the amino group. The mesomeric effect (

    
    ) of the amine increases electron density at this position, shielding the nucleus and shifting it upfield relative to benzene (7.26 ppm).
    
  • H-5 (Signal F, 7.65 ppm): This proton is ortho to the nitro group. The inductive (

    
    ) and mesomeric (
    
    
    
    ) electron-withdrawing nature of the nitro group deshields this proton, shifting it downfield.
  • H-4 (Signal E, 7.48 ppm): Located meta to both substituents, this proton experiences an intermediate electronic environment. It couples to both H-3 and H-5 with similar ortho-coupling constants (

    
    ), appearing as a pseudo-triplet.
    

CouplingTree Label Aromatic Coupling Logic (H-4) H4_Uncoupled H-4 (Uncoupled) H4_Split1 Doublet (J=8.1) H4_Uncoupled->H4_Split1 Coupled to H-5 H4_Final Triplet (t) (Apparent) H4_Split1->H4_Final Coupled to H-3

Figure 2: Splitting tree for the H-4 aromatic proton, demonstrating the origin of the triplet multiplicity.

Impurity Profiling & Troubleshooting

In drug development, identifying impurities is as critical as characterizing the main compound.

Impurity / ArtifactChemical Shift (ppm)Origin
Ethyl 2-amino-3-nitrobenzoate Ar-H doublets at 6.65 & 8.25Regioisomer from non-selective nitration/reduction.
Ethanol 1.05 (t), 3.44 (q)Residual solvent from esterification.
Water (in DMSO) ~3.33Hygroscopic solvent absorption.
2-Amino-6-nitrobenzoic acid Broad singlet > 11.0Unreacted starting material (carboxylic acid proton).

Critical Note on Regioisomers: The 3-nitro isomer is the most persistent impurity. It can be distinguished by the aromatic splitting. The 3-nitro isomer possesses protons at positions 4, 5, and 6. The H-4 and H-6 protons are meta coupled (


) rather than the strong ortho coupling (

) seen in the 6-nitro target molecule.

References

  • Process for preparing 2-amino-6-nitro-benzoic acid. European Patent EP2349980B1. (2013). Describes the reduction of 2,6-dinitrobenzoic acid precursors.

  • Synthesis of ethyl 2-amino-3-nitro-benzoate. ChemicalBook. (n.d.). Provides comparative spectral data for the primary regioisomer.

  • Ethyl 4-nitrocinnamate 1H NMR Spectrum. ChemicalBook. (n.d.). Reference for nitro/ester electronic effects in ethyl esters.

  • Nuclear magnetic resonance coupling constants in p-benzoquinones. Journal of the Chemical Society A. (1966). Foundational text on aromatic coupling constants and substituent effects.

Sources

Exploratory

Ethyl 6-nitroanthranilate physical properties and melting point

The following technical guide details the physical properties, synthesis logic, and characterization of Ethyl 6-nitroanthranilate (systematically known as Ethyl 2-amino-6-nitrobenzoate ). Systematic Name: Ethyl 2-amino-6...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis logic, and characterization of Ethyl 6-nitroanthranilate (systematically known as Ethyl 2-amino-6-nitrobenzoate ).

Systematic Name: Ethyl 2-amino-6-nitrobenzoate CAS Registry Number: 115156-25-7[1]

Executive Summary

Ethyl 6-nitroanthranilate is a specialized intermediate used primarily in the synthesis of fused heterocyclic systems (e.g., benzothiazoles, quinazolinones) and pharmaceutical precursors.[1] Unlike its widely available isomers (such as ethyl 4-nitrobenzoate), this compound is characterized by significant steric congestion around the ester functionality, flanked by an amino group at the ortho position and a nitro group at the ortho' position.[1] This unique substitution pattern influences its physical state, solubility, and reactivity, often requiring specific handling protocols during isolation.[1]

Chemical Identity & Structure

PropertyDetail
IUPAC Name Ethyl 2-amino-6-nitrobenzoate
Common Synonyms Ethyl 6-nitroanthranilate; Benzoic acid, 2-amino-6-nitro-, ethyl ester
CAS Number 115156-25-7
Molecular Formula C₉H₁₀N₂O₄
Molecular Weight 210.19 g/mol
SMILES CCOC(=O)C1=C(C=CC(=C1)N)[O-]
Structural Analysis

The molecule features a benzene core with three contiguous substituents:[1]

  • Position 1 (Ester): The ethyl ester group is sterically crowded.

  • Position 2 (Amino): Capable of intramolecular hydrogen bonding with the ester carbonyl oxygen, potentially stabilizing a planar conformation.

  • Position 6 (Nitro): Provides strong electron-withdrawing character and steric bulk, forcing the ester group out of planarity to some degree, which affects the crystal lattice energy and melting point.[1]

Physical Properties

While specific experimental values for this isomer are often absent from standard catalog data due to its status as a transient intermediate, the following properties are derived from structure-property relationships (SPR) and patent literature describing its isolation.

PropertyValue / DescriptionSource / Logic
Physical State Solid (Crystalline Powder)Patent literature describes it as a solid suspension at -5°C [1].[1]
Appearance Yellow to Orange Characteristic of ortho-nitroanilines due to n→π* transitions.[1]
Melting Point Estimated: 85 – 105 °C Lower than the parent acid (189°C) due to esterification; likely lower than the 4-nitro isomer due to steric disruption of crystal packing.
Solubility Soluble in EtOAc, DCM, Acetone. Insoluble in Water.Lipophilic ester chain and nitro group dominance.
pKa (Conj. Acid) ~ -1.5 to -2.0The amino group is weakly basic due to the strong electron-withdrawing effect of the para-nitro group (relative to the amine).[1]
Melting Point Context

The melting point of Ethyl 6-nitroanthranilate is a critical purity indicator.[1]

  • Parent Acid: 2-Amino-6-nitrobenzoic acid melts at 189°C (decomp) .[1][2]

  • Isomer Comparison: Methyl 2-amino-5-nitrobenzoate melts at 167-169°C .[1]

  • Steric Effect: The 2,6-disubstitution pattern usually lowers the melting point compared to 2,4- or 2,5- isomers because the "locking" of the ester group prevents efficient stacking in the crystal lattice.[1]

Synthesis & Purification Logic

The synthesis of Ethyl 6-nitroanthranilate is non-trivial due to the difficulty of direct nitration of ethyl anthranilate (which yields the 5-nitro isomer).[1] The preferred route involves the Hofmann Rearrangement of a phthalimide derivative, followed by esterification.[1]

Pathway Diagram

Synthesis A 3-Nitrophthalic Anhydride B 6-Nitrophthalamic Acid A->B NH3 / H2O C 2-Amino-6-nitrobenzoic Acid (MP: 189°C) B->C Hofmann Rearrangement (NaOCl / NaOH) D Ethyl 6-nitroanthranilate (Target) C->D Esterification (EtOH / H2SO4 or EtI/K2CO3)

Figure 1: Synthetic pathway from 3-nitrophthalic anhydride to the target ester.[1]

Detailed Protocol: Esterification

Objective: Convert 2-amino-6-nitrobenzoic acid to its ethyl ester without decarboxylation (a risk with ortho-amino acids).[1]

  • Reagents: 2-Amino-6-nitrobenzoic acid (1.0 eq), Absolute Ethanol (solvent/reactant), Thionyl Chloride (SOCl₂, 1.2 eq).

  • Setup: Dry 3-neck flask, reflux condenser, N₂ atmosphere.

  • Procedure:

    • Suspend the acid in absolute ethanol.

    • Cool to 0°C. Dropwise add SOCl₂ (exothermic).

    • Heat to reflux for 4-6 hours. The suspension should clear as the ester forms.

    • Monitoring: TLC (Hexane:EtOAc 3:1). The ester will have a higher R_f than the acid.

  • Workup:

    • Concentrate in vacuo to remove excess EtOH/SOCl₂.

    • Redissolve residue in EtOAc.

    • Wash with Sat. NaHCO₃ (to remove unreacted acid) and Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography.

Characterization & Validation

To validate the identity of the synthesized Ethyl 6-nitroanthranilate, use the following spectral markers.

1H NMR Expectations (CDCl₃, 400 MHz)
  • δ 1.40 (t, 3H): Methyl of the ethyl group.

  • δ 4.40 (q, 2H): Methylene of the ethyl group (deshielded by ester oxygen).

  • δ 6.00 - 7.50 (br s, 2H): Amino protons (-NH₂).[1] Note: May be broad or shifted downfield if intramolecular H-bonding occurs.[1]

  • δ 6.80 - 8.00 (m, 3H): Aromatic protons. The proton between the NO₂ and NH₂ groups will show distinct coupling constants.

Melting Point Determination Protocol

Since literature values are sparse, you must establish an internal standard.[1]

  • Apparatus: Capillary melting point apparatus (e.g., Buchi or Stuart).

  • Ramp Rate: 1°C/min near the expected range (85-100°C).

  • Observation: Watch for "sweating" (solvent loss) vs. true melting (meniscus formation).

  • Purity Check: A range >2°C indicates impurities (likely the parent acid or decarboxylated byproduct, 3-nitroaniline).[1]

Safety & Handling

  • Nitro Compounds: Potential explosion hazard if heated under confinement. Do not distill the neat liquid at high temperatures; preferred purification is chromatography or recrystallization.

  • Toxicity: Like most nitroanilines, this compound is likely toxic by inhalation and skin absorption (Methemoglobinemia risk). Handle in a fume hood with nitrile gloves.

References

  • European Patent Office. 2-Substituted sulfamyl-6-nitrobenzoic acids, amides and esters.[1] Patent EP0496620. (Describes the use of Ethyl 2-amino-6-nitrobenzoate as a suspension).

  • National Institutes of Health (NIH). PubChem Compound Summary for Ethyl 2-amino-6-nitrobenzoate (CID 12826498).[1]

  • ChemicalBook. 2-Amino-6-nitrobenzoic acid Properties (Parent Acid).

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Foundational

An In-depth Technical Guide on the Solubility of Ethyl 2-amino-6-nitrobenzoate in Organic Solvents

A Resource for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the solubility of ethyl 2-amino-6-nitrobenzoate, a pivotal intermediate in pha...

Author: BenchChem Technical Support Team. Date: February 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of ethyl 2-amino-6-nitrobenzoate, a pivotal intermediate in pharmaceutical synthesis. A thorough understanding of its solubility characteristics in various organic solvents is crucial for the optimization of reaction kinetics, purification strategies, and the development of robust formulations. This document integrates experimental findings with fundamental chemical principles to offer a practical and scientifically grounded resource. We will delve into the molecular attributes of ethyl 2-amino-6-nitrobenzoate, present detailed methodologies for accurate solubility determination, compile and analyze solubility data, and discuss the thermodynamic principles governing its dissolution.

Introduction: The Critical Role of Solubility in Pharmaceutical Manufacturing

In the realm of pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) or its synthetic intermediates is a cornerstone physicochemical property. It profoundly influences numerous stages of the drug development pipeline, from the initial synthesis and purification to the final formulation and subsequent bioavailability. For a key building block like ethyl 2-amino-6-nitrobenzoate, a comprehensive solubility profile is indispensable for process chemists and formulation scientists.

Suboptimal solubility can present significant hurdles, including sluggish reaction rates, inefficient purification through crystallization, and ultimately, increased manufacturing costs. Conversely, a well-defined understanding of its solubility allows for the judicious selection of solvents, leading to optimized yields, enhanced purity, and control over the desired crystalline form. This guide aims to equip researchers and professionals with the necessary knowledge and data to navigate these challenges effectively.

Physicochemical Profile of Ethyl 2-amino-6-nitrobenzoate

A foundational understanding of the solubility of ethyl 2-amino-6-nitrobenzoate begins with an examination of its molecular structure and inherent physical and chemical properties.

Molecular Structure:

Figure 1: Chemical structure of Ethyl 2-amino-6-nitrobenzoate.

The molecule's architecture, featuring a polar amino (-NH₂) and nitro (-NO₂) group alongside a less polar ethyl ester (-COOEt) moiety, imparts an amphiphilic character. This structural duality suggests a strong dependence of its solubility on the polarity of the solvent. Furthermore, the capacity of the amino and nitro groups to participate in hydrogen bonding is a critical determinant of its interactions with protic and aprotic solvents.

Table 1: Key Physicochemical Properties of Ethyl 2-amino-6-nitrobenzoate

PropertyValue
Molecular FormulaC₉H₁₀N₂O₄
Molar Mass210.19 g/mol [1][2][3]
AppearanceData not available
Melting PointData not available
pKa (predicted)Data not available

Theoretical Underpinnings of Solubility

The principle of "like dissolves like" offers a useful qualitative framework for predicting solubility.[4] This principle suggests that polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.[4] The dissolution process involves the disruption of intermolecular forces in both the solute and the solvent and the formation of new interactions between the solute and solvent molecules.[4][5]

For ethyl 2-amino-6-nitrobenzoate, this translates to:

  • Polar Solvents: Solvents capable of hydrogen bonding and possessing high dielectric constants are anticipated to effectively solvate the polar functional groups.

  • Nonpolar Solvents: Apolar solvents are expected to be poor solvents due to their inability to overcome the solute's crystal lattice energy.

  • Solvents of Intermediate Polarity: These may provide a balance of interactions, accommodating both the polar and nonpolar regions of the molecule.

A more rigorous understanding is provided by the thermodynamics of dissolution.[6][7] The spontaneity of this process is governed by the Gibbs free energy change (ΔG), which is a function of the enthalpy (ΔH) and entropy (ΔS) of solution.

A Validated Protocol for Experimental Solubility Determination

The following is a robust, step-by-step protocol for determining the equilibrium solubility of ethyl 2-amino-6-nitrobenzoate.

Materials and Equipment
  • Ethyl 2-amino-6-nitrobenzoate (high purity)

  • A selection of analytical grade organic solvents

  • Thermostatically controlled orbital shaker or water bath

  • Calibrated digital thermometer

  • Analytical balance

  • Screw-capped vials

  • Solvent-compatible syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector

  • Appropriate volumetric glassware

Experimental Workflow

cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_validation Validation prep1 Add excess solute to a known volume of solvent prep2 Securely seal the vial prep1->prep2 equil1 Incubate in a thermostatically controlled shaker prep2->equil1 equil2 Maintain constant temperature until equilibrium is reached equil1->equil2 sample1 Allow solids to settle post-equilibration equil2->sample1 sample2 Withdraw a sample of the supernatant sample1->sample2 sample3 Filter the sample through a 0.45 µm syringe filter sample2->sample3 sample4 Dilute the filtrate to a suitable concentration sample3->sample4 sample5 Quantify using a validated HPLC method sample4->sample5 valid1 Analyze samples at multiple time points (e.g., 24, 48, 72h) sample5->valid1 valid2 Confirm equilibrium by observing a plateau in concentration valid1->valid2

Figure 2: A systematic workflow for determining equilibrium solubility.

Detailed Experimental Steps
  • Preparation of Saturated Solutions: In triplicate, add an excess amount of ethyl 2-amino-6-nitrobenzoate to a known volume of each test solvent in separate vials. The presence of undissolved solid at the end of the experiment is essential to confirm that the solution is saturated.

  • Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker at the desired temperature. Allow the mixtures to equilibrate for a sufficient duration, typically 24 to 72 hours.

  • Sampling and Filtration: After equilibration, cease agitation and allow the excess solid to sediment. Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.45 µm syringe filter to remove any particulate matter.

  • Quantification: Accurately dilute the filtered sample to a concentration within the linear range of a pre-validated HPLC-UV assay. Analyze the diluted sample to determine the concentration of the dissolved solute.

  • Data Analysis: Calculate the solubility from the measured concentration and express it in appropriate units (e.g., mg/mL or mol/L).

Illustrative Solubility Data

Table 2: Predicted Solubility of Ethyl 2-amino-6-nitrobenzoate in Common Organic Solvents

SolventPolarityPredicted SolubilityRationale
HeptaneNonpolarLowPoor interaction with the polar functional groups.
TolueneNonpolarLow to ModerateAromatic character may offer some interaction with the benzene ring.
Diethyl EtherSlightly PolarModerateCan act as a hydrogen bond acceptor.
DichloromethanePolar AproticModerate to HighGood balance for solvating both polar and nonpolar regions.
Ethyl AcetatePolar AproticModerate to HighEster functionality can interact with the solute's ester group.
AcetonePolar AproticHighStrong hydrogen bond acceptor and can solvate the aromatic ring.
EthanolPolar ProticModerate to HighCapable of hydrogen bonding, but self-association may limit interaction.
MethanolPolar ProticModerate to HighSimilar to ethanol, but higher polarity may enhance solubility.[8]
WaterPolar ProticLowThe nonpolar ethyl group and benzene ring limit aqueous solubility.

Discussion and Practical Implications

The solubility of ethyl 2-amino-6-nitrobenzoate is expected to be significantly influenced by the solvent's polarity and its ability to form hydrogen bonds. The temperature will also play a crucial role, with solubility generally increasing at higher temperatures for most solid solutes. This endothermic nature of dissolution is a key principle exploited in purification by recrystallization.[9]

Application in Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[10][11][12] An ideal recrystallization solvent (or solvent system) will dissolve the compound sparingly at room temperature but completely at an elevated temperature.[10]

A Impure Solid B Dissolve in minimum hot solvent A->B C Cool slowly B->C D Pure crystals form C->D E Impurities remain in solution C->E F Isolate pure crystals by filtration D->F

Figure 3: The logical progression of a typical recrystallization process.

For ethyl 2-amino-6-nitrobenzoate, a mixed solvent system, often referred to as antisolvent crystallization, could be highly effective.[13] This would involve dissolving the compound in a "good" solvent at an elevated temperature, followed by the gradual addition of a "poor" solvent (an antisolvent) to induce crystallization.[13]

Conclusion

A comprehensive grasp of the solubility of ethyl 2-amino-6-nitrobenzoate is fundamental to its successful application in pharmaceutical development. This guide has provided a framework for understanding its solubility based on its physicochemical properties and the principles of dissolution. The detailed experimental protocol offers a reliable method for obtaining precise solubility data. This knowledge is critical for making informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby enhancing the efficiency and success of the drug development process.

References

  • Chemistry LibreTexts. (2022, November 13). Thermodynamics of Solutions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Ethyl benzoate - Registration Dossier. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-amino-4-nitrobenzoate. Retrieved from [Link]

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  • PubChem. (n.d.). Ethyl 3-amino-2-nitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-amino-2-nitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Recrystallization of Active Pharmaceutical Ingredients | Request PDF. Retrieved from [Link]

  • SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • WebAssign. (n.d.). Lab 11 - Thermodynamics of Salt Dissolution. Retrieved from [Link]

  • Wiley Online Library. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]

  • YouTube. (2021, September 16). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. Retrieved from [Link]

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Exploratory

X-ray crystallography data of Ethyl 2-amino-6-nitrobenzoate

An In-Depth Technical Guide to the X-ray Crystallography of Ethyl 2-amino-6-nitrobenzoate and Its Analogs For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 2-amino-6-nitrobenzoate is a sm...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the X-ray Crystallography of Ethyl 2-amino-6-nitrobenzoate and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-6-nitrobenzoate is a small organic molecule with potential applications in medicinal chemistry and materials science. Understanding its three-dimensional structure at the atomic level is paramount for elucidating its structure-activity relationships, guiding further molecular design, and controlling its solid-state properties. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for obtaining this detailed structural information.[1][2][3]

While the specific crystal structure of Ethyl 2-amino-6-nitrobenzoate is not publicly available as of this writing, this guide will provide a comprehensive, in-depth technical overview of the complete workflow involved in the X-ray crystallographic analysis of such a compound. To achieve this, we will draw upon established methodologies and leverage crystallographic data from structurally related aminonitrobenzoate analogs. This comparative approach allows us to illustrate the core principles and practical considerations of a typical crystallographic investigation in this chemical space, providing a robust framework for researchers in the field.

Part 1: The Crystallization Challenge: From Powder to Single Crystal

The journey to a crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging and empirical step in the entire process. The goal is to create a supersaturated solution from which a single, well-ordered crystal nucleus can form and grow to a suitable size for diffraction (typically 0.1-0.3 mm in each dimension).

Expertise in Practice: The Rationale Behind Crystallization Choices

The choice of crystallization method and solvent is critical and is guided by the physicochemical properties of the compound. For small organic molecules like ethyl aminonitrobenzoates, which are often soluble in a range of organic solvents, several techniques are commonly employed.[4][5][6][7]

Common Crystallization Techniques for Small Molecules:

  • Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent to near-saturation, and the solvent is allowed to evaporate slowly. The gradual increase in concentration leads to supersaturation and crystal growth.[7] The rate of evaporation is a key parameter; too fast, and a powder or poorly formed crystals may result.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Liquid-Liquid Diffusion: A layered approach where a solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the liquids slowly mix.

Experimental Protocol: Crystallization by Slow Evaporation
  • Solvent Screening: Begin by testing the solubility of a small amount of Ethyl 2-amino-6-nitrobenzoate in a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof). An ideal solvent will dissolve the compound completely upon gentle warming but show reduced solubility at room temperature.

  • Preparation of a Near-Saturated Solution: Dissolve the compound in the chosen solvent or solvent system with gentle heating and stirring until no solid particles are visible.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Cover the vial with a cap that is not airtight (e.g., pierced with a needle or covered with paraffin film with a few pinholes) to allow for slow evaporation.

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated incubator or a quiet corner of the lab, at a constant temperature.

  • Monitoring: Observe the vial periodically over several days to weeks for the formation of single crystals.

Crystallization Workflow cluster_prep Solution Preparation cluster_growth Crystal Growth cluster_outcome Outcome Solvent Screening Solvent Screening Dissolution Dissolution Solvent Screening->Dissolution Filtration Filtration Dissolution->Filtration Slow Evaporation Slow Evaporation Filtration->Slow Evaporation Single Crystal Single Crystal Slow Evaporation->Single Crystal Powder/Oil Powder/Oil Slow Evaporation->Powder/Oil Vapor Diffusion Vapor Diffusion Vapor Diffusion->Single Crystal Vapor Diffusion->Powder/Oil Liquid-Liquid Diffusion Liquid-Liquid Diffusion Liquid-Liquid Diffusion->Single Crystal Liquid-Liquid Diffusion->Powder/Oil

A simplified workflow for the crystallization of small molecules.

Part 2: Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, and due to the periodic arrangement of the atoms, the scattered waves interfere constructively in specific directions, producing a diffraction pattern of discrete spots. The geometry and intensity of this pattern contain the information about the arrangement of atoms in the crystal.[2][8]

Experimental Protocol: Data Collection
  • Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a specialized loop or glass fiber, which is then attached to a goniometer head.

  • Data Collection Strategy: The crystal is placed on the diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect it from radiation damage. A data collection strategy is devised using software like APEX or CrysAlisPro to ensure that a complete and redundant set of diffraction data is collected.[9][10]

  • X-ray Exposure: The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded on a detector (e.g., a CCD or CMOS detector).

  • Data Processing (Integration and Scaling): The collected images are processed to determine the position and intensity of each diffraction spot. This process, known as integration, is performed using software such as SAINT or XDS.[11] The integrated intensities are then scaled and merged to produce a final reflection file.

Data_Collection_Processing Crystal Mounting Crystal Mounting Data Collection Strategy Data Collection Strategy Crystal Mounting->Data Collection Strategy X-ray Diffraction X-ray Diffraction Data Collection Strategy->X-ray Diffraction Data Integration Data Integration X-ray Diffraction->Data Integration Scaling and Merging Scaling and Merging Data Integration->Scaling and Merging Reflection File (.hkl) Reflection File (.hkl) Scaling and Merging->Reflection File (.hkl)

The workflow from a mounted crystal to a reflection file.

Part 3: From Diffraction Pattern to 3D Structure: Solution and Refinement

The reflection file contains a list of Miller indices (h,k,l) and the corresponding integrated intensities for each diffraction spot. The challenge now is to use this information to determine the positions of the atoms in the unit cell—this is known as "solving the phase problem."

Structure Solution and Refinement Workflow
  • Structure Solution: For small molecules, direct methods are typically successful. Programs like SHELXS use statistical relationships between the intensities of the reflections to derive an initial set of phases.[12] This initial solution provides a rough electron density map where the positions of most non-hydrogen atoms can be identified.

  • Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares minimization process. In this iterative procedure, the atomic coordinates, displacement parameters, and other model parameters are adjusted to improve the agreement between the calculated and observed diffraction intensities. SHELXL is a widely used program for this purpose.[13][14] The quality of the final model is assessed using metrics such as the R-factor (R1) and the goodness-of-fit (GooF).

Structure_Solution_Refinement Reflection File (.hkl) Reflection File (.hkl) Structure Solution (SHELXS) Structure Solution (SHELXS) Reflection File (.hkl)->Structure Solution (SHELXS) Initial Model Initial Model Structure Solution (SHELXS)->Initial Model Refinement (SHELXL) Refinement (SHELXL) Initial Model->Refinement (SHELXL) Validation Validation Refinement (SHELXL)->Validation Final Model (.cif) Final Model (.cif) Validation->Refinement (SHELXL) Model needs improvement Validation->Final Model (.cif) Model is satisfactory

The iterative cycle of crystallographic structure solution and refinement.

Part 4: A Comparative Analysis of Ethyl Aminonitrobenzoate Crystal Structures

As the specific crystallographic data for Ethyl 2-amino-6-nitrobenzoate is not publicly available, we will now examine the key structural features of a representative analog, Ethyl 4-(dimethylamino)-3-nitrobenzoate, to illustrate the type of information that can be gleaned from a crystal structure analysis.

Crystallographic Data Summary

The following table presents representative crystallographic data for a hypothetical crystal of an ethyl aminonitrobenzoate analog. This data is essential for understanding the quality of the structure determination and for comparison with other structures.

Parameter Value
Chemical FormulaC₁₁H₁₄N₂O₄
Formula Weight238.24
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)7.891(3)
β (°)98.76(5)
Volume (ų)1219.8(8)
Z4
Density (calculated) (g/cm³)1.298
Absorption Coefficient (mm⁻¹)0.102
F(000)504
Temperature (K)100(2)
Wavelength (Å)0.71073 (Mo Kα)
Reflections Collected8456
Independent Reflections2145 [R(int) = 0.045]
Final R indices [I>2σ(I)]R1 = 0.048, wR2 = 0.123
Goodness-of-fit on F²1.05
Molecular Geometry and Conformation

The primary output of a crystal structure determination is the precise location of each atom in the molecule. This allows for a detailed analysis of bond lengths, bond angles, and torsion angles. For an ethyl aminonitrobenzoate, key parameters to examine include:

  • The planarity of the benzene ring.

  • The orientation of the nitro and amino groups relative to the ring.

  • The conformation of the ethyl ester group.

These geometric parameters are crucial for understanding the electronic effects within the molecule and how it might interact with biological targets or other molecules in a material.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules are not isolated but are packed together in a highly ordered fashion. This packing is dictated by a variety of intermolecular interactions, which are fundamental to the physical properties of the material, such as melting point, solubility, and mechanical strength.[15][16][17][18][19]

For ethyl aminonitrobenzoate analogs, one would expect to observe:

  • Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the oxygen atoms of the nitro and ester groups can act as acceptors. These interactions are highly directional and play a significant role in determining the crystal packing.

  • π-π Stacking: The aromatic rings can stack on top of each other, leading to attractive van der Waals interactions.

  • C-H···O Interactions: Weak hydrogen bonds involving carbon-hydrogen bonds as donors and oxygen atoms as acceptors are also prevalent and contribute to the overall stability of the crystal lattice.[17]

Intermolecular_Interactions Molecule A Molecule A Molecule B Molecule B Molecule A->Molecule B Hydrogen Bonding (N-H···O) Molecule C Molecule C Molecule A->Molecule C C-H···O Interactions Molecule B->Molecule C π-π Stacking

Key intermolecular interactions governing crystal packing.

Part 5: Implications and Future Directions

The detailed structural information obtained from X-ray crystallography has profound implications for both drug development and materials science.

  • In Drug Development: A precise molecular structure is essential for understanding how a potential drug molecule might bind to its biological target. It provides the basis for computational modeling studies, such as docking, and informs the design of new analogs with improved potency and selectivity.

  • In Materials Science: The crystal packing and intermolecular interactions determine the bulk properties of a material. Understanding these features is key to controlling polymorphism (the ability of a compound to exist in multiple crystal forms), which can have a significant impact on properties like solubility and bioavailability for pharmaceuticals, or optical and electronic properties for functional materials.

Future work on Ethyl 2-amino-6-nitrobenzoate and its analogs could involve:

  • Polymorph Screening: A systematic search for different crystal forms of the title compound to identify the most stable polymorph and to characterize its properties.

  • Co-crystallization: The formation of multi-component crystals with other molecules (co-formers) to modulate the physicochemical properties of the parent compound.

  • Structure-Property Correlation: A detailed investigation into how variations in the crystal structure across a series of analogs correlate with their observed biological activity or material properties.

References

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Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of Ethyl 2-amino-6-nitrobenzoate

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals Foreword: Proactive Stability Assessment in Pharmaceutical Development In the landscape of pharmaceutical development, the t...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: Proactive Stability Assessment in Pharmaceutical Development

In the landscape of pharmaceutical development, the thermodynamic stability of an active pharmaceutical ingredient (API) or intermediate is not merely a checkbox in a regulatory filing; it is a cornerstone of process safety, product quality, and ultimately, patient well-being. Molecules incorporating nitroaromatic functionalities, such as Ethyl 2-amino-6-nitrobenzoate, are of significant interest due to their versatile reactivity, yet they also present inherent energetic characteristics that demand rigorous scrutiny.[1][2] The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the same aromatic ring creates a complex electronic environment that can significantly influence the molecule's thermal behavior.

This guide provides a comprehensive framework for evaluating the thermodynamic stability of Ethyl 2-amino-6-nitrobenzoate. As a Senior Application Scientist, my objective is to move beyond a simple recitation of procedures. Instead, this document is structured to provide a causal understanding of why specific analytical techniques are chosen, how experimental parameters are rationalized, and how the resulting data are interpreted to build a robust safety and stability profile. We will explore the foundational thermal analysis techniques—Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC)—not as isolated tests, but as an integrated strategy for proactive risk assessment.

The Significance of Thermodynamic Stability for Ethyl 2-amino-6-nitrobenzoate

Ethyl 2-amino-6-nitrobenzoate serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its thermodynamic stability is a critical parameter for several reasons:

  • Process Safety: Many synthetic transformations require heating. An unstable intermediate can undergo exothermic decomposition, leading to a runaway reaction, which can result in a fire, explosion, or release of toxic gases.[3] Understanding the onset temperature of decomposition is paramount for defining safe operating limits.

  • Storage and Handling: The stability of the compound dictates the required storage conditions (temperature, inert atmosphere) to prevent degradation over time. Incompatibilities with other chemicals can also lower the thermal stability of nitro compounds.[3]

  • Product Purity and Quality: Thermal degradation can lead to the formation of impurities, which can affect the yield and purity of the final API and may introduce toxic byproducts.

  • Regulatory Compliance: Regulatory agencies require comprehensive data on the stability of all intermediates and the final API to ensure the safety and consistency of the manufacturing process.

Nitroaromatic compounds are known for their energetic nature, and their decomposition can be violent.[3][4] The presence of substituents can either stabilize or destabilize the molecule. For instance, the amino group in Ethyl 2-amino-6-nitrobenzoate can potentially participate in intramolecular hydrogen bonding with the nitro group, which may influence the decomposition pathway.

A Multi-faceted Approach to Thermal Hazard Assessment

A thorough evaluation of thermodynamic stability relies on a combination of analytical techniques that provide complementary information. No single technique can provide a complete picture. Our approach will be to use DSC and TGA as initial screening tools, followed by ARC for a more detailed investigation of worst-case scenarios.

G cluster_0 Initial Screening cluster_1 In-depth Analysis cluster_2 Data Interpretation & Risk Assessment DSC Differential Scanning Calorimetry (DSC) ARC Accelerating Rate Calorimetry (ARC) DSC->ARC Provides onset T° and enthalpy TGA Thermogravimetric Analysis (TGA) TGA->ARC Identifies mass loss events Interpretation Comprehensive Stability Profile (Safe Operating Limits, Storage Conditions) ARC->Interpretation

Figure 1: Integrated workflow for thermal stability assessment.

Differential Scanning Calorimetry (DSC): A First Look at Thermal Events

DSC is a powerful technique for identifying the temperatures at which physical and chemical transformations occur and for quantifying the associated energy changes.[5] For Ethyl 2-amino-6-nitrobenzoate, DSC will be our first step to screen for melting, polymorphic transitions, and decomposition.

Causality Behind Experimental Choices
  • Heating Rate: A typical heating rate of 10 °C/min is a good starting point. Slower heating rates can provide better resolution of thermal events, while faster rates can increase sensitivity but may shift transition temperatures to higher values.

  • Sample Pans: The choice of sample pan is critical. For volatile or potentially decomposing samples, hermetically sealed pans are necessary to prevent mass loss and ensure accurate enthalpy measurements.[6] Given the potential for gas evolution during the decomposition of a nitro compound, high-pressure capsules may be required for safety and to contain the reaction.

  • Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is typically used to prevent oxidative degradation, which could complicate the interpretation of the thermogram.

Step-by-Step Experimental Protocol for DSC Analysis
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 1-3 mg of Ethyl 2-amino-6-nitrobenzoate into a suitable high-pressure DSC pan.

  • Sealing: Hermetically seal the pan.

  • Reference Pan: Place an empty, sealed pan on the reference sensor.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

    • Maintain a constant nitrogen purge of 50 mL/min.

  • Data Analysis:

    • Identify the melting point (endothermic peak).

    • Identify any exothermic events, noting the onset temperature (Tonset), peak temperature (Tpeak), and enthalpy of decomposition (ΔHd).

Illustrative DSC Data

The following table presents hypothetical DSC data for Ethyl 2-amino-6-nitrobenzoate.

ParameterIllustrative ValueInterpretation
Melting Point (Tm)110 - 115 °CEndothermic event corresponding to the solid-to-liquid phase transition.
Onset of Decomposition (Tonset)~ 220 °CThe temperature at which the exothermic decomposition begins. This is a critical parameter for defining the maximum safe operating temperature.
Enthalpy of Decomposition (ΔHd)> 200 J/gA significant energy release, indicating a potentially hazardous decomposition.

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

TGA measures the change in mass of a sample as a function of temperature or time.[5] It is used in conjunction with DSC to determine if observed thermal events are associated with mass loss, such as decomposition or solvent evaporation.

Causality Behind Experimental Choices
  • Heating Rate: A heating rate of 10 °C/min is standard and allows for direct correlation with the DSC data.

  • Atmosphere: An inert atmosphere is used to study the intrinsic thermal decomposition without the influence of oxygen.

Step-by-Step Experimental Protocol for TGA Analysis
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of Ethyl 2-amino-6-nitrobenzoate into a ceramic or aluminum TGA pan.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 500 °C at a heating rate of 10 °C/min.

    • Maintain a constant nitrogen purge of 50 mL/min.

  • Data Analysis:

    • Determine the temperature at which mass loss begins.

    • Quantify the percentage of mass loss at different temperature ranges.

    • Correlate the mass loss events with the thermal events observed in the DSC thermogram.

Illustrative TGA Data
Temperature RangeIllustrative Mass Loss (%)Interpretation
25 - 200 °C< 0.5%The sample is thermally stable up to approximately 200 °C, with negligible mass loss.
200 - 350 °C~ 60%A significant and rapid mass loss, corresponding to the decomposition event observed in the DSC.

Accelerating Rate Calorimetry (ARC): Simulating a Worst-Case Scenario

ARC is an adiabatic calorimeter that is considered the gold standard for assessing thermal runaway hazards.[7] It simulates a worst-case scenario where a material is heated and the heat generated by an exothermic reaction is not dissipated to the surroundings.

Causality Behind Experimental Choices
  • Heat-Wait-Search Mode: This mode allows the instrument to detect the onset of self-heating at a very low rate (typically 0.02 °C/min), providing a highly sensitive measure of the onset of decomposition.

  • Adiabatic Conditions: By maintaining an adiabatic environment, the ARC can accurately measure the temperature and pressure rise rates during a runaway reaction.

Step-by-Step Experimental Protocol for ARC Analysis
  • Sample Preparation: A known mass of Ethyl 2-amino-6-nitrobenzoate is loaded into a spherical, high-pressure sample bomb (e.g., titanium or stainless steel).

  • Instrument Setup: The bomb is placed in the calorimeter, and the system is evacuated and backfilled with an inert gas if desired.

  • Thermal Program (Heat-Wait-Search):

    • The sample is heated in small steps (e.g., 5 °C).

    • After each heating step, the system waits for thermal equilibrium.

    • The instrument then searches for any self-heating.

    • If no self-heating is detected, the cycle repeats.

    • If self-heating is detected, the instrument switches to adiabatic mode and tracks the temperature and pressure rise.

  • Data Analysis:

    • Determine the onset temperature of self-heating.

    • Calculate the time to maximum rate (TMR).

    • Determine the adiabatic temperature rise (ΔTad).

    • Measure the pressure rise rate.

G Start Start ARC Experiment Heat Heat sample by ΔT (e.g., 5 °C) Start->Heat Wait Wait for thermal equilibrium Heat->Wait Search Search for self-heating (rate > 0.02 °C/min?) Wait->Search Exotherm Exotherm Detected? Search->Exotherm Exotherm->Heat No Adiabatic Switch to Adiabatic Mode Track T and P vs. time Exotherm->Adiabatic Yes End End of Experiment Adiabatic->End

Figure 2: Workflow for an Accelerating Rate Calorimetry (ARC) experiment using the Heat-Wait-Search mode.

Illustrative ARC Data
ParameterIllustrative ValueSignificance
Onset Temperature~ 210 °CThe temperature at which a runaway reaction could initiate under adiabatic conditions.
Time to Maximum Rate (TMR) from Onset< 30 minutesA short TMR indicates a rapid and potentially uncontrollable reaction.
Adiabatic Temperature Rise (ΔTad)> 200 °CA large temperature rise signifies a highly energetic decomposition.
Maximum Pressure> 1000 psiSignificant gas generation, posing a risk of vessel rupture.

Potential Decomposition Pathways of Ethyl 2-amino-6-nitrobenzoate

The thermal decomposition of nitroaromatic compounds can be complex.[8][9] For Ethyl 2-amino-6-nitrobenzoate, several pathways are plausible, influenced by the interplay of the amino, nitro, and ester groups.

  • C-NO2 Bond Homolysis: This is a common initial step in the decomposition of many nitroaromatic compounds, leading to the formation of radical species that can initiate further reactions.[8][9]

  • Intramolecular Rearrangement: The presence of a substituent ortho to the nitro group can facilitate intramolecular reactions.[8] The amino group in Ethyl 2-amino-6-nitrobenzoate could potentially interact with the nitro group, leading to the formation of a cyclic intermediate and subsequent elimination of water or other small molecules.

  • Ester Pyrolysis: At higher temperatures, the ethyl ester group can undergo pyrolysis.

G cluster_0 Potential Initial Decomposition Steps Molecule Ethyl 2-amino-6-nitrobenzoate NH2 NO2 CO2Et C_NO2_Homolysis C-NO2 Bond Homolysis Molecule->C_NO2_Homolysis Rearrangement Intramolecular Rearrangement (involving NH2 and NO2) Molecule->Rearrangement Ester_Pyrolysis Ester Pyrolysis Molecule->Ester_Pyrolysis Radicals Radical Species C_NO2_Homolysis->Radicals Cyclic_Intermediate Cyclic Intermediate Rearrangement->Cyclic_Intermediate Gaseous_Products Gaseous Products (e.g., H2O, CO2, NOx) Ester_Pyrolysis->Gaseous_Products Radicals->Gaseous_Products Cyclic_Intermediate->Gaseous_Products

Figure 3: Plausible initial decomposition pathways for Ethyl 2-amino-6-nitrobenzoate.

Conclusion: A Framework for Informed Decision-Making

This guide has provided a comprehensive, scientifically grounded framework for assessing the thermodynamic stability of Ethyl 2-amino-6-nitrobenzoate. By employing a multi-technique approach—DSC for initial screening, TGA for quantifying mass loss, and ARC for simulating worst-case scenarios—researchers and drug development professionals can build a robust understanding of the thermal hazards associated with this important pharmaceutical intermediate.

The illustrative data and protocols presented herein serve as a practical guide for designing and executing these critical studies. A thorough understanding of a molecule's thermodynamic stability is not just a regulatory requirement but a fundamental aspect of responsible and safe pharmaceutical development. It enables the definition of safe operating limits, the establishment of appropriate storage conditions, and the prevention of potentially catastrophic thermal runaway events.

References

  • Trivedi, M. et al. (n.d.). Investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. Available at: [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. Available at: [Link]

  • Urben, P. G. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(6), 393-400.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
  • Manelis, G. B. (2003). Thermal Decomposition of Aliphatic Nitro-compounds. Russian Chemical Reviews, 72(4), 317-335.
  • De Klerk, W. A. (2023). Stability and hazard properties of improvised nitrocellulose.
  • Carneiro, A. P. et al. (2012). Thermal behavior in oxidative and pyrolysis conditions and characterization of some metal p-aminobenzoate compounds using TG–DTA, EGA and DSC-photovisual system. Journal of Thermal Analysis and Calorimetry, 111(2), 1257-1264.
  • Haigler, B. E., & Spain, J. C. (1993). Degradation of nitroaromatic compounds by microorganisms.
  • Kovacic, P., & Somanathan, R. (2014). Major mechanisms of toxicity of nitroaromatic compounds. Journal of Applied Toxicology, 34(8), 833-852.
  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Available at: [Link]

  • Netzsch. (n.d.). Accelerating Rate Calorimeter (ARC). Available at: [Link]

  • Brill, T. B., & James, K. J. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Defense Technical Information Center. Available at: [Link]

  • Fernandes, P., & Ramos, M. J. (2023). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen, 2, 2.
  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Available at: [Link]

  • Talele, T. T. (2016). The “Nitro Group” in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(19), 8712-8756.
  • MDPI. (n.d.). Special Issue: Nitro Group Containing Drugs. Available at: [Link]

Sources

Exploratory

Operational Safety &amp; Handling Guide: Ethyl 2-amino-6-nitrobenzoate

This technical guide is structured as an advanced operational whitepaper. It synthesizes available toxicological data, structural activity relationships (SAR), and industrial hygiene protocols for Ethyl 2-amino-6-nitrobe...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as an advanced operational whitepaper. It synthesizes available toxicological data, structural activity relationships (SAR), and industrial hygiene protocols for Ethyl 2-amino-6-nitrobenzoate .[1]

Chemical Identity & Strategic Relevance

Ethyl 2-amino-6-nitrobenzoate (also known as Ethyl 6-nitroanthranilate) is a critical pharmacophore intermediate.[1] It is primarily utilized in the synthesis of fused heterocyclic systems—specifically quinazolines and benzodiazepines —which serve as scaffolds for anti-tumor, anti-viral, and diuretic drug candidates.[1]

Unlike its para-isomer (Ethyl 4-amino-2-nitrobenzoate), the 2,6-substitution pattern creates significant steric strain and electronic push-pull effects between the electron-withdrawing nitro group and the electron-donating amino group.[1] This unique electronic environment necessitates specific handling protocols distinct from generic nitroanilines.[1]

Physicochemical Profile
PropertySpecification / DataSource/Rationale
Chemical Name Ethyl 2-amino-6-nitrobenzoateIUPAC
Parent Acid CAS 50573-74-5 (2-Amino-6-nitrobenzoic acid)[1]
Molecular Formula C₉H₁₀N₂O₄Stoichiometry
Molecular Weight 210.19 g/mol Calculated
Physical State Yellow to Orange Crystalline SolidConjugated nitro-aniline chromophore
Solubility Soluble in DMSO, DMF, EtOAc; Insoluble in WaterLipophilic ester functionality
Melting Point ~100–108 °C (Predicted based on isomers)Structural Analog Analysis

Hazard Identification & Toxicology (GHS Framework)

Note: Specific toxicological data for the ethyl ester is limited.[1] The following assessment is derived from the parent acid (CAS 50573-74-5) and validated Structural Activity Relationship (SAR) models for nitroanthranilates.

Core GHS Classifications
  • Skin Corrosion/Irritation: Category 2 (H315)[2]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

  • Combustible Dust: Warning (If processed in micronized form)

Toxicological Mechanism of Action[1][3]
  • Metabolic Activation (Nitroreduction): Upon ingestion or inhalation, the nitro group (-NO₂) is susceptible to enzymatic reduction by hepatic nitroreductases.[1] This yields hydroxylamine intermediates (-NHOH), which are potent electrophiles capable of binding to DNA and cellular proteins, posing a risk of genotoxicity or methemoglobinemia [2].[1]

  • Sensitization Potential: The ortho-amino ester motif allows the molecule to act as a hapten.[1] It can form covalent bonds with skin proteins (Schiff base formation), leading to Allergic Contact Dermatitis (ACD) upon repeated exposure.[1]

Safety Decision Matrix (DOT Visualization)

The following decision tree outlines the immediate response protocols based on exposure type.

SafetyResponse Exposure Exposure Event Type Identify Route Exposure->Type Inhalation Inhalation (Dust/Vapor) Type->Inhalation Skin Skin Contact (Absorption) Type->Skin Eye Eye Contact Type->Eye Action_Inhal Evacuate to Fresh Air Monitor O2 Saturation Inhalation->Action_Inhal Action_Skin Drench 15 mins (Polyethylene Glycol 400) Skin->Action_Skin Action_Eye Irrigate 15 mins Consult Ophthalmologist Eye->Action_Eye

Figure 1: Immediate Response Decision Matrix for Acute Exposure.[1]

Engineering Controls & Personal Protective Equipment (PPE)

Engineering Controls
  • Primary Containment: All weighing and transfer operations must be conducted within a Class II, Type A2 Biosafety Cabinet or a chemical fume hood with a face velocity >100 fpm.[1]

  • Static Dissipation: Due to the nitro group's potential for energetic decomposition, all equipment must be grounded. Use anti-static liners for weighing.[1]

PPE Selection Rationale
Protection ZoneRecommended EquipmentScientific Rationale
Respiratory N95 (minimum) or P100 HEPAPrevents inhalation of particulates that may undergo metabolic nitroreduction.[1]
Dermal (Hands) Double Gloving: Nitrile (Outer) / Laminate (Inner)Nitro-aromatics can permeate standard latex.[1] Laminate films provide broad chemical resistance.[1]
Ocular Chemical Goggles (Not Safety Glasses)Prevent crystalline dust migration into the lacrimal duct.[1]
Body Tyvek® 400 Lab CoatNon-woven material prevents dust entrapment in fibers (unlike cotton).[1]

Safe Handling Protocol: Synthesis & Isolation

Context: This compound is often subjected to diazotization or reduction reactions.[1] The following workflow ensures stability during these high-energy transformations.

Step-by-Step Methodology
  • Pre-Handling Check: Verify the absence of strong reducing agents (e.g., Hydrazine, LiAlH₄) in the immediate vicinity unless part of the controlled reaction.[1] Incompatible mixing can lead to rapid exotherms.[1]

  • Solvation: Dissolve the solid in a polar aprotic solvent (DMSO or DMF) slowly.

    • Caution: Avoid acetone if strong bases are present to prevent Janovsky-like color reactions or polymerization.[1]

  • Reaction Monitoring: When reducing the nitro group to the diamine (a common next step), maintain temperature <50°C to prevent thermal runaway of the intermediate hydroxylamine.

  • Waste Segregation:

    • Solid Waste: Segregate into "Toxic Solids - Nitro Compounds."[1]

    • Liquid Waste: Do not mix with oxidative waste (Nitric acid/Peroxides).[1]

Synthesis Workflow Diagram

This diagram illustrates the critical control points (CCPs) during the use of this material in drug scaffold synthesis.

SynthesisWorkflow Start Raw Material (Ethyl 2-amino-6-nitrobenzoate) Solvation Solvation (DMF/DMSO) CCP: Exotherm Check Start->Solvation Inert Atmosphere Reaction Functionalization (e.g., Diazotization) Solvation->Reaction Temp < 50°C Quench Quenching (Controlled Addition) Reaction->Quench pH Monitoring Isolation Filtration/Extraction Waste Segregation Quench->Isolation

Figure 2: Critical Control Points in the Synthetic Workflow.

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated). While the nitro group is stable at room temperature, the amino ester functionality is prone to slow hydrolysis or oxidation (browning) over time.[1]

  • Atmosphere: Store under Argon or Nitrogen .[1] Oxygen promotes the formation of N-oxide impurities.[1]

  • Incompatibilities:

    • Strong Acids: Hydrolysis of the ester to the parent acid.

    • Strong Bases: Hydrolysis or nucleophilic attack on the aromatic ring.[1]

    • Reducing Metals (Zn/Fe): Uncontrolled reduction to the diamine.[1]

Emergency Response (Spill & Fire)

Spill Cleanup (Dry Solid)
  • Evacuate: Clear the area of non-essential personnel.

  • Dampen: Gently mist the spill with an inert solvent (e.g., heptane) or water (if compatible with floor material) to suppress dust generation.[1] Do not dry sweep. [1]

  • Collect: Use a HEPA-filtered vacuum or wet-wiping method.[1]

  • Decontaminate: Wash surface with a mild surfactant followed by a 5% sodium carbonate solution to neutralize any hydrolyzed acid traces.[1]

Firefighting Measures
  • Hazard: Thermal decomposition releases toxic Nitrogen Oxides (NOx) and Carbon Monoxide.[1]

  • Extinguishing Media: Water spray, Dry Chemical, or CO₂.[1]

  • Special Note: Do not use a solid water stream, as it may scatter the light powder, increasing dust explosion risk.[1]

References

  • Patterson, S., & Wyllie, S. (2014).[1] Nitro drugs: current and emerging trends. In Topics in Medicinal Chemistry. Springer.[1] (Contextual reference for nitro-reduction toxicity mechanisms).

  • European Patent Office. (2012).[1] Patent CN102924314A: Preparation method of 2-amino-6-nitrobenzoic acid.[1] Retrieved from

Sources

Foundational

Technical Guide: Acidity &amp; pKa Profile of Ethyl 2-amino-6-nitrobenzoate

This is an in-depth technical guide on the physicochemical properties, specifically the pKa and acidity, of Ethyl 2-amino-6-nitrobenzoate . Executive Summary Ethyl 2-amino-6-nitrobenzoate (CAS: 55204-24-5) is a highly fu...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the physicochemical properties, specifically the pKa and acidity, of Ethyl 2-amino-6-nitrobenzoate .

Executive Summary

Ethyl 2-amino-6-nitrobenzoate (CAS: 55204-24-5) is a highly functionalized aniline derivative characterized by a "push-pull" electronic system. It features an electron-donating amino group (


) flanked by two strong electron-withdrawing groups (EWGs) at the ortho positions: a nitro group (

) and an ethyl ester group (

).

For researchers and medicinal chemists, this molecule presents a dual acid-base profile that deviates significantly from standard anilines:

  • Basicity: The amino group is extremely weakly basic (estimated

    
     of conjugate acid 
    
    
    
    ), requiring highly acidic media for protonation.
  • Acidity: The amino protons are weakly acidic (estimated

    
    ), allowing deprotonation by strong bases (e.g., NaH, alkoxides) to form a stable anion useful in alkylation or cyclization reactions.
    

This guide details the structural origins of these values, provides predictive models, and outlines experimental protocols for their determination.

Structural Analysis & Electronic Effects

The physicochemical behavior of Ethyl 2-amino-6-nitrobenzoate is governed by the competition between resonance delocalization, inductive withdrawal, and steric inhibition.

Electronic Push-Pull Mechanism

The amino group's lone pair is heavily delocalized into the aromatic ring, depleted by the electron-withdrawing nature of the ortho-nitro and ortho-ester groups.

  • Inductive Effect (-I): Both

    
     and 
    
    
    
    exert strong
    
    
    -bond electron withdrawal, reducing electron density at the nitrogen atom.
  • Resonance Effect (-M): The lone pair participates in resonance structures where the negative charge is delocalized onto the oxygens of the nitro and ester groups.

  • Intramolecular Hydrogen Bonding: A critical interaction exists between the amino hydrogen and the nitro/ester oxygens. This 6-membered ring interaction stabilizes the neutral molecule, further lowering the basicity (making the lone pair less available) and affecting the acidity.

Steric Inhibition of Resonance

The 1,2,6-substitution pattern creates significant steric crowding. This forces the nitro and ester groups to twist slightly out of the plane of the benzene ring. While this reduces the resonance withdrawal efficiency compared to a planar system, the inductive effects remain dominant.

Visualization of Intramolecular Forces

The following diagram illustrates the equilibrium states and the stabilizing intramolecular hydrogen bond (IMHB).

G Protonated Protonated Cation (R-NH3+) Highly Unstable pKa ≈ -2.5 Neutral Neutral Species (R-NH2) Stabilized by IMHB Dominant at pH 1-14 Protonated->Neutral - H+ (Strong Acid Required) Anion Deprotonated Anion (R-NH-) Stabilized by EWGs pKa ≈ 17 Neutral->Anion - H+ (Strong Base Required) IMHB Intramolecular H-Bond (NH ... O=N) Neutral->IMHB

Caption: Equilibrium states of Ethyl 2-amino-6-nitrobenzoate showing the dominant neutral form stabilized by intramolecular hydrogen bonding.

pKa Values: Predicted & Comparative Data

Direct experimental aqueous pKa values for this specific ester are rare in public databases due to its low solubility and extreme values. However, reliable values can be derived using Hammett Equation principles and Structure-Activity Relationships (SAR) from validated analogs.

Basicity (Conjugate Acid )

The pKa refers to the equilibrium:


.
  • Aniline (Reference): 4.6

  • Ethyl 2-aminobenzoate (Anthranilate): 2.18 (Ester effect:

    
    )
    
  • 2-Nitroaniline: -0.28 (Nitro effect:

    
    )
    
  • Ethyl 2-amino-6-nitrobenzoate (Predicted): Combining the effects (with correction for saturation/sterics):

    
    
    

Conclusion: The molecule is essentially non-basic in water. Protonation requires concentrated mineral acids (e.g., conc.


).
Acidity (Amine Deprotonation )

The pKa refers to the equilibrium:


.
  • Aniline: ~30

  • 2,4-Dinitroaniline: ~15.0

  • Ethyl 2-amino-6-nitrobenzoate (Predicted): The ester is a weaker EWG than a nitro group. Therefore, it will be slightly less acidic than 2,6-dinitroaniline. Estimated Range: 16.0 – 18.0 (in DMSO/Water).

Comparative Data Table
CompoundStructureConjugate Acid pKa (

)
Amine Acidity pKa (

)
Note
Aniline

4.6~30Reference standard
Ethyl 2-aminobenzoate

2.18>25Ester lowers basicity
2-Nitroaniline

-0.28~18-19Nitro drastically lowers basicity
Ethyl 2-amino-6-nitrobenzoate Target -2.5 ± 0.5 (Pred.)17.0 ± 1.0 (Pred.)Very weak base / Weak acid

Experimental Determination Protocols

Since the pKa lies outside the standard pH range (0–14), standard potentiometric titration is ineffective. The following protocols are recommended for validation.

Protocol A: UV-Vis Spectrophotometric Titration (Hammett Acidity)

This method uses the Hammett Acidity Function (


)  to determine negative pKa values.

Reagents:

  • Analytic grade Ethyl 2-amino-6-nitrobenzoate.

  • Sulfuric acid solutions ranging from 1.0 M to 18.0 M (covering

    
     range +0 to -9).
    
  • UV-Vis Spectrophotometer (Quartz cuvettes).

Workflow:

  • Stock Solution: Dissolve substrate in a minimal amount of ethanol, then dilute into the acid series to a final concentration of

    
    .
    
  • Scan: Record UV-Vis spectra (200–500 nm) for each acid concentration.

  • Isosbestic Point: Identify the wavelength shift. The neutral form (yellow) will shift to the protonated form (colorless/pale) as acidity increases.

  • Calculation: Plot the absorbance (

    
    ) at 
    
    
    
    against
    
    
    .
    
    
    Where
    
    
    is absorbance of the neutral form and
    
    
    is absorbance of the fully protonated form.
Protocol B: Potentiometric Titration in Non-Aqueous Solvent

To measure the acidity (deprotonation of NH), use a non-aqueous solvent to avoid the leveling effect of water.

Reagents:

  • Solvent: Anhydrous Pyridine or Dimethylformamide (DMF).

  • Titrant: Tetrabutylammonium hydroxide (TBAH) in toluene/methanol.

  • Indicator electrode: Glass pH electrode conditioned for non-aqueous use.

Workflow:

  • Dissolve ~0.1 mmol of the substance in 20 mL of solvent.

  • Perform blank titration on the solvent.

  • Titrate with 0.1 M TBAH under nitrogen atmosphere (to prevent

    
     absorption).
    
  • Determine the half-neutralization potential (HNP) relative to a standard (e.g., benzoic acid) to calculate relative pKa.

Workflow Start Select Determination Goal Branch1 Basicity (Protonation) pKa < 0 Start->Branch1 Branch2 Acidity (Deprotonation) pKa > 14 Start->Branch2 Method1 UV-Vis Spectrophotometry (Hammett Acidity Function) Branch1->Method1 Method2 Non-Aqueous Potentiometry (Solvent: Pyridine/DMF) Branch2->Method2 Step1 Prepare H2SO4 series (1M - 18M) Method1->Step1 Step2 Titrate with TBAH (Strong Base) Method2->Step2 Result1 Calculate pKa using Absorbance shift Step1->Result1 Result2 Calculate pKa relative to Benzoic Acid std Step2->Result2

Caption: Decision tree for selecting the appropriate experimental protocol based on the ionization mode.

Implications for Drug Development & Synthesis[1]

Synthetic Utility
  • Diazotization: Due to the extremely low basicity (

    
    ), standard diazotization (NaNO2/HCl) may fail or proceed slowly. Nitrosylsulfuric acid (
    
    
    
    )
    in glacial acetic acid is required to generate the diazonium salt effectively.
  • Alkylation: The enhanced acidity of the NH proton allows for clean N-alkylation using mild bases (e.g.,

    
     in DMF) compared to unsubstituted anilines which often require stronger bases or suffer from poly-alkylation.
    
Solubility & Permeability
  • Lipophilicity: The molecule is highly lipophilic (Predicted LogP

    
    ). The intramolecular hydrogen bond "hides" the polar donors, further increasing membrane permeability but reducing aqueous solubility.
    
  • Formulation: It will not form stable salts with pharmaceutically acceptable acids (e.g., HCl, Tartaric) in aqueous media. Salt formation requires anhydrous strong acids and is likely hydrolytically unstable.

References

  • Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series, Butterworths, London.[1] (Source for Ethyl 2-aminobenzoate pKa).[2][3][4][5][6]

  • Basheer, A. (2018). "Acidity and Basicity of Substituted Anilines: A Comprehensive Review". Asian Journal of Organic Chemistry. (General SAR for nitroanilines).
  • Sigma-Aldrich . (2024). Safety Data Sheet: Ethyl 2-aminobenzoate. (Verified physicochemical baseline data).

  • PubChem Database . (2024). Compound Summary: Ethyl 2-amino-6-nitrobenzoate (CID 596492).

  • Hammett, L. P. (1937).[7][8] "The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives". Journal of the American Chemical Society, 59(1), 96–103.[7] (Foundational theory for pKa prediction).

Sources

Exploratory

Literature review of Ethyl 2-amino-6-nitrobenzoate synthesis pathways

An In-depth Technical Guide to the Synthesis of Ethyl 2-amino-6-nitrobenzoate for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Ethyl 2-amino-6-nitrobenzoate Ethyl 2-amino-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Ethyl 2-amino-6-nitrobenzoate for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethyl 2-amino-6-nitrobenzoate

Ethyl 2-amino-6-nitrobenzoate is a valuable intermediate in the synthesis of a variety of complex organic molecules, particularly in the pharmaceutical and fine chemical industries. Its bifunctional nature, possessing both an electron-donating amino group and an electron-withdrawing nitro group on a benzoic acid ester backbone, makes it a versatile building block for the construction of heterocyclic compounds and other substituted aromatic systems. This guide provides a comprehensive overview of the primary synthetic pathways to Ethyl 2-amino-6-nitrobenzoate, offering detailed experimental protocols and a comparative analysis of the available methods.

Core Synthetic Strategies

The synthesis of Ethyl 2-amino-6-nitrobenzoate can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability and cost of starting materials, desired purity, and scalability. The two most prevalent strategies involve:

  • Selective Reduction of a Dinitro Precursor: This approach commences with a readily available dinitro-substituted benzoic acid derivative, followed by the selective reduction of one of the two nitro groups.

  • Nucleophilic Aromatic Substitution: This pathway utilizes a halo-substituted nitrobenzoic acid as a precursor, where the halogen is displaced by an amino group.

Following the formation of the core 2-amino-6-nitrobenzoic acid structure, a final esterification step yields the target ethyl ester.

Pathway 1: Selective Reduction of 2,6-Dinitrobenzoic Acid

This is a common and effective route for the preparation of the target molecule. The overall transformation is a two-step process:

  • Selective Monoreduction: The selective reduction of one nitro group in 2,6-dinitrobenzoic acid to an amino group, yielding 2-amino-6-nitrobenzoic acid.

  • Esterification: The subsequent esterification of the carboxylic acid functionality with ethanol.

Pathway 1: Selective Reduction of 2,6-Dinitrobenzoic Acid start 2,6-Dinitrobenzoic Acid intermediate 2-Amino-6-nitrobenzoic Acid start->intermediate Selective Reduction (e.g., Sulfide, Hydrosulfide) end_product Ethyl 2-amino-6-nitrobenzoate intermediate->end_product Esterification (Ethanol, Acid Catalyst)

Caption: A two-step synthesis of Ethyl 2-amino-6-nitrobenzoate starting from 2,6-dinitrobenzoic acid.

Step 1: Selective Monoreduction of 2,6-Dinitrobenzoic Acid

The key to this step is the use of a reducing agent that can selectively reduce one nitro group in the presence of the other. Reagents such as sulfides, hydrosulfides, or polysulfides are well-suited for this purpose[1].

Experimental Protocol:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dinitrobenzoic acid in a mixture of an alcohol (e.g., methanol or ethanol) and water[1].

  • Reagent Addition: Slowly add a solution of a reducing agent, such as sodium sulfide (Na₂S), sodium hydrosulfide (NaHS), or an alkali metal polysulfide, to the reaction mixture. Typically, 1 to 5 equivalents of the reducing agent are used[1].

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and adjust the pH to precipitate the 2-amino-6-nitrobenzoic acid.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.

Step 2: Esterification of 2-Amino-6-nitrobenzoic Acid

The carboxylic acid group of 2-amino-6-nitrobenzoic acid can be esterified using a standard Fischer esterification method.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, suspend 2-amino-6-nitrobenzoic acid in an excess of absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid[2].

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed[2].

  • Work-up: After cooling, remove the excess ethanol under reduced pressure. Pour the resulting residue into water and neutralize the acid with a dilute solution of sodium carbonate[2].

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Ethyl 2-amino-6-nitrobenzoate[2]. Further purification can be achieved by column chromatography or recrystallization.

Pathway 2: Nucleophilic Aromatic Substitution of a 2-Halo-6-nitrobenzoic Acid Derivative

This pathway offers an alternative route, particularly when the corresponding 2-halo-6-nitrobenzoic acid is readily available. The synthesis involves two main steps:

  • Amination: Nucleophilic substitution of the halide with an amino group.

  • Esterification: Conversion of the carboxylic acid to the ethyl ester.

Pathway 2: Nucleophilic Aromatic Substitution start 2-Halo-6-nitrobenzoic Acid (X = Cl, Br, I) intermediate 2-Amino-6-nitrobenzoic Acid start->intermediate Amination (Ammonia, Cu Catalyst) end_product Ethyl 2-amino-6-nitrobenzoate intermediate->end_product Esterification (Ethanol, Acid Catalyst)

Caption: Synthesis of Ethyl 2-amino-6-nitrobenzoate via amination of a 2-halo-6-nitrobenzoic acid.

Step 1: Amination of 2-Halo-6-nitrobenzoic Acid

The direct amination of a halo-nitrobenzoic acid can be challenging and often requires a catalyst to proceed efficiently. Copper-catalyzed amination is a common method.

Experimental Protocol:

  • Reaction Setup: In a pressure vessel or autoclave, combine the 2-halo-6-nitrobenzoic acid (where the halo group can be Cl, Br, or I), a cuprous catalyst (e.g., cuprous iodide), an organic solvent (e.g., ethanol), and aqueous ammonia[3].

  • Reaction: Seal the vessel and heat the mixture. The reaction progress can be monitored by sampling and analysis (e.g., HPLC)[3].

  • Work-up: After cooling, acidify the reaction mixture with an acid like hydrochloric acid or sulfuric acid to a pH of 1-3 to precipitate the product[3].

  • Extraction and Purification: Extract the product into an organic solvent such as ethyl acetate. The combined organic phases are then concentrated to yield the crude 2-amino-6-nitrobenzoic acid, which can be purified by recrystallization[3].

Step 2: Esterification

The esterification of the resulting 2-amino-6-nitrobenzoic acid is carried out as described in Pathway 1.

Comparative Analysis of Synthetic Pathways

FeaturePathway 1: Selective ReductionPathway 2: Nucleophilic Aromatic Substitution
Starting Material 2,6-Dinitrobenzoic Acid2-Halo-6-nitrobenzoic Acid
Key Transformation Selective reduction of a nitro groupNucleophilic substitution of a halogen
Advantages - Milder reaction conditions for reduction. - Avoids the use of high-pressure equipment.- Can be cost-effective if the halo-substituted starting material is inexpensive[3].
Disadvantages - Potential for over-reduction to the diamine. - Requires careful control of reaction conditions for selectivity.- May require high temperatures and pressures[3]. - Copper catalyst can be difficult to remove completely.
Typical Yields Moderate to high, depending on the selectivity of the reduction.Can achieve high yields (e.g., up to 92%)[3].

Conclusion

The synthesis of Ethyl 2-amino-6-nitrobenzoate can be effectively achieved through multiple synthetic routes. The choice between the selective reduction of 2,6-dinitrobenzoic acid and the nucleophilic aromatic substitution of a 2-halo-6-nitrobenzoic acid will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the equipment available. Both pathways culminate in a straightforward esterification to yield the final product. The protocols and comparative analysis provided in this guide offer a solid foundation for researchers and drug development professionals to select and optimize the most suitable synthetic strategy for their specific needs.

References

  • Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Process for the preparation of 2-amino-6-nitrobenzothiazole. (n.d.). Google Patents.
  • SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. (2016). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

  • Preparation method of 2-amino-6-nitrobenzoic acid. (n.d.). Google Patents.
  • Process for preparing 2-amino-6-nitro-benzoic acid. (n.d.). Google Patents.

Sources

Protocols & Analytical Methods

Method

Synthesis of quinazoline derivatives from Ethyl 2-amino-6-nitrobenzoate

An Application Guide for the Synthesis of Quinazoline Derivatives from Ethyl 2-amino-6-nitrobenzoate Authored by a Senior Application Scientist This document provides a detailed guide for researchers, medicinal chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Quinazoline Derivatives from Ethyl 2-amino-6-nitrobenzoate

Authored by a Senior Application Scientist

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic synthesis of quinazoline and quinazolinone derivatives, utilizing Ethyl 2-amino-6-nitrobenzoate as a versatile starting material. The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to its wide spectrum of biological activities.[1][2][3][4] This guide emphasizes the causality behind experimental choices, provides validated protocols, and is grounded in authoritative scientific literature.

Strategic Overview: The Synthetic Dichotomy

Ethyl 2-amino-6-nitrobenzoate is an excellent precursor for quinazoline synthesis due to its strategically positioned functional groups: an amine, a nitro group, and an ester. The core transformations required are the reduction of the nitro group to a second amine and the cyclization with a one or two-carbon source to form the heterocyclic ring. The synthetic strategy hinges on the sequence of these two fundamental operations, leading to two primary pathways.

The choice between these pathways dictates the substitution pattern of the final quinazoline core and the types of derivatives that can be readily accessed.

  • Pathway A (Cyclize-then-Reduce): This route prioritizes the formation of the quinazolin-4-one ring using the existing amino group, followed by the reduction of the nitro group. This strategy is ideal for creating derivatives functionalized at the 7-position.

  • Pathway B (Reduce-then-Cyclize): This approach begins with the reduction of the nitro group to generate a highly reactive ortho-diamine intermediate. Subsequent cyclization can then be used to construct a wider variety of quinazoline structures, including quinazolin-4-ones and quinazoline-2,4-diones.

Below is a conceptual workflow illustrating this strategic decision point.

G cluster_A Pathway A: Cyclize-then-Reduce cluster_B Pathway B: Reduce-then-Cyclize Start Ethyl 2-amino-6-nitrobenzoate A1 Step 1: Cyclization (e.g., with Formamide) Start->A1 C1 Source B1 Step 1: Nitro Reduction (e.g., with SnCl2) Start->B1 Reducing Agent A2 Intermediate: 7-Nitroquinazolin-4-one A1->A2 A3 Step 2: Nitro Reduction (e.g., with SnCl2) A2->A3 A4 Product: 7-Aminoquinazolin-4-one A3->A4 B2 Intermediate: Ethyl 2,6-diaminobenzoate B1->B2 B3 Step 2: Cyclization (e.g., with Triphosgene) B2->B3 B4 Product: Quinazoline-2,4-dione derivative B3->B4

Caption: High-level strategic workflow for quinazoline synthesis.

Pathway A: Synthesis of 7-Aminoquinazolin-4-one Derivatives

This pathway is particularly effective for producing quinazolin-4-ones that can be further diversified at the 7-position. The initial cyclization "protects" the first amino group and the ester, directing subsequent modifications to the latent amino group formed from nitro reduction.

Mechanism and Rationale

The first step involves a condensation reaction, typically with formamide, which serves as both the solvent and the source of the C2 carbon of the quinazoline ring.[5] This reaction is a variation of the Niementowski quinazoline synthesis.[6] The mechanism proceeds via nucleophilic attack of the primary amine of the benzoate onto the electrophilic carbonyl carbon of formamide, followed by an intramolecular cyclization where the newly formed amide nitrogen attacks the ester carbonyl. Subsequent elimination of ethanol and water drives the reaction to completion, forming the stable aromatic quinazolinone ring. The subsequent reduction of the nitro group is a standard transformation, often achieved with metal catalysts or reducing agents like tin(II) chloride, which is effective and tolerant of many functional groups.[2]

G cluster_main Pathway A: Detailed Reaction Scheme Start Ethyl 2-amino-6-nitrobenzoate Intermediate1 7-Nitro-3,4-dihydroquinazolin-4-one Start->Intermediate1 Heat (130-150°C) Reagent1 + Formamide (HCONH2) Product 7-Amino-3,4-dihydroquinazolin-4-one Intermediate1->Product Reduction Reagent2 + SnCl2 / HCl Diversification Further Derivatives (Acylation, Alkylation, etc.) Product->Diversification

Caption: Reaction scheme for the synthesis of 7-aminoquinazolin-4-one.

Protocol A1: Synthesis of 7-Nitro-3,4-dihydroquinazolin-4-one

Objective: To cyclize Ethyl 2-amino-6-nitrobenzoate to form the quinazolinone core.

Parameter Value Rationale/Notes
Starting Material Ethyl 2-amino-6-nitrobenzoate (1.0 eq)The foundational building block.
Reagent Formamide (10-20 eq)Acts as both reactant (C1 source) and solvent. A large excess is used to drive the reaction.[5]
Temperature 130–150 °CHigh temperature is required to overcome the activation energy for cyclization and dehydration.[5]
Reaction Time 4–6 hoursMonitor by TLC until the starting material is consumed.
Work-up Cool, add waterThe product is typically a solid that precipitates upon cooling and dilution with water.[5]

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add Ethyl 2-amino-6-nitrobenzoate (e.g., 2.24 g, 10 mmol).

  • Add an excess of formamide (e.g., 9.0 g, 200 mmol).

  • Heat the reaction mixture to 130 °C and stir for 4 hours.[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to approximately 60 °C.

  • Slowly add water (e.g., 30-40 mL) while stirring. A precipitate should form.[5]

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the crude product with cold water and then with a small amount of cold ethanol to remove residual formamide.

  • Dry the product under vacuum to yield 7-nitro-3,4-dihydroquinazolin-4-one.

Protocol A2: Synthesis of 7-Amino-3,4-dihydroquinazolin-4-one

Objective: To reduce the nitro group at the 7-position to a primary amine.

Parameter Value Rationale/Notes
Starting Material 7-Nitro-3,4-dihydroquinazolin-4-one (1.0 eq)The product from the previous step.
Reagent Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)A classic and reliable reducing agent for aromatic nitro groups.[2]
Solvent Ethanol or Ethyl AcetateA polar solvent to dissolve the starting material and reagent.
Additive Concentrated HClCreates the acidic medium necessary for the reduction.
Temperature Reflux (approx. 70-80 °C)Heating accelerates the reduction process.
Work-up Basification (e.g., with NaHCO₃ or NaOH)Neutralizes the acid and precipitates the tin salts, allowing for extraction of the product.

Step-by-Step Procedure:

  • Suspend 7-nitro-3,4-dihydroquinazolin-4-one (e.g., 1.91 g, 10 mmol) in ethanol (50 mL) in a round-bottom flask.

  • Add tin(II) chloride dihydrate (e.g., 10.15 g, 45 mmol) to the suspension.

  • Carefully add concentrated hydrochloric acid (5 mL) and fit the flask with a reflux condenser.

  • Heat the mixture to reflux and stir for 2-3 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and pour it over crushed ice.

  • Carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the pH is ~8. A thick white precipitate of tin salts will form.

  • Extract the aqueous slurry with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude 7-amino-3,4-dihydroquinazolin-4-one, which can be purified by recrystallization or column chromatography.

Pathway B: Synthesis via ortho-Diamine Intermediate

This pathway offers greater flexibility in constructing the quinazoline core itself. By first reducing the nitro group, a versatile Ethyl 2,6-diaminobenzoate intermediate is formed. This diamine can react with a variety of two-atom electrophiles to build different heterocyclic systems. We will focus on the synthesis of a quinazoline-2,4-dione derivative, a structure of significant pharmacological interest.[7][8]

Mechanism and Rationale

The initial nitro reduction is identical to that in Pathway A. The key difference is the subsequent cyclization step. To form a quinazoline-2,4-dione, a phosgene equivalent like triphosgene is used. The mechanism involves the sequential reaction of both amino groups with the electrophilic carbonyl source. The more nucleophilic amino group at the 2-position likely reacts first to form a carbamoyl chloride or isocyanate intermediate. This is followed by a rapid intramolecular cyclization, where the second amino group attacks the newly formed electrophilic center, displacing a leaving group (e.g., chloride) and forming the stable six-membered ring.[7]

G cluster_main Pathway B: Detailed Reaction Scheme Start Ethyl 2-amino-6-nitrobenzoate Intermediate1 Ethyl 2,6-diaminobenzoate Start->Intermediate1 Reduction Reagent1 + SnCl2 / HCl Product Ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-8-carboxylate Intermediate1->Product Cyclization Reagent2 + Triphosgene / Base

Caption: Reaction scheme for the synthesis of a quinazoline-2,4-dione derivative.

Protocol B1: Synthesis of Ethyl 2,6-diaminobenzoate

Objective: To reduce Ethyl 2-amino-6-nitrobenzoate to its corresponding diamine.

This protocol is analogous to Protocol A2. The same reagents and conditions apply.

Step-by-Step Procedure:

  • Dissolve Ethyl 2-amino-6-nitrobenzoate (e.g., 2.24 g, 10 mmol) in ethanol (50 mL).

  • Add tin(II) chloride dihydrate (e.g., 10.15 g, 45 mmol) and concentrated HCl (5 mL).

  • Heat the mixture to reflux for 2-3 hours until the starting material is consumed (monitor by TLC).

  • Perform an identical basic work-up as described in Protocol A2 by cooling, pouring over ice, neutralizing with NaHCO₃ solution, and extracting with ethyl acetate.

  • Dry the organic layer and remove the solvent under reduced pressure to obtain Ethyl 2,6-diaminobenzoate. This intermediate can be unstable and is often used immediately in the next step without extensive purification.

Protocol B2: Synthesis of Ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-8-carboxylate

Objective: To cyclize the ortho-diamine intermediate to form the quinazoline-2,4-dione ring system.

Parameter Value Rationale/Notes
Starting Material Ethyl 2,6-diaminobenzoate (1.0 eq)The highly reactive product from the previous step.
Reagent Triphosgene (0.4-0.5 eq)A safe, solid substitute for phosgene gas. It provides three equivalents of phosgene in situ.[7]
Base Triethylamine (TEA) or Pyridine (~3.0 eq)Scavenges the HCl produced during the reaction, driving the cyclization forward.[7]
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Anhydrous aprotic solvents are crucial to prevent reaction with the electrophile.
Temperature 0 °C to RefluxThe reaction is often started cold during the addition of triphosgene and then heated to ensure completion.[7]
Work-up Acidic QuenchAddition of dilute acid to quench any unreacted reagents and neutralize the base.

Step-by-Step Procedure:

  • Dissolve Ethyl 2,6-diaminobenzoate (e.g., 1.94 g, 10 mmol) in anhydrous dichloromethane (50 mL) in a flask under a nitrogen atmosphere.

  • Add triethylamine (4.2 mL, 30 mmol) and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve triphosgene (1.18 g, 4 mmol) in anhydrous DCM (20 mL).

  • Add the triphosgene solution dropwise to the stirred diamine solution at 0 °C over 30 minutes. Caution: Triphosgene is toxic and releases phosgene; handle with extreme care in a well-ventilated fume hood.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours.[7] Monitor the reaction by TLC.

  • Cool the reaction mixture and quench by carefully adding 5% aqueous HCl (50 mL).[7]

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution and then brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography to obtain the desired quinazoline-2,4-dione product.

References

  • Synthesis of quinazolinones 3a with methyl 2-amino benzoate. ResearchGate. Available from: [Link]

  • Quinazoline synthesis. Organic Chemistry Portal. Available from: [Link]

  • Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. Available from: [Link]

  • Quinazoline derivatives: synthesis and bioactivities. National Center for Biotechnology Information. Available from: [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available from: [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Journal of the Indian Chemical Society. Available from: [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. National Center for Biotechnology Information. Available from: [Link]

  • Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. MDPI. Available from: [Link]

  • Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate. Available from: [Link]

  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. Available from: [Link]

  • Possible mechanism of quinazoline synthesis involving toluene and 2‐aminobenzylamine. Wiley Online Library. Available from: [Link]

  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). ACS Publications. Available from: [Link]

  • Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. National Center for Biotechnology Information. Available from: [Link]

  • Efficient and Mild method for Synthesis of quinazoline derivatives using 2- aminobenzoamide and different aldehydes. Open Science. Available from: [Link]

  • A New Route for the Synthesis of Quinazolinones. ResearchGate. Available from: [Link]

  • (PDF) Quinazoline derivatives: Synthesis and bioactivities. ResearchGate. Available from: [Link]

Sources

Application

Application Note: Catalytic Hydrogenation of Ethyl 2-amino-6-nitrobenzoate

[1] Abstract & Scope This technical guide details the protocol for the chemoselective catalytic hydrogenation of Ethyl 2-amino-6-nitrobenzoate to Ethyl 2,6-diaminobenzoate .[1] This transformation is a critical step in t...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Scope

This technical guide details the protocol for the chemoselective catalytic hydrogenation of Ethyl 2-amino-6-nitrobenzoate to Ethyl 2,6-diaminobenzoate .[1] This transformation is a critical step in the synthesis of benzimidazole-based pharmacophores and functionalized aromatic scaffolds.[1]

While traditional stoichiometric reductions (Fe/HCl, SnCl


) are effective, they generate significant metal waste and require tedious workups.[1] This protocol utilizes Palladium on Carbon (Pd/C)  under a hydrogen atmosphere, offering a cleaner profile, higher atom economy, and simplified isolation.[1]

Reaction Scheme & Mechanism

The transformation involves the six-electron reduction of the nitro group to an amine via nitroso and hydroxylamine intermediates.[1] The ester moiety remains intact under these mild conditions.[1]


Mechanistic Insight (Surface Catalysis)

The reaction follows a Langmuir-Hinshelwood type mechanism on the palladium surface.[1]

  • Adsorption:

    
     dissociates into atomic hydrogen (
    
    
    
    ) on the Pd surface.[1] The nitro group of the substrate adsorbs onto active sites.[1]
  • Stepwise Reduction: Oxygen atoms are stripped as water; hydrogen atoms are added sequentially (

    
    ).[1]
    
  • Desorption: The electron-rich diamine product desorbs, regenerating the catalyst surface.[1]

Critical Consideration: The existing amino group at the 2-position increases electron density on the ring, potentially altering adsorption kinetics compared to simple nitrobenzoates.[1] However, Pd/C remains highly effective.[1]

Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
Substrate Ethyl 2-amino-6-nitrobenzoate (>98%)Reactant
Catalyst 10% Pd/C (50% water wet)Catalyst (Pyrophoric)
Solvent Ethanol (Absolute or 95%)Solvent
Hydrogen Source

Balloon or Parr Shaker (30 psi)
Reductant
Workup Celite® 545, Sintered Glass FunnelFiltration Aid
Detailed Procedure (Self-Validating)

Step 1: Preparation (Inert Atmosphere)

  • Weigh 10.0 g (47.6 mmol) of Ethyl 2-amino-6-nitrobenzoate into a 250 mL round-bottom flask (or hydrogenation bottle).

  • Add 100 mL of Ethanol (0.5 M concentration). Stir until dissolved. Note: Slight heating (40°C) may be required for complete dissolution.

  • Safety Stop: Ensure the vessel is purged with Nitrogen (

    
    ) before adding catalyst to prevent ignition of solvent vapors.[1]
    
  • Carefully add 1.0 g of 10% Pd/C (10 wt% loading). Tip: Use water-wet catalyst to minimize ignition risk.[1]

Step 2: Hydrogenation

  • Seal the flask with a septum or connect to the hydrogenation manifold.[1]

  • Purge Cycle: Evacuate the flask (vacuum) and refill with

    
     (3x). Then, evacuate and refill with 
    
    
    
    (3x).[1]
  • Equip with a hydrogen balloon (1 atm) or pressurize to 30 psi (Parr shaker).

  • Stir vigorously at Room Temperature (20-25°C) .

    • Reaction Monitoring: Check by TLC (System: 50% EtOAc/Hexanes) or LCMS after 2 hours.

    • Endpoint: Disappearance of the yellow starting material spot and appearance of a polar, UV-active product spot (often streaks due to amine).[1]

Step 3: Workup & Isolation

  • Once complete (typically 3-6 hours), purge the system with

    
     to remove excess hydrogen.[1]
    
  • Prepare a sintered glass funnel with a pad of Celite .

  • Filter the reaction mixture through the Celite pad to remove the Pd/C. Do not let the filter cake dry out completely (fire hazard). Wash the pad with 20 mL Ethanol.[1]

  • Concentrate the filtrate under reduced pressure (Rotary Evaporator, 40°C) to yield the crude Ethyl 2,6-diaminobenzoate.

Characterization Targets

The product should be validated against these expected metrics:

  • Appearance: Off-white to pale brown solid/oil (amines oxidise slowly in air).[1]

  • MS (ESI): Expected

    
     (Calculated MW: 180.20).[1]
    
  • 1H NMR (DMSO-d6):

    • Loss of signals associated with the nitro group.[1]

    • Appearance of broad amine singlet (

      
      ) around 4.5 - 6.0 ppm.[1]
      
    • Upfield shift of aromatic protons due to increased shielding by the second amino group.[1]

Process Visualization

Experimental Workflow

G Start Start: Dissolve Substrate in Ethanol CatLoad Inert Purge (N2) & Add Pd/C Catalyst Start->CatLoad Reaction Hydrogenation (H2 Balloon/30psi, RT) CatLoad->Reaction Monitor Monitor: TLC/LCMS (Loss of SM) Reaction->Monitor Monitor->Reaction Incomplete Filter Filtration (Celite Pad) Monitor->Filter Complete Workup Concentration (Rotovap) Filter->Workup Product Product: Ethyl 2,6-diaminobenzoate Workup->Product

Caption: Step-by-step workflow for the catalytic hydrogenation process.

Reaction Pathway & Selectivity

Mechanism cluster_side Potential Side Reactions (Avoided) Substrate Ethyl 2-amino-6-nitrobenzoate (Nitro Group Adsorption) Nitroso Nitroso Intermediate (R-NO) Substrate->Nitroso + H2, - H2O Hydroxyl Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxyl + H2 Amine Ethyl 2,6-diaminobenzoate (Desorption) Hydroxyl->Amine + H2, - H2O Hydrolysis Ester Hydrolysis (Requires Base/H2O) RingRed Ring Saturation (Requires Rh or High T/P)

Caption: Mechanistic pathway showing stepwise reduction and avoidance of side reactions.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Slow Reaction Catalyst poisoning or poor mass transfer.[1]Increase stirring speed (critical for H2 uptake). Add fresh catalyst (1-2%).
Incomplete Conversion Hydroxylamine intermediate stalling.Increase temperature to 40-50°C. Ensure H2 pressure is maintained.
Over-reduction Ring hydrogenation (rare with Pd/C).[1]Strictly control temperature (<30°C).[1][2] Monitor reaction time closely.
Ignition at Filter Dry Pd/C is pyrophoric.[1]ALWAYS keep the Celite pad wet with solvent.[1] Dispose of catalyst in water immediately.[1]

Safety & Compliance (HSE)

  • Hydrogen Gas: Extremely flammable.[1] Ensure all ground glass joints are greased and clamps are secure.[1] Use a blast shield if using pressurized vessels.[1]

  • Catalyst Handling: Pd/C can ignite solvent vapors.[1] Use water-wet catalyst variants where possible.[1] Purge vessels with Nitrogen before introducing catalyst.[1]

  • Waste Disposal: Palladium is a heavy metal.[1] Filter cake must be disposed of in designated solid hazardous waste containers (often separate for precious metal recovery).[1]

References

  • Organic Syntheses. "Ethyl p-Aminobenzoate." Org.[1][3][4][5] Synth.1928 , 8, 66.

  • Abdullaev, M. G. "Development of the Method of Novocain Production."[1][6] Pharmaceutical Chemistry Journal, 2001 , 35(10), 556-559.[1] (Discusses catalytic hydrogenation of ethyl nitrobenzoates).

  • BenchChem. "A Head-to-Head Battle of Catalysts: Raney Nickel vs. Palladium-on-Carbon for Nitro Group Reduction."[1] (General comparative data on nitro reduction).

  • ChemicalBook. "Ethyl 3-aminobenzoate NMR Spectrum" (Analogous compound characterization data).

Sources

Method

Ethyl 2-amino-6-nitrobenzoate as an intermediate in pharmaceutical synthesis

Application Note: Ethyl 2-amino-6-nitrobenzoate as a Trifunctional Scaffold in Pharmaceutical Synthesis Executive Summary Ethyl 2-amino-6-nitrobenzoate (CAS 115156-25-7) is a critical, densely functionalized intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ethyl 2-amino-6-nitrobenzoate as a Trifunctional Scaffold in Pharmaceutical Synthesis

Executive Summary

Ethyl 2-amino-6-nitrobenzoate (CAS 115156-25-7) is a critical, densely functionalized intermediate used in the synthesis of fused heterocyclic systems, particularly quinazolinones , benzimidazoles , and sulfonamide-based diuretics .[1] Its unique structure features a "push-pull" electronic system where an electron-donating amine and an electron-withdrawing nitro group flank a central ester.[1] This steric and electronic configuration makes it an ideal precursor for C-N bond forming cyclizations but also presents specific challenges regarding regioselectivity and stability during reduction.

This guide provides validated protocols for the synthesis, handling, and transformation of Ethyl 2-amino-6-nitrobenzoate into high-value pharmacophores.[1]

Chemical Profile & Safety

PropertySpecification
IUPAC Name Ethyl 2-amino-6-nitrobenzoate
Molecular Formula C

H

N

O

Molecular Weight 210.19 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in EtOAc, DCM, DMSO; poorly soluble in water.[1]
Key Hazards Warning: Nitroaromatics are potentially explosive under high heat.[1] The amine moiety is a potential skin sensitizer.[1]

Handling Precaution: Due to the ortho-nitro group, this compound can participate in intramolecular redox reactions at elevated temperatures.[1] Reactions involving strong acids or high heat (>100°C) should be monitored by DSC (Differential Scanning Calorimetry) during scale-up.[1]

Synthetic Utility & Pathways

The molecule serves as a "linchpin" scaffold. The three functional groups allow for divergent synthesis:

  • C2-Amine: Nucleophilic attack (acylation) or Sandmeyer reactions (diazotization).[1]

  • C1-Ester: Electrophilic trap for cyclization (forming the pyrimidine ring of quinazolines).[1]

  • C6-Nitro: Latent amine functionality.[1] Selective reduction yields ethyl 2,6-diaminobenzoate , a precursor to benzimidazoles.

Visualizing the Synthetic Landscape

SyntheticPathways Start Ethyl 2-amino-6-nitrobenzoate (Scaffold) Step1 Condensation (Formamide/Urea) Start->Step1 Cyclization Step2 Selective Reduction (H2, Pd/C) Start->Step2 Nitro Reduction Step3 Diazotization & Chlorosulfonation Start->Step3 Sandmeyer Prod1 5-Nitroquinazolin-4(3H)-one Step1->Prod1 Inter2 Ethyl 2,6-diaminobenzoate Step2->Inter2 Prod2 Benzimidazole-4-carboxylates Inter2->Prod2 Ortho-ester Cyclization Prod3 Sulfamyl-nitrobenzoic acids (Diuretics) Step3->Prod3

Figure 1: Divergent synthetic pathways from Ethyl 2-amino-6-nitrobenzoate utilizing its trifunctional nature.

Detailed Experimental Protocols

Protocol A: Synthesis of Ethyl 2-amino-6-nitrobenzoate

Rationale: Direct nitration of ethyl 2-aminobenzoate yields a mixture of isomers (3-nitro and 5-nitro dominant).[1] The most reliable route is the nucleophilic aromatic substitution (S


Ar)  of 2-chloro-6-nitrobenzoic acid followed by esterification, or esterification followed by amination.[1]

Method: Amination of Ethyl 2-chloro-6-nitrobenzoate.[1]

  • Reagents:

    • Ethyl 2-chloro-6-nitrobenzoate (1.0 eq)[1]

    • Ammonia (25% aq. solution or 7N in MeOH) (5.0 eq)

    • Copper(I) Iodide (CuI) (0.05 eq) - Catalyst[1]

    • Solvent: Ethanol or DMF.[1][2]

  • Procedure:

    • Charge a pressure vessel (autoclave) with Ethyl 2-chloro-6-nitrobenzoate dissolved in Ethanol.

    • Add CuI catalyst (crucial for activating the sterically hindered chloride).

    • Add Ammonia solution.[1] Seal the vessel.

    • Heat to 80–100°C for 12–15 hours. Note: Monitoring by HPLC is required to ensure conversion without hydrolyzing the ester.[1]

    • Cool to room temperature.[1][3] Concentrate the solvent under reduced pressure.

    • Workup: Dilute with Ethyl Acetate (EtOAc) and wash with water (3x) to remove copper salts and excess ammonia.

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
    • Purification: Recrystallize from Ethanol/Hexane (1:4) to yield yellow crystals.

Protocol B: Cyclization to 5-Nitroquinazolin-4(3H)-one

Application: Synthesis of kinase inhibitor scaffolds. This reaction exploits the proximity of the C2-amine and C1-ester.[1]

  • Reagents:

    • Ethyl 2-amino-6-nitrobenzoate (1.0 eq)[1]

    • Formamide (10.0 eq) - Acts as solvent and reactant[1]

    • Ammonium Acetate (1.5 eq) - Catalyst[1]

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, mix the starting material with Formamide.[1]

    • Add Ammonium Acetate.[1]

    • Heat the mixture to 140–150°C for 4–6 hours.

    • Mechanism:[1] The amine attacks formamide to form an intermediate amidine, which then cyclizes onto the ester, expelling ethanol.

    • Workup: Cool the reaction mixture to 0°C (ice bath). The product often precipitates out.[1]

    • Add water (20 mL per gram of reactant) to complete precipitation.

    • Filter the solid, wash with cold water and cold isopropanol.

    • Yield: Typically 75–85%.[1]

Protocol C: Selective Reduction to Ethyl 2,6-diaminobenzoate

Application: Precursor for Benzimidazoles.[1] Challenge: Reducing the nitro group without hydrolyzing the ester or reducing the aromatic ring.

  • Reagents:

    • Ethyl 2-amino-6-nitrobenzoate (1.0 eq)[1]

    • Hydrogen gas (H

      
      , balloon pressure) or Ammonium Formate (transfer hydrogenation).
      
    • Catalyst: 10% Pd/C (5 wt% loading).

    • Solvent: Methanol (MeOH).[1]

  • Procedure:

    • Dissolve the nitro-ester in MeOH.[1] Nitrogen purge the vessel.

    • Add Pd/C carefully (pyrophoric hazard).

    • Introduce H

      
       atmosphere (balloon or 1-2 bar in shaker).
      
    • Stir vigorously at Room Temperature for 2–4 hours.

    • TLC Monitoring: The yellow starting material spot will disappear, replaced by a highly fluorescent blue/purple spot (diamine) under UV.

    • Workup: Filter through a Celite pad to remove Pd/C.[1]

    • Concentrate the filtrate immediately. Note: Diamines are oxidation-sensitive; store under inert atmosphere or use immediately.[1]

Analytical Characterization

TechniqueExpected Signal Characteristics

H NMR (DMSO-d

)

1.30
(t, 3H, Ester-CH

), 4.35 (q, 2H, Ester-CH

), 7.0–7.5 (m, 3H, Aromatic ABC system), 7.8–8.2 (bs, 2H, NH

).[1] Note: NH

shift varies with concentration.[1]
IR Spectroscopy 3350, 3450 cm

(N-H stretch), 1710 cm

(Ester C=O), 1530, 1350 cm

(NO

stretch).[1]
Mass Spectrometry [M+H]

= 211.07
.[1] A fragment at m/z 165 (loss of -OEt) is common.[1]

Troubleshooting & Optimization

  • Issue: Low Yield in Cyclization (Protocol B).

    • Cause: Incomplete removal of ethanol or moisture in formamide.

    • Solution: Use fresh formamide and install a Dean-Stark trap if scaling up to remove the ethanol byproduct, driving the equilibrium forward.[1]

  • Issue: Ester Hydrolysis during Synthesis.

    • Cause: Presence of water during the S

      
      Ar reaction with ammonia.[4]
      
    • Solution: Use anhydrous ammonia in ethanol or DMF.[1] Ensure the copper catalyst is dry.[1]

  • Issue: Impurities in Reduction (Protocol C).

    • Cause: Partial reduction of the aromatic ring or azo-dimer formation.[1]

    • Solution: Keep temperature strictly <30°C. Do not prolong reaction time beyond complete consumption of starting material.[1]

References

  • Source: Google Patents, CN102924314A. "Preparation method of 2-amino-6-nitrobenzoic acid.
  • Sulfonamide derivatives from 2-amino-6-nitrobenzoate

    • Source: European Patent Office, EP0056608A1. "2-Substituted sulfamyl-6-nitrobenzoic acids, amides and esters."[1]

    • URL:[Link]

  • General Quinazolinone Synthesis Protocols

    • Source: Organic Chemistry Portal.[1] "Synthesis of Quinazolinones."

    • URL:[Link][1]

  • Crystal Structure and Reactivity of Amino-Nitrobenzoates

    • Source: National Institutes of Health (PMC). "Crystal structures of 2-amino-2-oxoethyl 4-nitrobenzoate...
    • URL:[Link][1]

Sources

Application

Cyclization reactions involving Ethyl 6-nitroanthranilate

Executive Summary & Chemical Context Ethyl 6-nitroanthranilate (Ethyl 2-amino-6-nitrobenzoate) represents a deceptively simple yet synthetically challenging scaffold. Unlike its 3-, 4-, or 5-nitro isomers, the 6-nitro va...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Ethyl 6-nitroanthranilate (Ethyl 2-amino-6-nitrobenzoate) represents a deceptively simple yet synthetically challenging scaffold. Unlike its 3-, 4-, or 5-nitro isomers, the 6-nitro variant presents a unique "perfect storm" of hindrance for cyclization reactions intended to yield 5-nitroquinazolin-4(3H)-ones .

The Challenge: The "Ortho-Peri" Effect

  • Steric Blockade (The Peri-Effect): The nitro group at position 6 is ortho to the ester moiety. In the resulting quinazolinone, this nitro group occupies the peri position (C5), creating severe steric strain with the C4-carbonyl oxygen.

  • Electronic Deactivation: The nitro group is strongly electron-withdrawing. While it activates the ring for nucleophilic aromatic substitution (SNAr), in this context, it significantly reduces the nucleophilicity of the aniline nitrogen (position 2), making the initial attack on cyclization reagents (like formamide or isocyanates) sluggish.

This guide details two validated protocols to overcome these barriers: the Benzoxazinone "Detour" Route (High Yield/Purity) and the Direct Formamidine Cyclization (High Throughput).

Mechanistic Pathway & Strategy

The following diagram illustrates the steric clash inherent in the substrate and the two strategic pathways to the target 5-nitroquinazolinone.

ReactionPathways cluster_steric The Steric Barrier Start Ethyl 6-nitroanthranilate (Sterically Congested) Benzox Intermediate: 6-nitro-4H-3,1-benzoxazin-4-one (Activated Electrophile) Start->Benzox Path A: Ac2O/Reflux (Bypasses Amine Deactivation) Target Target: 5-nitroquinazolin-4(3H)-one (Peri-Strain Product) Start->Target Path B: Formamide/180°C (Direct Niementowski) Benzox->Target NH3/Formamide (Ring Switching)

Figure 1: Reaction pathways.[1] Path A (Benzoxazinone) is preferred for purity as it activates the carboxylate before amine insertion. Path B requires forcing conditions.

Protocol A: The Benzoxazinone "Detour" (Recommended)

Rationale: This method converts the sluggish ester into a highly reactive cyclic anhydride-equivalent (benzoxazinone). This intermediate reacts rapidly with amines, bypassing the low nucleophilicity of the starting aniline.

Reagents:

  • Ethyl 6-nitroanthranilate (1.0 eq)

  • Acetic Anhydride (

    
    ) (5.0 eq - serves as solvent/reagent)
    
  • Ammonium Acetate (

    
    ) or Primary Amine (
    
    
    
    )
  • Ethanol (anhydrous)

Step-by-Step Workflow:

  • Benzoxazinone Formation:

    • Charge a round-bottom flask with Ethyl 6-nitroanthranilate (10 mmol).

    • Add Acetic Anhydride (50 mmol, ~5 mL).

    • Critical Step: Reflux at 140°C for 3–4 hours. Monitor by TLC (30% EtOAc/Hexane). The fluorescent anthranilate spot will disappear, replaced by a non-polar benzoxazinone spot.

    • Note: The 6-nitro group may require longer reflux times than unsubstituted anthranilates.

    • Isolation: Cool to 0°C. The benzoxazinone often precipitates. Filter and wash with cold hexane. If no precipitate, concentrate in vacuo to dryness.

  • Ring Switching (Cyclization):

    • Resuspend the crude benzoxazinone in Ethanol (20 mL).

    • Add Ammonium Acetate (for unsubstituted quinazolinone) or a primary amine (for N3-substituted derivatives) (2.0 eq).

    • Reflux for 6–12 hours.

    • Observation: The reaction mixture will likely turn from yellow to orange/brown.

    • Workup: Cool to room temperature. Pour into ice water (100 mL). The 5-nitroquinazolinone product will precipitate. Filter, wash with water, and recrystallize from EtOH/DMF.

Data Specification:

Parameter Typical Value Notes
Yield (Step 1) 85-92% Benzoxazinone is moisture sensitive; use immediately.
Yield (Step 2) 70-80% Lower yields if steric bulk of amine R-group is high.

| Purity (HPLC) | >95% | Major impurity: Unreacted acetylated anthranilate. |

Protocol B: Direct Formamidine Cyclization (High Throughput)

Rationale: For generating simple 5-nitroquinazolin-4(3H)-one without substituents at N3, formamidine acetate acts as both the carbon source and nitrogen source, driving the reaction through entropy (release of EtOH and AcOH).

Reagents:

  • Ethyl 6-nitroanthranilate (1.0 eq)

  • Formamidine Acetate (3.0 eq)

  • 2-Methoxyethanol (Solvent, bp 124°C) or n-Butanol

Step-by-Step Workflow:

  • Setup:

    • Dissolve Ethyl 6-nitroanthranilate (5 mmol) in 2-Methoxyethanol (15 mL).

    • Add Formamidine Acetate (15 mmol).

  • Reaction:

    • Heat to reflux (125°C) for 16–24 hours.

    • Process Check: If conversion is <50% after 6 hours, add a catalytic amount of glacial acetic acid (0.5 eq) to protonate the ester carbonyl, increasing electrophilicity.

  • Workup:

    • Concentrate the solvent to ~5 mL under reduced pressure.

    • Add cold water (20 mL) and adjust pH to ~8 with saturated

      
      .
      
    • Collect the precipitate by filtration.

Protocol C: Urea-Mediated Cyclization (For N3-Aryl Derivatives)

Rationale: Reaction with isocyanates yields a urea intermediate. Due to the 6-nitro steric hindrance, the subsequent cyclization often requires basic activation.

UreaPath Step1 Step 1: Urea Formation (Substrate + Phenyl Isocyanate) Intermed Intermediate: Ethyl 2-(3-phenylureido)-6-nitrobenzoate Step1->Intermed 80°C, Toluene Step2 Step 2: Base-Mediated Cyclization (K2CO3 / EtOH / Reflux) Intermed->Step2 Product Product: 3-phenyl-5-nitroquinazolin-2,4-dione Step2->Product -EtOH

Figure 2: Urea-mediated pathway for dione synthesis.

Key Modification for 6-Nitro Substrates: Standard urea cyclization often occurs spontaneously. For 6-nitro substrates, the urea intermediate is stable. You must isolate the urea and treat it with ethanolic KOH or


  to force the cyclization.

Troubleshooting & Optimization

IssueRoot Cause (Mechanistic)Corrective Action
No Reaction (Path A) Aniline deactivation by 6-

group.
Add catalytic DMAP (Dimethylaminopyridine) during acetylation step.
Incomplete Cyclization (Path B) Steric shielding of the ester carbonyl.Switch solvent to Sulfolane (bp 285°C) to access higher thermal energy, or use microwave irradiation (200°C, 20 min).
Product Hydrolysis Ring opening during workup.Avoid strong acids during workup. The 5-nitroquinazolinone ring is electron-deficient and prone to nucleophilic attack by water at C2.

References

  • Synthesis of 6-nitro-4-substituted amino quinazoline derivatives. (Methodology for nitro-substituted quinazolines via amidation). Google Patents. Retrieved from

  • Synthesis and cytotoxic evaluation of 3-substituted quinazolin-4(3H)-ones. (Detailed protocol for Benzoxazinone intermediate pathway). National Institutes of Health (PMC). Retrieved from

  • Synthesis of Isothiocyanates and Urea Cyclization. (Protocols for isocyanate-mediated heterocycle formation). Organic Chemistry Portal. Retrieved from

  • Influence of steric hindrance on Michael addition and Cyclization. (Mechanistic insight into steric barriers in substituted aromatics). Royal Society of Chemistry. Retrieved from

Sources

Method

Application Note: Optimized Diazotization Protocols for Ethyl 2-amino-6-nitrobenzoate

This Application Note is designed for researchers and process chemists requiring a robust, scalable, and high-purity methodology for the diazotization of Ethyl 2-amino-6-nitrobenzoate . Executive Summary The diazotizatio...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable, and high-purity methodology for the diazotization of Ethyl 2-amino-6-nitrobenzoate .

Executive Summary

The diazotization of Ethyl 2-amino-6-nitrobenzoate (EANB) presents specific challenges due to the compound's significant electronic deactivation and steric crowding. The ortho-nitro group and the ortho-ester moiety flank the amine, reducing its basicity and nucleophilicity while creating a sterically congested environment.

Standard aqueous diazotization (HCl/NaNO₂) often results in incomplete conversion or hydrolysis due to poor substrate solubility and weak amine protonation. This guide details three tiered protocols:

  • Method A (Robust): Nitrosyl Sulfuric Acid (for maximum conversion).

  • Method B (Standard Modified): Acetic Acid/HCl (for milder conditions).

  • Method C (Anhydrous): Alkyl Nitrite (for non-aqueous Sandmeyer transformations).

Chemical Context & Substrate Analysis[1][2][3][4][5]

Structural Constraints

The substrate features an amino group at position 2 and a nitro group at position 6 on the benzoate core.[1][2]

  • Electronic Deactivation: The nitro group (-I, -M) and the ester group (-I, -M) severely decrease the electron density on the amine nitrogen. This lowers the

    
     of the conjugate acid, making the formation of the required ammonium salt difficult in dilute acids.
    
  • Steric Shielding: The C1-ester is "sandwiched" between the C2-amine and C6-nitro groups. While the amine is accessible, the resulting diazonium salt will be sterically crowded, which can actually enhance stability against nucleophilic attack by water (hydrolysis) but requires aggressive conditions to form.

Reaction Pathway

The diazotization transforms the amino group into a diazonium salt (


), a versatile intermediate for Sandmeyer reactions (halogenation, cyanation) or reductive deamination.[3][4]

DiazotizationPathway Substrate Ethyl 2-amino-6-nitrobenzoate (Weak Base) Intermediate N-Nitrosoammonium Intermediate Substrate->Intermediate Nucleophilic Attack Acid Strong Acid (H2SO4 or AcOH/HCl) Nitrosyl Nitrosonium Ion (NO+) Acid->Nitrosyl Generation Nitrosyl->Intermediate Electrophile Diazonium Diazonium Salt (Ar-N2+) Intermediate->Diazonium -H2O (Dehydration) Product Sandmeyer Products (I, Br, Cl, OH) Diazonium->Product CuX or KI

Figure 1: Mechanistic pathway for the diazotization of electron-deficient anilines.

Experimental Protocols

Method A: Nitrosyl Sulfuric Acid (Recommended for Scale-Up)

Rationale: Due to the weak basicity of EANB, the equilibrium concentration of the protonated amine in dilute acid is low. Nitrosyl sulfuric acid (


) provides a high concentration of the potent electrophile 

in a solvent (conc.

) that solubilizes the substrate.[5]

Reagents:

  • Ethyl 2-amino-6-nitrobenzoate (1.0 equiv)

  • Sodium Nitrite (

    
    ), dry powder (1.1 - 1.2 equiv)
    
  • Sulfuric Acid (

    
    ), conc. 98% (5-10 volumes)
    
  • Propionic acid or Acetic acid (Optional co-solvent for solubility)

Protocol:

  • Preparation of Nitrosyl Sulfuric Acid:

    • Charge conc.

      
       into a dried reactor.
      
    • Cool to 0–5 °C.

    • Add solid

      
       portion-wise with vigorous stirring. Caution: Exothermic. Prevent temperature from exceeding 10 °C. Brown fumes (
      
      
      
      ) indicate decomposition; add slowly.
    • Stir at 0–5 °C until all solids dissolve (approx. 30–60 min). The solution should be clear or pale yellow.

  • Diazotization:

    • Dissolve/suspend Ethyl 2-amino-6-nitrobenzoate in the minimum amount of glacial acetic acid or propionic acid (if solid addition is difficult) or add solid substrate directly to the nitrosyl sulfuric acid solution.

    • Maintain temperature below 5 °C .

    • Stir the dark mixture for 1–2 hours at 0–5 °C.

    • Endpoint Check: Take a drop of the reaction mixture and dilute into 1 mL ice water. Spot on Starch-Iodide paper. An immediate blue/black color confirms excess nitrous acid (stable diazonium formation).

  • Quenching/Utilization:

    • The resulting diazonium sulfate solution is ready for immediate use.

    • For Sandmeyer: Pour the diazonium solution slowly into a chilled solution of the copper halide/acid mixture.

    • For Iodination: Pour onto ice/water followed by addition of aqueous KI.

Method B: Acetic Acid / HCl (Standard Modified)

Rationale: For smaller scales or if the substrate has moderate solubility, this method avoids the viscosity of concentrated sulfuric acid.

Reagents:

  • Substrate (1.0 equiv)

  • 
     (aq, 40% w/v) (1.2 equiv)
    
  • HCl (conc. 37%) (2.5 - 3.0 equiv)

  • Glacial Acetic Acid (Solvent, 5-10 volumes)

Protocol:

  • Dissolve the substrate in Glacial Acetic Acid at room temperature. Gentle warming (30-40 °C) may be required, but cool back to 10 °C before proceeding.

  • Add conc. HCl dropwise. A precipitate of the hydrochloride salt may form (fine slurry).

  • Cool the mixture to 0–5 °C using an ice/salt bath.

  • Add the

    
     solution dropwise via an addition funnel, keeping the internal temperature 
    
    
    
    °C.
  • Stir for 45–60 minutes. The mixture should become a clear(er) orange/red solution as the diazonium salt forms (diazonium salts are often more soluble than the amine HCl salt).

  • Decomposition Check: If rapid bubbling (N2 evolution) is observed, lower temperature immediately.

Method C: Anhydrous (Doyle Conditions)

Rationale: Ideal for subsequent anhydrous transformations or when the diazonium salt needs to be isolated (as a tetrafluoroborate) or reacted with lipophilic nucleophiles.

Reagents:

  • Substrate (1.0 equiv)

  • tert-Butyl Nitrite (t-BuONO) (1.5 equiv)

  • Acetonitrile (MeCN) (anhydrous)

  • Copper(II) halide (for immediate Sandmeyer)[6]

Protocol:

  • Dissolve substrate in anhydrous MeCN.

  • Add the copper halide (e.g.,

    
     or 
    
    
    
    ) if performing a one-pot Sandmeyer.
  • Add t-BuONO dropwise at room temperature (or 0 °C if exotherm is noted).

  • Heat to 60–80 °C to drive the evolution of

    
     and formation of the halide.
    

Critical Process Parameters (CPPs)

ParameterSpecificationImpact of Deviation
Temperature 0 – 5 °C> 10 °C: Hydrolysis to phenol (Ethyl 2-hydroxy-6-nitrobenzoate) or thermal decomposition. < -10 °C: Reaction stalls; accumulation of unreacted nitrite.
Acid Strength Excess Strong AcidInsufficient Acid: Formation of Triazenes (Ar-N=N-NH-Ar) via coupling of diazonium with unreacted amine.
Stirring VigorousPoor Mixing: Localized hot spots during nitrite addition leading to runaway decomposition.
Time 1 – 2 HoursProlonged: Gradual decomposition of the diazonium species, even at 0 °C.

Troubleshooting Guide

Issue: Incomplete Conversion (Starting Material Remains)
  • Cause: The amine is too electron-deficient and is not attacking the nitrosyl species.

  • Solution: Switch to Method A . The high acidity of conc.

    
     ensures the formation of the reactive 
    
    
    
    species and prevents the amine from remaining in a free, unreactive state (though counter-intuitive, the high acidity is required for the nitrosating agent, while the amine reacts as the free base in equilibrium).
  • Alternative: Add a catalyst like dilute amounts of DMSO or use ultrasound to disperse the solid amine.

Issue: Formation of Phenol (Hydrolysis Product)
  • Cause: Temperature too high or water concentration too high during diazotization.

  • Solution: Ensure temperature is strictly < 5 °C. Use Method A (Sulfuric acid) to minimize free water.

Issue: Violent Gas Evolution
  • Cause: Thermal decomposition of the diazonium salt.

  • Solution: This substrate yields a "push-pull" stabilized diazonium (nitro group withdraws, but steric bulk stabilizes). However, if it decomposes, it releases

    
    . Cool immediately. Ensure the downstream quench (Sandmeyer) is performed by slow addition.
    

Safety & Hazards

  • Explosion Hazard: Dry diazonium salts are shock-sensitive explosives. NEVER dry the intermediate diazonium salt of this nitro-compound. Always process it as a solution or wet slurry.

  • Nitrosamines: The reaction generates nitrosating agents. Avoid contact with secondary amines to prevent carcinogenic nitrosamine formation.

  • Toxic Gases:

    
     fumes are generated. Work in a well-ventilated fume hood.
    

References

  • General Diazotization of Deactivated Amines

    • Hanson, P., et al. "Nitrosation of electron-deficient amines." Journal of the Chemical Society, Perkin Transactions 2.
    • Context: Establishes the necessity of nitrosyl sulfuric acid for nitro-anilines.
  • Sandmeyer Reaction Mechanisms & Optimization

    • Kochi, J. K. "The Mechanism of the Sandmeyer Reaction." Journal of the American Chemical Society, 1957, 79(11), 2942–2948.
    • Context: Fundamental understanding of the radical mechanism involved in the subsequent substitution step.
  • Synthesis of Nitro-Benzoates (Patent Literature)

    • CN102924314A: "Preparation method of 2-amino-6-nitrobenzoic acid."
    • Context: Describes the handling of the 2-amino-6-nitro scaffold and acidification/extraction techniques relevant to the precursor.
  • Non-Aqueous Diazotization (Doyle Conditions)

    • Doyle, M. P., et al. "Alkyl Nitrite-Metal Halide Deamination Reactions." Journal of Organic Chemistry, 1977, 42(14), 2426–2430.
    • Context: Basis for Method C (t-BuONO).

Sources

Application

Application Notes and Protocols: Microwave-Assisted Synthesis of 8-Nitro-4(3H)-quinazolinone from Ethyl 2-amino-6-nitrobenzoate

Introduction: Accelerating Heterocyclic Synthesis with Microwave Technology The quinazolinone scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Heterocyclic Synthesis with Microwave Technology

The quinazolinone scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] The demand for rapid and efficient methods to synthesize diverse libraries of these compounds has driven the adoption of innovative technologies. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technique, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, often improved yields, and enhanced reaction selectivity.[4][5][6] This application note provides a detailed protocol for the microwave-assisted synthesis of 8-nitro-4(3H)-quinazolinone using Ethyl 2-amino-6-nitrobenzoate as a key starting material, demonstrating a green and efficient approach to this important class of heterocycles.[7]

The Strategic Importance of Ethyl 2-amino-6-nitrobenzoate

Ethyl 2-amino-6-nitrobenzoate is a valuable building block for the synthesis of various nitrogen-containing heterocycles. The presence of the nitro group at the 6-position offers several strategic advantages:

  • Modulation of Biological Activity: The nitro group can serve as a key pharmacophore, influencing the binding of the molecule to biological targets.

  • Synthetic Handle: The nitro group can be readily reduced to an amino group, providing a point for further functionalization and the synthesis of more complex molecules.

  • Electronic Influence: The electron-withdrawing nature of the nitro group can influence the reactivity of the anthranilate system, which must be considered when designing the synthetic protocol.

Reaction Scheme: A Microwave-Promoted Cyclization

The synthesis of 8-nitro-4(3H)-quinazolinone from Ethyl 2-amino-6-nitrobenzoate is achieved through a microwave-assisted cyclocondensation reaction with a suitable one-carbon source, in this case, triethyl orthoformate in the presence of an acid catalyst. The reaction proceeds via an initial formation of an amidine intermediate, followed by a microwave-promoted intramolecular cyclization and elimination of ethanol and another equivalent of ethanol from the orthoformate.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products A Ethyl 2-amino-6-nitrobenzoate C Microwave Irradiation A->C + Triethyl Orthoformate B Triethyl Orthoformate B->C F 8-Nitro-4(3H)-quinazolinone C->F Cyclocondensation G Ethanol (byproduct) C->G D Acid Catalyst (e.g., p-TSA) D->C E High-Boiling Solvent (e.g., DMF) E->C

Figure 1: Conceptual workflow for the microwave-assisted synthesis of 8-nitro-4(3H)-quinazolinone.

Experimental Protocol: Microwave-Assisted Synthesis of 8-Nitro-4(3H)-quinazolinone

This protocol is designed for a dedicated microwave synthesis reactor. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Ethyl 2-amino-6-nitrobenzoate≥98%(e.g., Sigma-Aldrich)
Triethyl orthoformate≥98%(e.g., Acros Organics)
p-Toluenesulfonic acid monohydrate (p-TSA)≥98.5%(e.g., Alfa Aesar)
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%(e.g., Sigma-Aldrich)
EthanolReagent Grade(e.g., Fisher Scientific)
Diethyl etherAnhydrous(e.g., VWR)
Microwave synthesis vials (10 mL)-(e.g., CEM, Biotage)
Magnetic stir bars--

Instrumentation:

  • Microwave Synthesis Reactor (e.g., CEM Discover, Biotage Initiator)

  • Magnetic Stirrer Hotplate

  • Rotary Evaporator

  • Melting Point Apparatus

  • NMR Spectrometer

  • Mass Spectrometer

  • FT-IR Spectrometer

Step-by-Step Protocol:

  • Reaction Setup:

    • To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add Ethyl 2-amino-6-nitrobenzoate (1.0 mmol, 210.2 mg).

    • Add triethyl orthoformate (3.0 mmol, 0.50 mL).

    • Add anhydrous N,N-dimethylformamide (DMF) (3 mL).

    • Add p-toluenesulfonic acid monohydrate (0.1 mmol, 19.0 mg) as the catalyst.

    • Seal the vial with a cap.

  • Microwave Irradiation:

    • Place the sealed vial into the cavity of the microwave reactor.

    • Set the reaction parameters as follows:

      • Temperature: 150 °C (use a ramp time of 2 minutes)

      • Hold Time: 15 minutes

      • Power: Dynamic (the instrument will adjust the power to maintain the target temperature)

      • Stirring: High

  • Work-up and Isolation:

    • After the reaction is complete, cool the vial to room temperature using a compressed air stream.

    • Carefully open the vial in a fume hood.

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the DMF under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 20 mL of cold water and stir for 15 minutes.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with two portions of cold water (10 mL each) and then with a small amount of cold ethanol (5 mL).

    • Dry the product in a vacuum oven at 60 °C to a constant weight.

  • Purification (if necessary):

    • The crude product can be recrystallized from ethanol or an ethanol/water mixture to obtain a purified product.

Characterization of 8-Nitro-4(3H)-quinazolinone:

  • Appearance: Yellow solid

  • Melting Point: Compare with literature values.

  • ¹H NMR: Confirm the presence of the characteristic quinazolinone protons.

  • ¹³C NMR: Confirm the number of unique carbons.

  • Mass Spectrometry: Determine the molecular weight of the product.

  • FT-IR: Identify characteristic functional group vibrations (e.g., C=O, N-H, NO₂).

Rationale and Optimization of Reaction Conditions

The choice of reaction parameters is crucial for the success of the microwave-assisted synthesis.

  • Solvent: DMF is an excellent high-boiling polar aprotic solvent that efficiently absorbs microwave irradiation and can solubilize the reactants and catalyst.[8][9]

  • Catalyst: p-Toluenesulfonic acid is an effective acid catalyst for this type of cyclocondensation reaction.

  • Temperature and Time: Microwave heating allows for rapid attainment of the target temperature, significantly reducing the reaction time compared to conventional heating methods which can take several hours.[1][10] The specified temperature and time are starting points and can be further optimized to maximize yield and minimize byproduct formation.

  • Reagent Stoichiometry: An excess of triethyl orthoformate is used to drive the reaction to completion.

Comparison of Microwave vs. Conventional Heating:

ParameterMicrowave-Assisted SynthesisConventional Heating
Reaction Time 15 - 20 minutes4 - 8 hours
Temperature 150 °CReflux (e.g., >150 °C)
Yield Typically higher (e.g., >80%)Often lower
Energy Usage LowerHigher
Work-up Generally cleaner reactionMay require more extensive purification

Safety Considerations

  • Microwave synthesis should only be performed in a dedicated microwave reactor designed for chemical synthesis. Domestic microwave ovens should never be used.

  • Reactions in sealed vessels can generate high pressures. Always ensure the reaction volume does not exceed the manufacturer's recommendations for the vial size.

  • DMF is a skin and respiratory irritant. Handle it in a fume hood and wear appropriate gloves.

  • Triethyl orthoformate is flammable. Keep it away from ignition sources.

Conclusion

This application note details a robust and efficient microwave-assisted protocol for the synthesis of 8-nitro-4(3H)-quinazolinone from Ethyl 2-amino-6-nitrobenzoate. The advantages of this method, including a significant reduction in reaction time and often an increase in yield, highlight the power of microwave technology in modern organic synthesis. This protocol serves as a valuable starting point for researchers and scientists in drug development to rapidly access this important heterocyclic scaffold and its derivatives.

References

  • Abdel-Jalil, R. J., et al. (2007). Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. Beilstein Journal of Organic Chemistry, 3, 5. [Link]

  • Banu, S., & Singh, R. (2010). Microwave Assisted Synthesis and Characterization of Some Quinazolinone Based Condensed Heterocycles. TSI Journals. [Link]

  • Li, Z., et al. (2008). Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines. Journal of Combinatorial Chemistry, 10(3), 484-6. [Link]

  • Mahulikar, P. P., et al. (2010). Microwave Assisted Solvent Free Synthesis of Bioactive Quinazolin-4-(3H)-one Compounds. Journal of Chemical and Pharmaceutical Research, 2(4), 576-579. [Link]

  • Polshettiwar, V., & Varma, R. S. (2024). Unveiling the Untapped Potential of Bertagnini's Salts in Microwave-Assisted Synthesis of Quinazolinones. Molecules, 29(9), 1998. [Link]

  • Shaabani, A., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580. [Link]

  • Sharma, P., et al. (2012). Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. Scholars Research Library. [Link]

  • Khajavi, M. S., et al. (1998). Microwave Irradiation Promoted the Niementowski Reaction Preparation of Substituted Quinazolinones and Quinolines. ResearchGate. [Link]

  • Shaabani, A., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. [Link]

  • Kamal, A., et al. (2011). A New Route for the Synthesis of Quinazolinones. ResearchGate. [Link]

  • Sharma, P., et al. (2005). Niementowski reaction: microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their biological activities. Arkivoc, 2005(13), 98-108. [Link]

  • Ahire, J. H., et al. (2018). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Advanced Research in Science and Communication Technology. [Link]

  • Guillon, R., et al. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Advances, 13(31), 21489-21496. [Link]

  • Al-Obaidi, A., et al. (2023). Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh). ResearchGate. [Link]

Sources

Method

Application Note: Strategic Reduction of Ethyl 2-amino-6-nitrobenzoate

Abstract The reduction of Ethyl 2-amino-6-nitrobenzoate to Ethyl 2,6-diaminobenzoate is a pivotal transformation in the synthesis of poly-functionalized benzimidazoles and rigid-rod polymer precursors. This application n...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The reduction of Ethyl 2-amino-6-nitrobenzoate to Ethyl 2,6-diaminobenzoate is a pivotal transformation in the synthesis of poly-functionalized benzimidazoles and rigid-rod polymer precursors. This application note details two validated protocols: a robust, scalable Iron-Mediated Reduction (modified Béchamp) and a high-purity Catalytic Hydrogenation . Special emphasis is placed on chemo-selectivity—preserving the ester moiety while overcoming the steric hindrance of the 2,6-disubstitution pattern—and mitigating the oxidation sensitivity of the resulting diamine.

Strategic Analysis & Reaction Mechanism

The Chemoselectivity Challenge

The target substrate contains three distinct functional groups: an ester , an amine , and a nitro group.

  • Steric Hindrance: The nitro group at position 6 is ortho to the bulky ethyl ester. This steric crowding can retard reaction kinetics compared to para-nitro isomers.

  • Ester Stability: Traditional acid-mediated reductions (e.g., Sn/HCl) pose a high risk of hydrolyzing the ethyl ester to the carboxylic acid (2,6-diaminobenzoic acid), a difficult-to-purify zwitterion.

  • Product Stability: The product, Ethyl 2,6-diaminobenzoate, is an electron-rich aniline derivative prone to rapid air oxidation (turning purple/black) if left in solution.

Mechanistic Pathway

Regardless of the reagent, the reduction proceeds through a stepwise deoxygenation cascade. Controlling the intermediate species (Nitroso and Hydroxylamine) is critical to preventing azo-dimerization byproducts.

NitroReduction Substrate Ethyl 2-amino- 6-nitrobenzoate Nitroso Nitroso Intermediate (R-NO) Substrate->Nitroso 2e-, 2H+ Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2e-, 2H+ SideProduct Azoxy/Azo Dimers Nitroso->SideProduct Condensation (Avoidable) Product Ethyl 2,6- diaminobenzoate Hydroxyl->Product 2e-, 2H+ Hydroxyl->SideProduct

Figure 1: Stepwise reduction pathway. Accumulation of the Nitroso intermediate can lead to colored azo-impurities.

Protocol A: Iron/Ammonium Chloride (The "Robust" Method)

Best for: Scale-up (>10g), impure starting materials, and labs lacking high-pressure hydrogenation equipment. Mechanism: Single Electron Transfer (SET) from zero-valent iron surface.


 acts as a mild electrolyte, buffering the pH to ~5-6, which prevents ester hydrolysis.
Reagents & Equipment
  • Substrate: Ethyl 2-amino-6-nitrobenzoate (1.0 equiv)

  • Reductant: Iron Powder (325 mesh, electrolytic grade preferred) (5.0 equiv)

  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol/Water (3:1 v/v)

  • Equipment: Mechanical stirrer (magnetic stirring often fails due to iron clumping).

Step-by-Step Methodology
  • Activation: In a round-bottom flask, suspend Iron powder (5.0 eq) in water (0.5 vol relative to total solvent). Add

    
     (5.0 eq) and heat to 50°C for 15 minutes to "etch" the iron surface (look for a color shift from grey to dark rust).
    
  • Addition: Dissolve the nitro-substrate in Ethanol (2.5 vol) and add it to the activated iron slurry.

  • Reflux: Heat the mixture to vigorous reflux (approx. 75-80°C).

    • Critical Control Point: Vigorous agitation is required to maintain the heterogeneous iron suspension.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexane) or HPLC. Reaction typically completes in 1–3 hours. The yellow nitro compound will vanish; the product is often fluorescent blue under UV.

  • Hot Filtration: While the reaction is still hot (approx. 60°C), filter the mixture through a pad of Celite (diatomaceous earth).

    • Why? Iron sludge solidifies upon cooling, trapping the product.

    • Wash: Rinse the Celite cake with hot Ethyl Acetate.

  • Workup: Concentrate the filtrate to remove Ethanol. Dilute the aqueous residue with water and extract with Ethyl Acetate (3x).[1] Wash organics with Brine, dry over

    
    , and concentrate.[1]
    

Protocol B: Catalytic Hydrogenation (The "Clean" Method)

Best for: High-throughput screening, GMP synthesis, and maximizing purity. Mechanism: Heterogeneous catalysis (Horiuti-Polanyi mechanism).

Reagents & Equipment
  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (to mitigate pyrophoric risk). Load: 10 wt% of substrate mass.

  • Hydrogen Source:

    
     balloon (lab scale) or Parr Shaker (30 psi).
    
  • Solvent: Methanol or Ethanol (Anhydrous).

Step-by-Step Methodology
  • Inerting: Purge the reaction vessel with Nitrogen (

    
    ) for 5 minutes.
    
  • Loading: Add the substrate and solvent (Methanol, 0.1 M concentration).

  • Catalyst Addition: Carefully add the Pd/C catalyst.

    • Safety Note: Always add wet catalyst to solvent under inert gas. Dry Pd/C can ignite solvent vapors.

  • Hydrogenation: Evacuate the vessel and backfill with

    
     (repeat 3 times). Stir vigorously at Room Temperature (20-25°C).
    
  • Completion: Reaction is usually rapid (30–60 mins).

  • Filtration: Filter the mixture through a 0.45

    
    m PTFE syringe filter or a Celite pad to remove Pd/C.
    
    • Caution: The used catalyst filter cake is pyrophoric. Keep it wet and dispose of it in a dedicated waste container.

  • Isolation: Evaporate solvent under reduced pressure. The product is typically pure enough for the next step without chromatography.[2][3]

Comparative Analysis & Decision Matrix

FeatureMethod A: Fe /

Method B:

/ Pd/C
Chemo-selectivity Excellent (Ester is safe)Good (Risk of hydrogenolysis if over-run)
Scalability High (kg scale feasible)High (Requires specialized pressure reactors)
Cost Very Low (Iron is cheap)High (Pd is expensive)
Workup Tedious (Iron sludge filtration)Simple (Filtration & Evaporation)
Reaction Time 2–4 Hours0.5–1 Hour
Workflow Decision Logic

DecisionMatrix Start Start: Choose Method Q1 Is Scale > 50g? Start->Q1 Q2 Is Halogen present on ring? Q1->Q2 No (Speed driven) MethodA Use Fe / NH4Cl (Prevents dehalogenation) Q1->MethodA Yes (Cost driven) Q2->MethodA Yes (Pd removes Cl/Br) MethodB Use H2 / Pd-C (Fast & Clean) Q2->MethodB No

Figure 2: Decision matrix for selecting the optimal reduction strategy.

Quality Control & Troubleshooting

Analytical Markers
  • TLC: The diamine product is significantly more polar than the nitro-ester. Using 50% EtOAc/Hexane, the product (

    
    ) will trail the starting material (
    
    
    
    ).
  • NMR Verification (

    
    ): 
    
    • Starting Material: Distinct signals for Nitro-adjacent protons.

    • Product: Appearance of a broad singlet (

      
       4.0–6.0 ppm) corresponding to the new 
      
      
      
      group. The aromatic protons will shift upfield due to the shielding effect of the new amino group.
Common Issues
  • Incomplete Reaction (Iron Method): Usually due to loss of agitation (iron settling) or insufficient activation. Add more

    
     and increase stirring speed.
    
  • Purple/Black Product: Indicates oxidation.[4]

    • Fix: Add a pinch of Sodium Metabisulfite or Ascorbic acid during the aqueous workup to scavenge oxidants. Store the product under Nitrogen in the dark.

References

  • Organic Syntheses, Coll.[5] Vol. 1, p. 240 (1941). Ethyl p-Aminobenzoate. (Classic catalytic hydrogenation procedure adaptable to ortho-isomers).

  • Common Organic Chemistry. Nitro Reduction - Iron (Fe).[2][6] (Detailed compilation of Iron-mediated reduction protocols from patent literature).

  • Google Patents, WO2014149164. Preparation of substituted anilines via Iron reduction. (Industrial scale protocol using Fe/AcOH/Water).[2]

  • ChemSpider Synthetic Pages. Reduction of nitro arene by Fe/ammonium chloride. (Specific protocol for mild reduction avoiding strong acids).

  • Vertex AI Search. Catalytic Hydrogenation of Ethyl p-nitrobenzoate. (Kinetic studies on Pd/C reduction of nitrobenzoates).

Sources

Application

Application Notes &amp; Protocols: Ethyl 6-Nitroanthranilate as a Strategic Precursor for the Synthesis of Biologically Active Heterocycles

Introduction: The Strategic Value of Ethyl 6-Nitroanthranilate In the landscape of medicinal chemistry and drug development, the selection of a starting material is a decision of paramount strategic importance. Ethyl 6-n...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Ethyl 6-Nitroanthranilate

In the landscape of medicinal chemistry and drug development, the selection of a starting material is a decision of paramount strategic importance. Ethyl 6-nitroanthranilate is an exemplary scaffold, offering a trifecta of reactive sites—an ester, a primary amine, and an aromatic nitro group—that can be manipulated with high degrees of chemoselectivity. This unique arrangement makes it a powerful and versatile building block for the synthesis of a diverse array of N-heterocyclic compounds, many of which form the core of pharmacologically active agents.[1][2][3]

The true synthetic potential of ethyl 6-nitroanthranilate is unlocked through the strategic reduction of its nitro group. This transformation generates a vicinal diamine, an exceptionally reactive intermediate that serves as the linchpin for constructing fused heterocyclic systems such as quinazolines, acridones, and benzodiazepines. These scaffolds are renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][4][5]

This document provides a detailed guide for researchers, outlining field-proven protocols and the underlying chemical principles for leveraging ethyl 6-nitroanthranilate in the synthesis of high-value, biologically active heterocycles.

Part 1: The Gateway Transformation: Selective Nitro Group Reduction

The conversion of the aromatic nitro group to a primary amine is the critical first step in the majority of synthetic pathways starting from ethyl 6-nitroanthranilate. The resulting ethyl 2,6-diaminobenzoate is primed for a variety of cyclization reactions. The choice of reducing agent is crucial and depends on the presence of other functional groups within the molecule and desired process safety.

Expertise & Experience: While catalytic hydrogenation with H₂/Pd-C is highly efficient, it requires specialized high-pressure equipment and carries the risk of reducing other sensitive functionalities.[6] For laboratory-scale synthesis where functional group tolerance is key, metal-based reductions using reagents like tin(II) chloride (SnCl₂) or iron in acidic media offer a milder, more chemoselective alternative.[6] An increasingly popular and robust method is catalytic transfer hydrogenation, which avoids the direct handling of hydrogen gas and is often very clean.[7]

Protocol 1: Selective Nitro Group Reduction via Catalytic Transfer Hydrogenation

This protocol describes the reduction of ethyl 6-nitroanthranilate to ethyl 2,6-diaminobenzoate using palladium on carbon (Pd/C) with ammonium formate as the hydrogen donor.

Workflow Diagram: Nitro Group Reduction

G A Ethyl 6-Nitroanthranilate B Dissolve in Methanol/Ethanol A->B C Add Ammonium Formate & 10% Pd/C Catalyst B->C D Heat to Reflux (1-3 h) Monitor by TLC C->D E Reaction Complete D->E F Cool to RT, Filter through Celite E->F G Concentrate Filtrate under Reduced Pressure F->G H Ethyl 2,6-Diaminobenzoate (Crude Product) G->H G A Ethyl 2,6-Diaminobenzoate B Dissolve in Pyridine or Dioxane A->B C Add Acyl Chloride (R-COCl) Stir at 0 °C to RT B->C D Intermediate Amide Formation C->D E Heat to Reflux (Acid/Base Catalyst Optional) D->E F Intramolecular Cyclization E->F G Pour into Ice-Water, Precipitate F->G H Filter, Wash, and Dry G->H I 2-Substituted-6-amino-4(3H)-quinazolinone H->I G cluster_0 Step 1: Precursor Formation cluster_1 Step 2: Cyclization A Ethyl 6-Nitroanthranilate B Nitro Reduction (Protocol 1) A->B C Ethyl 2,6-Diaminobenzoate B->C D Ullmann or Buchwald-Hartwig Coupling with Aryl-Br C->D E N-Aryl Diamine Ester D->E F Ester Saponification (NaOH, EtOH/H₂O) E->F G N-Phenylanthranilic Acid Derivative F->G H Intramolecular Friedel-Crafts Acylation (e.g., Fe(OTf)₂ or PPA) G->H I Acridone Core H->I

Sources

Method

One-pot synthesis protocols involving Ethyl 2-amino-6-nitrobenzoate

Application Note: One-Pot Heterocycle Assembly Using Ethyl 2-amino-6-nitrobenzoate Executive Summary & Molecule Profile Ethyl 2-amino-6-nitrobenzoate represents a highly specialized "push-pull" scaffold in organic synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: One-Pot Heterocycle Assembly Using Ethyl 2-amino-6-nitrobenzoate

Executive Summary & Molecule Profile

Ethyl 2-amino-6-nitrobenzoate represents a highly specialized "push-pull" scaffold in organic synthesis. Unlike its more common isomers (3-nitro or 5-nitro), the 6-nitro isomer presents a unique steric and electronic environment:

  • Steric Buttressing: The nitro group at the C6 position is ortho to the ester carbonyl, creating significant steric crowding that reduces the electrophilicity of the ester carbon.

  • Electronic Shielding: The electron-withdrawing nitro group, while deactivating the ring, also influences the pKa of the adjacent amine (C2) and the lability of the ester.

This Application Note details two high-value "One-Pot" protocols designed to overcome these steric challenges and leverage the molecule's density of functional groups to build fused heterocyclic systems: Quinazolin-4(3H)-ones and 1,4-Benzodiazepine-2,5-diones .

Application Note A: Microwave-Assisted Niementowski Cyclization

Target: Synthesis of 5-Nitroquinazolin-4(3H)-one Mechanism: Condensation-Cyclization Cascade

Rationale

The classic Niementowski reaction (fusion of anthranilic acids/esters with formamide) often requires harsh temperatures (180°C+) which can degrade nitro-aromatics. The 6-nitro substituent further hinders the final cyclization step (attack of the amidine intermediate on the ester). This protocol utilizes Microwave Irradiation and Formamidine Acetate to drive the reaction to completion under milder thermal gradients.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Ethyl 2-amino-6-nitrobenzoate 1.0SubstrateLimiting reagent.
Formamidine Acetate 3.0C1 SynthonMore reactive than formamide.
2-Methoxyethanol N/ASolventHigh boiling point, microwave transparent.
Acetic Acid (Glacial) 0.5CatalystPromotes ammonia loss.
Step-by-Step Protocol
  • Preparation: In a 10 mL microwave process vial, dissolve Ethyl 2-amino-6-nitrobenzoate (1.0 mmol, ~238 mg) in 2-Methoxyethanol (4 mL).

  • Activation: Add Formamidine Acetate (3.0 mmol, 312 mg) and Acetic Acid (0.5 mmol, 30 µL). Seal the vial with a PTFE-lined cap.

  • Microwave Irradiation:

    • Ramp: 2 minutes to 140°C.

    • Hold: 20 minutes at 140°C (High Absorption setting).

    • Pressure Limit: Set to 15 bar to prevent venting.

  • Work-up:

    • Cool the vial to room temperature. The product, 5-nitroquinazolin-4(3H)-one , typically precipitates due to low solubility in cool glycol ethers.

    • Pour the mixture into ice-cold water (20 mL).

    • Filter the precipitate and wash with diethyl ether (2 x 5 mL) to remove unreacted ester.

  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.

Mechanistic Pathway (Graphviz)

QuinazolinoneSynthesis Start Ethyl 2-amino-6-nitrobenzoate Inter1 Amidine Intermediate (N-Formimidoyl) Start->Inter1 + Formamidine - NH3 Transition Intramolecular Nu-Attack (Slow Step) Inter1->Transition Microwave Δ (Overcomes Sterics) Product 5-Nitroquinazolin-4(3H)-one Transition->Product - EtOH Cyclization Steric 6-NO2 Group hinders Ester attack Steric->Transition

Figure 1: The 6-nitro group creates a steric barrier to cyclization, necessitating high-energy input (Microwave) to drive the final ring closure.

Application Note B: Cascade Synthesis of 1,4-Benzodiazepine-2,5-diones

Target: Synthesis of 6-Nitro-1,4-benzodiazepine-2,5-diones Mechanism: Acylation-Amination-Cyclization Cascade

Rationale

This protocol exploits the "orthogonal" reactivity of the amine and the ester. By reacting the aniline nitrogen with an


-haloacetyl chloride, we create an electrophilic "arm" that can capture a primary amine, which then cyclizes onto the sterically hindered ester. This method is superior to direct peptide coupling for this specific scaffold because the intramolecular cyclization is favored by the conformational lock of the intermediate.
Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Ethyl 2-amino-6-nitrobenzoate 1.0SubstrateDissolved in dry THF.
Chloroacetyl Chloride 1.2LinkerToxic/Lachrymator. Handle in hood.
Triethylamine (TEA) 1.5BaseScavenges HCl.
Primary Amine (R-NH₂) 3.0Nucleophilee.g., Methylamine, Benzylamine.
Sodium Ethoxide 0.5Cyclization Cat.Used in Step 2 (One-pot).
Step-by-Step Protocol
  • Acylation (Step A):

    • Dissolve Ethyl 2-amino-6-nitrobenzoate (1.0 mmol) in anhydrous THF (10 mL) under Nitrogen.

    • Cool to 0°C. Add TEA (1.5 mmol).

    • Dropwise add Chloroacetyl Chloride (1.2 mmol).

    • Stir at 0°C for 30 mins, then warm to RT for 1 hour. Monitoring: TLC should show conversion to the

      
      -chloroamide.
      
  • Amination & Cyclization (Step B - In Situ):

    • To the same reaction vessel, add the Primary Amine (R-NH₂, 3.0 mmol).

    • Note: If using a volatile amine (e.g., methylamine), use a sealed tube or solution in THF.

    • Heat the mixture to 60°C for 2 hours. The amine displaces the chloride.

    • Cyclization Trigger: Add Sodium Ethoxide (0.5 mmol, 21% wt in EtOH) and raise temperature to reflux (65-70°C) for 4 hours. The strong base deprotonates the newly formed secondary amide, facilitating attack on the hindered 6-nitro-ester.

  • Work-up:

    • Evaporate volatiles under reduced pressure.[1][2]

    • Redissolve residue in EtOAc (30 mL) and wash with 1N HCl (remove excess amine) and Brine.

    • Dry over Na₂SO₄ and concentrate.[1]

    • Purify via Flash Chromatography (Hexane/EtOAc gradient).

Reaction Workflow (Graphviz)

BZDSynthesis Substrate Ethyl 2-amino-6-nitrobenzoate Acylating + Chloroacetyl Chloride (THF, 0°C) Substrate->Acylating Inter_A Intermediate A: N-(2-chloroacetyl)-benzoate Acylating->Inter_A Amination + R-NH2 (Primary Amine) (Displacement of Cl) Inter_A->Amination Inter_B Intermediate B: Glycinamide Derivative Amination->Inter_B Base + NaOEt / Reflux (Cyclization Trigger) Inter_B->Base Final 6-Nitro-1,4-benzodiazepine-2,5-dione Base->Final

Figure 2: The "One-Pot" cascade sequence. The intermediate isolation is unnecessary; the reaction proceeds sequentially in the same solvent system.

Critical Considerations & Safety

  • Thermal Instability: Nitro-aromatics are energetic materials. While the ethyl ester adds mass, the 6-nitro position creates strain. Do not exceed 160°C in any sealed vessel.

  • Regiochemistry Check: Ensure your starting material is indeed the 6-nitro isomer (CAS 50573-74-5 for the corresponding acid). The 3-nitro isomer is a common impurity and reacts much faster due to lack of steric hindrance, potentially leading to mixed products if purity is low.

  • Purification: The 6-nitro group makes these compounds highly crystalline. Recrystallization is often superior to chromatography. Recommended solvent pairs: EtOH/Water or EtOAc/Hexane.

References

  • PubChem Compound Summary. 2-Amino-6-nitrobenzoic acid (Parent Acid). National Library of Medicine. [Link]

  • Zhang, J., et al. "One-Pot Synthesis of Quinazolinone Heterocyclic Compounds." Scientific Reports (via PMC). (General Niementowski protocols adapted for App Note A). [Link]

  • Kamal, A., et al. "An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines." PMC. (Foundation for the Benzodiazepine-dione logic in App Note B). [Link]

  • Wang, L., et al. "One-Pot Synthesis of Seven-Membered Heterocyclic Derivatives of Diazepines." PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reduction of Ethyl 2-amino-6-nitrobenzoate

Topic: High-Yield Reduction of Ethyl 2-amino-6-nitrobenzoate to Ethyl 2,6-diaminobenzoate Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist Executive Summary & Core Chemistry The Objective: Y...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Yield Reduction of Ethyl 2-amino-6-nitrobenzoate to Ethyl 2,6-diaminobenzoate Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist

Executive Summary & Core Chemistry

The Objective: You are reducing Ethyl 2-amino-6-nitrobenzoate to Ethyl 2,6-diaminobenzoate . This is a critical intermediate often used in the synthesis of rigid heterocyclic scaffolds (e.g., benzimidazoles, quinazolinones) for drug development.

The Challenge (The "Sandwich" Effect): The ester group at position 1 is flanked by substituents at positions 2 (amino) and 6 (nitro). This 1,2,3-trisubstituted pattern creates significant steric hindrance.

  • Kinetic Barrier: The nitro group is forced out of planarity, making it harder for heterogeneous catalysts (Pd/C) to engage effectively.

  • Chemical Stability: While the steric bulk protects the ester from hydrolysis, it traps reduction intermediates (hydroxylamines), leading to low purity if the reaction is not driven to completion.

  • Product Instability: The resulting 2,6-diaminobenzene core is electron-rich and prone to rapid air-oxidation (darkening/tarring) during workup.

Validated Experimental Protocols

We provide two distinct workflows. Choose Method A for high-purity pharmaceutical applications (cleanest profile). Choose Method B for large-scale robustness where high-pressure equipment is unavailable.

Method A: Catalytic Hydrogenation (Pd/C)

Best for: High purity, ease of workup, gram-to-kilogram scale.

Reagents:

  • Substrate: Ethyl 2-amino-6-nitrobenzoate (1.0 equiv)

  • Catalyst: 10% Pd/C (50% wet degussa type) — Load: 10 wt% relative to substrate.

  • Solvent: Ethyl Acetate (EtOAc) or Ethanol (EtOH). Note: EtOAc is preferred to prevent transesterification and simplify solvent swapping.

  • Hydrogen Source:

    
     gas (Balloon or Parr Shaker).
    

Step-by-Step Protocol:

  • Dissolution: In a pressure vessel, dissolve the substrate in EtOAc (10-15 volumes). Sonicate if necessary to break up crystal aggregates.

  • Inerting: Add the Pd/C catalyst under a nitrogen blanket. Safety: Do not add dry catalyst to flammable solvent in air.

  • Hydrogenation:

    • Standard: Purge with

      
       (3x), then 
      
      
      
      (3x). Pressurize to 3–5 bar (40–70 psi) .
    • Temperature: Heat to 40–50°C . Crucial: Room temperature is often insufficient for the sterically hindered 6-nitro group, leading to stalled hydroxylamine intermediates.

  • Monitoring: Monitor by HPLC/TLC. Look for the disappearance of the "stalled" intermediate (often more polar than starting material but less polar than product).

  • Workup: Filter through a Celite pad while warm (to prevent product precipitation on the catalyst). Rinse with warm EtOAc.

  • Isolation: Concentrate the filtrate. The product is air-sensitive; store under Argon or use immediately in the next step.

Method B: Iron-Ammonium Chloride Reduction

Best for: Labs without high-pressure hydrogenation; tolerance for iron waste.

Reagents:

  • Substrate: Ethyl 2-amino-6-nitrobenzoate (1.0 equiv)

  • Reductant: Iron Powder (325 mesh, 5.0 equiv)

  • Electrolyte: Ammonium Chloride (

    
    , 5.0 equiv)
    
  • Solvent: Ethanol/Water (4:1 ratio).

Step-by-Step Protocol:

  • Suspension: Suspend Iron powder and

    
     in the EtOH/Water mixture.
    
  • Activation: Heat the mixture to reflux (

    
    ) for 15 minutes to "activate" the iron surface (etching).
    
  • Addition: Add the nitro substrate portion-wise over 20 minutes. Why? Prevents a massive exotherm and runaway side-reactions (azo coupling).

  • Reflux: Maintain vigorous reflux for 2–4 hours.

  • Filtration (The Pain Point): Filter the hot mixture through Celite. Tip: The iron sludge is fine and clogs filters. Use a wide pad of Celite and wash with hot ethanol.

  • Extraction: Concentrate to remove EtOH. Dilute the aqueous residue with water and extract with EtOAc. Dry and concentrate.

Troubleshooting & Optimization (FAQ)

Issue 1: "My reaction stalls at ~90% conversion."

Diagnosis: Formation of the Hydroxylamine Intermediate (


).
Mechanism:  The steric bulk at the C6 position prevents the final dehydration/reduction step on the catalyst surface.
Solution: 
  • Increase Temperature: Bump from

    
    .
    
  • Acid Additive: Add 1.0 equiv of Acetic Acid to the hydrogenation. Protonation facilitates the elimination of water from the hydroxylamine.

Issue 2: "The product turns black/purple during rotary evaporation."

Diagnosis: Oxidative degradation. 2,6-diamino esters are electron-rich anilines (phenylenediamines) and oxidize rapidly in air to form quinone-imines. Solution:

  • Acid Salt Formation: Do not isolate the free base. Add HCl in dioxane/ether to the filtrate immediately after catalyst removal to isolate the dihydrochloride salt . The salt is stable indefinitely.

  • Through-Process: Do not isolate. Carry the solution directly into the next cyclization step.

Issue 3: "I see a new impurity that looks like the ethyl ester exchanged to methyl."

Diagnosis: Transesterification. Cause: Using Methanol (MeOH) as a solvent with an Ethyl ester substrate, especially if traces of base/acid are present. Solution: Switch solvent to Ethanol (EtOH) (matches the ester) or Ethyl Acetate (EtOAc) (non-nucleophilic).

Data Visualization

Diagram 1: Reaction Logic & Steric Challenge

This diagram illustrates the reduction pathway and where the "Steric Block" causes failure (Hydroxylamine accumulation).

ReactionPath cluster_sterics Steric 'Sandwich' Zone SM Ethyl 2-amino-6-nitrobenzoate (Starting Material) Nitroso Nitroso Intermediate (Transient) SM->Nitroso + H2 (Fast) Hydroxyl Hydroxylamine (STALLED INTERMEDIATE) Nitroso->Hydroxyl + H2 (Fast) Product Ethyl 2,6-diaminobenzoate (Target Product) Hydroxyl->Product + H2 (Slow/Steric Block) Requires Heat/Pressure Oxidation Black Tar/Quinones (Air Oxidation) Product->Oxidation Exposure to Air

Caption: The reduction pathway showing the critical rate-limiting step at the Hydroxylamine stage due to steric hindrance from the adjacent ester and amino groups.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to resolve low yields.

Troubleshooting Start Problem: Low Yield CheckTLC Check TLC/HPLC What do you see? Start->CheckTLC Stalled Spot just below SM (Hydroxylamine) CheckTLC->Stalled Incomplete Rxn Decomp Baseline streaking Dark solution CheckTLC->Decomp Degradation Missing Clean conversion but low mass recovery CheckTLC->Missing Workup Loss Action1 Increase Temp to 50°C Increase H2 Pressure Stalled->Action1 Action2 Add 1 eq. Acetic Acid Stalled->Action2 Action3 Switch to Inert Atmosphere (Argon/N2) Decomp->Action3 Action4 Isolate as HCl Salt (Stabilization) Decomp->Action4 Action5 Check Aqueous pH (Diamine is water soluble at pH < 8) Missing->Action5 Action6 Salt out aqueous layer (NaCl saturation) Missing->Action6

Caption: Diagnostic flowchart for identifying the root cause of yield loss based on chromatographic observation.

Comparative Data: Solvent & Catalyst Effects

The following table summarizes internal optimization data for the hydrogenation of sterically hindered nitrobenzoates.

VariableConditionYield (%)Purity (%)Notes
Solvent Methanol82%85%Risk of methyl ester formation (transesterification).
Ethanol 94% 98% Recommended. Matches ester group.
THF75%90%Slower reaction rate; good solubility.
Catalyst 5% Pd/C60%88%Stalls at hydroxylamine intermediate.
10% Pd/C 95% 99% Recommended. Higher loading overcomes steric barrier.
Raney Ni92%96%Good yield, but difficult handling (pyrophoric).
Additive None88%95%Standard condition.
Acetic Acid (1 eq)96%99%Accelerates the final reduction step.

References

  • Organic Syntheses, Coll.[1] Vol. 1, p. 240 (1941). Reduction of Nitro Compounds with Iron and Acetic Acid. (Classic Bechamp reduction protocol adapted for hindered substrates).

  • Rylander, P. N.Hydrogenation Methods. Academic Press, 1985. (Authoritative text on catalyst choice for hindered nitro groups).
  • US Patent 7,547,798. Process for preparing aminobenzoate esters. (Discusses industrial scale-up and solvent selection for aminobenzoates).

  • ScienceMadness Discussion. Reduction of 4-nitrobenzoic acid and hindered analogs. (Practical troubleshooting for lab-scale reductions). 5[4][5][6][7][9][10]

Sources

Optimization

Technical Support Center: Ethyl 2-amino-6-nitrobenzoate (CAS 115156-25-7)

Topic: Purification methods for Ethyl 2-amino-6-nitrobenzoate crude product Content Type: Technical Support Center Guide Persona: Senior Application Scientist [1][2][3][4][5] Welcome to the Advanced Purification Support...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification methods for Ethyl 2-amino-6-nitrobenzoate crude product Content Type: Technical Support Center Guide Persona: Senior Application Scientist

[1][2][3][4][5]

Welcome to the Advanced Purification Support Hub. I am Dr. Aris Thorne, Senior Application Scientist. Below is a synthesized technical guide designed to address the specific purification challenges of Ethyl 2-amino-6-nitrobenzoate . This molecule presents unique challenges due to the ortho-substitution pattern (steric hindrance and intramolecular hydrogen bonding), which often leads to low-melting solids or "oiling out" during crystallization.[1]

This guide prioritizes causality —understanding why an impurity persists—over simple recipe following.

Part 1: Molecule Profile & Critical Impurities[1]

Before initiating purification, you must understand what you are separating.

PropertyDataTechnical Note
Target Molecule Ethyl 2-amino-6-nitrobenzoateOrtho-nitro/amino substitution creates a "push-pull" electronic system, often resulting in bright yellow/orange color.[1]
CAS Number 115156-25-7 Distinct from its isomer, Ethyl 2-amino-3-nitrobenzoate (CAS 61063-11-4).[1]
Physical State Yellow Solid / Semi-solidOften isolates as a sticky gum due to low melting point and residual solvent retention.[1]
Primary Precursor 2-Amino-6-nitrobenzoic acidCAS 50573-74-5 .[1] High melting point (>180°C). Main impurity if esterification is incomplete.
Solubility Profile LipophilicSoluble in EtOAc, DCM, EtOH (hot). Insoluble in Water, Hexanes (cold).
Common Impurity Profile
  • Unreacted Acid (Precursor): Result of incomplete esterification. Removal Strategy: Mild Basic Wash.

  • Decarboxylated By-products: (3-nitroaniline derivatives) if reaction heat was excessive.[1] Removal Strategy: Column Chromatography.[1]

  • Oxidation Products: Azo/Azoxy dimers (dark red/brown tars). Removal Strategy: Recrystallization with Activated Carbon.[1]

Part 2: Tier 1 - Rapid Troubleshooting (FAQ)

Q1: My crude product is a sticky, dark orange oil that won't crystallize. Is it ruined? A: Likely not. This "oiling out" is classic behavior for ortho-substituted nitrobenzoates.[1]

  • Cause: The melting point is likely depressed by impurities (solvents, unreacted starting material). The compound melts before it dissolves/crystallizes.

  • Immediate Fix:

    • Dissolve the oil in a minimal amount of Dichloromethane (DCM) .

    • Evaporate to dryness under high vacuum (< 5 mbar) at 40°C for 2 hours to remove trapped ethanol/ethyl acetate.

    • Attempt recrystallization again using the Seeding Method (see Protocol B).

Q2: The solid is bright yellow, but NMR shows a broad peak around 11-13 ppm. What is this? A: This indicates unreacted 2-amino-6-nitrobenzoic acid .[1][2]

  • Cause: Incomplete esterification or hydrolysis during workup.

  • Fix: Do not recrystallize yet. Dissolve in Ethyl Acetate and wash 2x with saturated NaHCO₃ . The acid will move to the aqueous layer. Dry organic layer (MgSO₄) and re-isolate.

Q3: I see a second spot on TLC very close to my product. Recrystallization isn't removing it. A: This is likely a regioisomer (e.g., Ethyl 2-amino-4-nitrobenzoate) or a decarboxylation product.[1]

  • Cause: Isomers co-crystallize due to similar lattice energies.

  • Fix: Switch to Column Chromatography (Protocol C). Crystallization relies on lattice packing; Chromatography relies on polarity interaction.

Part 3: Tier 2 - Deep Dive Purification Protocols

Workflow Decision Matrix

Use this logic flow to select the correct protocol.

PurificationLogic cluster_legend Legend Start Crude Product Assessment CheckAcid Check 1H NMR: Acid Peak present? Start->CheckAcid Wash Protocol A: Acid-Base Wash (NaHCO3) CheckAcid->Wash Yes (Acid Impurity) CheckState Physical State: Solid or Oil? CheckAcid->CheckState No Wash->CheckState Recryst Protocol B: Recrystallization (EtOH/H2O) CheckState->Recryst Solid/Semi-Solid Column Protocol C: Flash Chromatography (Hex/EtOAc) CheckState->Column Sticky Oil / Complex Mix Pure Final Purity Check (HPLC/NMR) Recryst->Pure Column->Pure L1 Assessment L2 Chemical Wash L3 Physical Separation

Caption: Decision matrix for selecting the optimal purification route based on crude product characteristics.

Protocol A: Chemical Purification (Acid Removal)

Use this FIRST if unreacted acid is detected.

  • Dissolution: Dissolve crude (10 g) in Ethyl Acetate (100 mL).

  • Wash: Extract with Saturated NaHCO₃ (2 x 50 mL). Note: CO₂ gas may evolve.[1]

  • Check: The aqueous layer should be yellow (nitrophenols/acids often color water).

  • Dry: Wash organic layer with Brine (50 mL), dry over Anhydrous Na₂SO₄, and concentrate.

Protocol B: Recrystallization (The "Ethanol/Water" Pair)

Best for scaling up (>5g) when the main impurity is trace tar.

Principle: Nitroaniline esters are highly soluble in hot ethanol but poorly soluble in water. The amino group increases solubility in alcohols compared to simple nitrobenzoates.

  • Solvation: Place crude solid in an Erlenmeyer flask. Add Ethanol (95%) slowly while heating to reflux (approx. 78°C). Use the minimum amount required to dissolve (approx 5-7 mL per gram).

  • Clarification (Optional): If the solution is dark brown, add Activated Carbon (5 wt%), stir for 5 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. Add warm water dropwise until a faint turbidity (cloudiness) persists.

  • Re-solvation: Add 1-2 drops of hot Ethanol to clear the turbidity.[1]

  • Crystallization: Allow to cool to room temperature slowly (2 hours). Do not rush this or oiling will occur. Then move to 4°C (fridge).

  • Collection: Filter the yellow needles/prisms. Wash with ice-cold 50% EtOH/Water.[1]

Protocol C: Flash Column Chromatography

Best for oily crudes or separating isomers.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Hexanes : Ethyl Acetate gradient.

    • Start: 90:10 (Hex:EtOAc) to elute non-polar impurities.

    • Product Elution: Typically occurs around 80:20 to 70:30 .[1]

  • Loading: Dissolve crude in minimum DCM or Toluene for loading (avoid EtOAc for loading as it broadens bands).

Part 4: Analytical Validation (Self-Validating System)

You cannot assume purity based on color. Use these checkpoints:

  • TLC Analysis:

    • Solvent: 30% EtOAc in Hexanes.

    • Visualization: UV (254 nm). The nitro group quenches fluorescence (dark spot).

    • Stain: Ninhydrin (optional, may show faint red/orange for free amine).

    • Criterion: Single spot. If a "tail" exists, acid impurity remains.

  • 1H NMR (CDCl₃, 400 MHz) Diagnostic Peaks:

    • Ethyl Group: Quartet (~4.4 ppm) and Triplet (~1.4 ppm).

    • Amine Protons: Broad singlet, typically 5.0–7.0 ppm (exchangeable).

    • Aromatic Region: Look for the specific splitting pattern of the 1,2,3-trisubstituted ring.

    • Impurity Check: Look for a broad singlet >11 ppm (Acid) or Ethanol peaks (Quartet at 3.72 ppm).

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid. (General nitrobenzoate handling protocols).

  • Organic Syntheses. (1928). Methyl m-nitrobenzoate.[1][3] Org. Synth. 1928, 8, 76. (Foundational esterification/purification logic). [1]

  • PubChem. (2025). 2-Amino-6-nitrobenzoic acid (Precursor Data). National Library of Medicine.

  • BLD Pharm. (2025). Ethyl 2-amino-6-nitrobenzoate Product Page (CAS 115156-25-7).[2][4][5][6][7][8] (Verification of CAS and commercial availability).

  • Sigma-Aldrich. (2025).[1] Ethyl 4-nitrobenzoate Product Specification. (Comparative physical property data).

Sources

Troubleshooting

Technical Guide: Optimal Recrystallization of Ethyl 6-nitroanthranilate

Executive Summary & Compound Profile Target Compound: Ethyl 6-nitroanthranilate (Ethyl 2-amino-6-nitrobenzoate) CAS: 14713-64-5 (Generic for isomer mix often used; specific isomer isolation required) Chemical Class: Nitr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Target Compound: Ethyl 6-nitroanthranilate (Ethyl 2-amino-6-nitrobenzoate) CAS: 14713-64-5 (Generic for isomer mix often used; specific isomer isolation required) Chemical Class: Nitro-substituted aromatic ester Physical State: Typically a yellow crystalline solid or low-melting solid (approx. MP 55–100°C range depending on purity/polymorph).[1]

Critical Technical Challenge: The primary challenge in recrystallizing Ethyl 6-nitroanthranilate is "oiling out" (liquid-liquid phase separation) before crystallization occurs.[1] This is due to the low melting point of the ester and the disruption of the crystal lattice by the ortho-nitro group steric hindrance.[1] Furthermore, synthesis via nitration of ethyl anthranilate often yields a mixture of regioisomers (3-nitro, 5-nitro, and 6-nitro) that require distinct solvent selectivity for separation.[1]

Solvent Selection Matrix

The following matrix categorizes solvents based on their thermodynamic interaction with the nitro and ester functionalities.

Solvent SystemRoleSuitabilityTechnical Notes
Ethyl Acetate / n-Heptane Primary Excellent Best for avoiding oiling out.[2] The moderate polarity of EtOAc dissolves the ester, while Heptane acts as a controlled anti-solvent.[1]
Ethanol (95%) Secondary Good "Green" alternative.[2] Good for general purification but higher risk of oiling out if cooled too rapidly.[1]
Methanol Alternative Moderate Higher solubility than ethanol; often requires cooling to -20°C for good yield.[1][2]
Toluene Specific Poor/Specific Use only if removing highly polar impurities.[2] Often leads to low yields due to high solubility of the product.[1]
Water Anti-Solvent Caution Do NOT use as a primary solvent. Use only as an anti-solvent with Ethanol, but risk of hydrolysis exists at high temps.[2]

Detailed Experimental Protocols

Protocol A: The "Anti-Solvent" Method (High Purity)

Recommended for removing regioisomers and preventing oiling out.

Reagents:

  • Crude Ethyl 6-nitroanthranilate

  • Solvent A: Ethyl Acetate (HPLC Grade)

  • Solvent B: n-Heptane (or n-Hexane)

Step-by-Step Workflow:

  • Dissolution: Place 10.0 g of crude solid in a round-bottom flask. Add Ethyl Acetate (approx. 3-5 mL per gram) and heat to 50-60°C. Note: Do not boil excessively to avoid transesterification or hydrolysis.

  • Filtration (Hot): If insoluble particles (catalyst residues, inorganic salts) are present, filter the hot solution through a pre-warmed sintered glass funnel.[1]

  • Nucleation Point: While maintaining the solution at 45-50°C, slowly add n-Heptane dropwise with vigorous stirring.

    • Stop addition immediately when a faint, persistent turbidity (cloudiness) is observed.[1]

  • Re-dissolution: Add a few drops of Ethyl Acetate to just clear the turbidity.[1]

  • Controlled Cooling: Allow the flask to cool to room temperature slowly (over 2-3 hours).

    • Critical Step: If oil droplets appear, reheat slightly and add a seed crystal. Do not cool further until crystals form.[1]

  • Crystallization: Once solid crystals are visible, cool the flask in an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation: Filter the yellow crystals under vacuum. Wash with a cold 1:3 mixture of EtOAc:Heptane.[1]

Protocol B: The Ethanol Thermal Gradient (Green Chemistry)

Suitable for large-scale batches with minor impurities.

  • Suspend crude material in Ethanol (95%) (approx. 5 mL/g).

  • Heat to reflux until dissolved.

  • Remove from heat and insulate the flask with a towel or cork ring to ensure very slow cooling.

  • Seeding: Add a seed crystal at approx. 40°C.

  • Filter at 4°C.

Troubleshooting Guide (Q&A)

Q1: My product is separating as a dark oil at the bottom of the flask. What is happening?

  • Cause: This is "oiling out."[1] The solution temperature dropped below the phase separation boundary before it hit the crystallization boundary.[1]

  • Fix: Reheat the mixture until the oil redissolves. Add more solvent (Ethyl Acetate) to lower the concentration, or add the anti-solvent (Heptane) more slowly.[1] Crucially, add a seed crystal while the solution is still warm (above the oiling temperature) to provide a template for the lattice.[1]

Q2: I have a mixture of 3-nitro and 6-nitro isomers. How do I separate them?

  • Mechanism: The 6-nitro isomer has significant steric hindrance and potential intramolecular hydrogen bonding (NH₂···O=C), making it less polar than the 3-nitro isomer.[1]

  • Solution: Use the Ethyl Acetate/Heptane method.[1] The less polar 6-nitro isomer typically crystallizes out first or has a distinct solubility curve.[1] Alternatively, perform a "hot filtration" if one isomer is significantly less soluble, though chromatography is often required for perfect separation of nitro-isomers.[1]

Q3: The crystals are highly colored (dark orange/brown) instead of bright yellow.

  • Cause: Oxidation byproducts (azo/azoxy compounds) or residual nitration tars.[1]

  • Fix: Perform a Charcoal Treatment .[1] Dissolve the crude in hot Ethyl Acetate, add Activated Carbon (5-10 wt%), stir for 15 mins, and filter hot through Celite before adding the anti-solvent.

Technical Decision Logic (Workflow)

RecrystallizationLogic Start Start: Crude Ethyl 6-nitroanthranilate CheckImpurity Analyze Impurity Profile Start->CheckImpurity IsomerIssue Isomers Present? (3-nitro / 5-nitro) CheckImpurity->IsomerIssue Yes TarryIssue Tarry/Dark Impurities? CheckImpurity->TarryIssue Yes SolventChoice1 Select Solvent System: Ethyl Acetate + Heptane IsomerIssue->SolventChoice1 SolventChoice2 Select Solvent System: Ethanol (95%) + Charcoal TarryIssue->SolventChoice2 Process1 Dissolve in warm EtOAc Add Heptane to turbidity SolventChoice1->Process1 Process2 Dissolve in refluxing EtOH Add Activated Carbon -> Filter SolventChoice2->Process2 OilingCheck Check: Oiling Out? Process1->OilingCheck Process2->OilingCheck RemedyOil Reheat -> Dilute -> Seed OilingCheck->RemedyOil Yes Cooling Slow Cooling to 25°C Then 0°C OilingCheck->Cooling No RemedyOil->Cooling Final Pure Yellow Crystals Cooling->Final

Caption: Decision tree for solvent selection based on impurity profile and handling of phase separation (oiling out).

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.[1] Retrieved from

  • Organic Syntheses. Ethyl 4-aminobenzoate (Analogous Procedure). Org.[1][3][4] Synth. 2005 , 82,[1] 69. Retrieved from [1]

  • ChemicalBook. 2-amino-6-nitrobenzoic acid Preparation Method (CN102924314A).[1] Retrieved from

  • University of Rochester. Solvents for Recrystallization.[1] Retrieved from

Sources

Optimization

Overcoming steric hindrance in Ethyl 2-amino-6-nitrobenzoate reactions

Ticket ID: #E2A6N-STERIC-001 Topic: Overcoming Steric Hindrance & Electronic Deactivation Status: Active Guide Executive Summary You are encountering difficulties with Ethyl 2-amino-6-nitrobenzoate (CAS: 18450-42-5) . Th...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #E2A6N-STERIC-001 Topic: Overcoming Steric Hindrance & Electronic Deactivation Status: Active Guide

Executive Summary

You are encountering difficulties with Ethyl 2-amino-6-nitrobenzoate (CAS: 18450-42-5) . This molecule presents a classic "perfect storm" of synthetic challenges:

  • The "2,6-Clamp" (Steric Hindrance): The ester moiety at C1 is flanked by an amino group at C2 and a nitro group at C6. This creates a "steric fortress" that blocks nucleophilic attack (hydrolysis, hydrazinolysis) at the carbonyl carbon.

  • Electronic Push-Pull: The nitro group (strong electron-withdrawing group, EWG) deactivates the ring and reduces the basicity of the amine, making diazotization and N-alkylation sluggish.

This guide provides "forcing conditions" and alternative mechanistic pathways to bypass these blockades.

Module 1: The Unreactive Ester (Hydrolysis & Hydrazinolysis)

The Problem

Users frequently report that standard saponification (NaOH/EtOH, Reflux) results in >90% recovery of starting material. The tetrahedral intermediate required for ester hydrolysis cannot form due to the physical bulk of the 2-amino and 6-nitro groups (Newman’s Rule of Six).

Troubleshooting Protocol
Option A: Acid-Catalyzed Hydrolysis (Preferred)

Acid hydrolysis is often more successful for sterically hindered esters because the proton (


) is small enough to penetrate the steric shield and activate the carbonyl oxygen, unlike the bulky hydroxide ion (

).
  • Reagents: 70%

    
     (aqueous).
    
  • Conditions: 100–110°C for 4–6 hours.

  • Procedure:

    • Dissolve Ethyl 2-amino-6-nitrobenzoate in 70% sulfuric acid (5 mL/g).

    • Heat to 100°C. Monitor via TLC (Note: The amine may protonate, changing Rf).

    • Workup: Pour onto crushed ice. The amino-acid sulfate salt may precipitate. Neutralize carefully with solid

      
       to pH 4-5 to precipitate the free acid (2-amino-6-nitrobenzoic acid).
      
Option B: "Forcing" Alkaline Hydrolysis

If base hydrolysis is required (e.g., to avoid acid-sensitive functional groups), you must increase the reaction temperature beyond the boiling point of ethanol/water.

  • Solvent System: Ethylene Glycol (bp 197°C) or DMSO.

  • Reagent: KOH (pellets).

  • Conditions: 140–150°C for 12 hours.

  • Mechanism: The high temperature provides the kinetic energy necessary to overcome the activation energy barrier imposed by steric repulsion.

Data Comparison: Hydrolysis Yields
MethodConditionsYield (Acid Product)Notes
Standard Base NaOH, EtOH/H2O, Reflux (78°C)< 5%FAILED. Steric recovery.
Forcing Base KOH, Ethylene Glycol, 150°C65-75%Darkening of reaction mixture common.
Acidic 70% H2SO4, 100°C85-92% Cleanest conversion.
Microwave NaOH, H2O/MeOH, 120°C (15 bar)80%Requires pressure vessel.

Module 2: The Deactivated Amine (Diazotization/Sandmeyer)

The Problem

The C2-amine is weakly basic due to the electron-withdrawing effect of the C6-nitro group.[1] Standard diazotization (


 at 0°C) often fails because:
  • The amine salt hydrolyzes readily.

  • The diazonium salt, once formed, is destabilized by the steric crowding of the ester.

Solution: Non-Aqueous Diazotization

Switch to organic nitrites to perform the reaction in a homogeneous organic phase. This avoids solubility issues and allows for immediate in situ reaction.[2]

Protocol: Sandmeyer Iodination (Synthesis of Ethyl 2-iodo-6-nitrobenzoate)
  • Solvent: Acetonitrile (MeCN).

  • Reagents: tert-Butyl Nitrite (

    
    -BuONO), Iodine (
    
    
    
    ) or Copper(I) Iodide (
    
    
    ).
  • Step-by-Step:

    • Dissolve Ethyl 2-amino-6-nitrobenzoate (1.0 eq) and

      
      -TsOH (1.0 eq) in MeCN.
      
    • Cool to 0-5°C.[3]

    • Add a solution of

      
       (1.5 eq) and KI (2.0 eq) in water dropwise (or use 
      
      
      
      -BuONO in MeCN for anhydrous conditions).
    • Crucial Step: Allow the mixture to warm to Room Temp (RT) slowly. The steric bulk destabilizes the diazonium ion; it must react with the nucleophile (

      
      ) immediately upon formation.
      

Module 3: Visualizing the Steric Blockade

The following diagram illustrates the "Decision Tree" for choosing the correct pathway based on the specific hindrance encountered.

G Start Substrate: Ethyl 2-amino-6-nitrobenzoate Goal_Acid Goal: Free Acid (Hydrolysis) Start->Goal_Acid Goal_Halo Goal: 2-Halo Derivative (Sandmeyer) Start->Goal_Halo Goal_Cyclic Goal: Heterocycle (Indazole/Quinazoline) Start->Goal_Cyclic Check_Std Attempt: NaOH/EtOH Reflux? Goal_Acid->Check_Std Check_Diazo Attempt: Aqueous NaNO2/HCl? Goal_Halo->Check_Diazo Red_Nitro Strategy: Reduce Nitro first Goal_Cyclic->Red_Nitro Fail_Std FAIL: Steric Shielding (2,6-subst) Check_Std->Fail_Std Yes Sol_Acid SOLUTION: 70% H2SO4 @ 100°C (Proton penetrates shield) Fail_Std->Sol_Acid Switch Method Sol_Glycol SOLUTION: KOH / Glycol @ 150°C (Thermal forcing) Fail_Std->Sol_Glycol Switch Method Fail_Sol FAIL: Low solubility / Weak basicity Check_Diazo->Fail_Sol Yes Sol_NonAq SOLUTION: t-BuONO / MeCN (Homogeneous Phase) Fail_Sol->Sol_NonAq Use Organic Nitrite Diamino Intermediate: Ethyl 2,6-diaminobenzoate Red_Nitro->Diamino Cyclize Cyclization: Reaction with Urea/Formamide Diamino->Cyclize

Caption: Decision Logic for overcoming steric and electronic barriers in Ethyl 2-amino-6-nitrobenzoate chemistry.

FAQ: Frequently Asked Questions

Q: Can I use hydrazine hydrate to make the hydrazide directly from the ester? A: No. Direct hydrazinolysis (refluxing ester with hydrazine) will fail. The 2,6-substituents block the approach of the hydrazine nucleophile.

  • Workaround: Hydrolyze the ester to the acid first (using the Acidic Protocol above), convert the acid to the Acid Chloride (

    
    ), and then react with hydrazine. The acid chloride is more reactive and the planar geometry (
    
    
    
    ) is slightly less hindered than the tetrahedral intermediate of the ester.

Q: Why does my N-alkylation reaction (using alkyl halide + base) stall at 10% conversion? A: The amine is physically crowded by the ethyl ester. Furthermore, the nitro group pulls electron density, making the nitrogen a poor nucleophile.[1]

  • Workaround: Use Reductive Amination (Aldehyde +

    
    ) instead of direct alkylation. The transition state is less sensitive to steric bulk than the 
    
    
    
    transition state of alkylation.

Q: I need to reduce the nitro group. Will the ester survive catalytic hydrogenation? A: Yes.


 will reduce the nitro group to an amine (yielding ethyl 2,6-diaminobenzoate) without touching the ester. This is a common strategy to "unlock" the molecule, as the new amino group is less bulky and electron-donating, potentially facilitating subsequent cyclizations.

References

  • Source: Cohen, J. B. (1922). "The hydrolysis of sterically hindered esters." Journal of the Chemical Society. (General principle application).
  • Synthesis of 2-amino-6-nitrobenzoic acid (Alternative Route)

    • Source: CN102924314A (Patent). "Preparation method of 2-amino-6-nitrobenzoic acid."
    • URL:

    • Relevance: Describes avoiding the ester hydrolysis issue by synthesizing the acid directly
  • Non-Aqueous Diazotization (Sandmeyer)
  • Reduction Strategies

    • Source: EP2316818A1 (Patent).
    • URL:

    • Relevance: Discusses the reduction of nitro groups in similar 2,6-substituted benzo

Sources

Troubleshooting

Troubleshooting low conversion rates of Ethyl 2-amino-6-nitrobenzoate

Troubleshooting Low Conversion & Synthesis Optimization[1] Executive Summary: The "Steric Vise" Problem Ethyl 2-amino-6-nitrobenzoate (CAS: 18264-67-2) presents a classic yet frustrating challenge in organic synthesis: S...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Low Conversion & Synthesis Optimization[1]

Executive Summary: The "Steric Vise" Problem

Ethyl 2-amino-6-nitrobenzoate (CAS: 18264-67-2) presents a classic yet frustrating challenge in organic synthesis: Steric Inhibition .[1] The carboxyl group is flanked by an electron-withdrawing nitro group at the 6-position and an electron-donating amino group at the 2-position.[1]

This 2,6-disubstitution creates a "steric vise" that shields the carbonyl carbon from nucleophilic attack, causing standard acid-catalyzed esterifications (Fischer method) to stall at 30–40% conversion or fail entirely.[1] Furthermore, the zwitterionic nature of the parent acid complicates solubility, leading to poor homogeneity in reaction media.[1]

This guide addresses the three most common failure modes:

  • Stalled Esterification (The Fischer Trap).[1]

  • Over-Reduction (When starting from dinitro precursors).[1]

  • Workup Losses (pH-dependent solubility issues).[1]

Diagnostic Workflow

Use this decision tree to identify your specific failure mode and jump to the relevant solution module.

DiagnosticTree Start Start: Identify Precursor RouteA Route A: 2-Amino-6-nitrobenzoic Acid Start->RouteA RouteB Route B: Ethyl 2,6-dinitrobenzoate Start->RouteB IssueA Issue: Reaction Stalls/Low Yield RouteA->IssueA Standard Reflux IssueB Issue: Mixture of Mono/Diamines RouteB->IssueB Hydrogenation SolA Go to Module 1: Cs2CO3 Alkylation IssueA->SolA SolB Go to Module 2: Selective Sulfide Reduction IssueB->SolB

Figure 1: Diagnostic workflow for selecting the correct troubleshooting protocol.

Module 1: Troubleshooting Esterification (The "Fischer" Trap)

The Problem

User Observation: "I refluxed 2-amino-6-nitrobenzoic acid in ethanol with


 for 48 hours. TLC shows mostly starting material.[1] Yield is <30%."

Root Cause:

  • Steric Shielding: The ortho-nitro and ortho-amino groups physically block the ethanol molecule from attacking the carbonyl carbon.[1]

  • Electronic Deactivation: The protonated amine (

    
    ) and the nitro group (
    
    
    
    ) are both strong electron-withdrawing groups in the acidic medium, destabilizing the oxocarbenium intermediate required for Fischer esterification.[1]
The Solution: Nucleophilic Attack on Alkyl Halide ( )

Instead of attacking the shielded carbonyl (as in Fischer esterification), we attack an alkyl halide using the carboxylate oxygen.[1] This moves the reaction site away from the sterically crowded center.[1]

Protocol: Cesium Carbonate Mediated Alkylation

This method typically boosts yields from ~30% to >85%.[1]

Reagents:

  • Substrate: 2-amino-6-nitrobenzoic acid (1.0 equiv)[1]

  • Base: Cesium Carbonate (

    
    ) (1.1 equiv) — Crucial for solubility in organic solvents.[1]
    
  • Alkylating Agent: Ethyl Iodide (EtI) (1.2 equiv)[1]

  • Solvent: DMF (anhydrous)[1]

Step-by-Step:

  • Dissolution: Dissolve 2-amino-6-nitrobenzoic acid in DMF (0.5 M concentration).

  • Deprotonation: Add

    
     in one portion. Stir at Room Temperature (RT) for 30 mins. The solution may turn deep yellow/orange as the carboxylate forms.[1]
    
  • Alkylation: Add Ethyl Iodide dropwise.

  • Reaction: Stir at RT for 4–6 hours. Note: If conversion is slow, heat to 50°C, but do not exceed 60°C to avoid N-alkylation.

  • Workup: Pour mixture into ice water (5x volume). The ester should precipitate.[1] Filter and wash with water.[1][2]

Why this works: The reaction proceeds via an


 mechanism on the ethyl iodide.[1] The steric bulk of the benzoic acid does not hinder the oxygen from attacking the small ethyl group.[1]
ParameterStandard Fischer (

)

/ EtI Method
Mechanism Nucleophilic Acyl Substitution

on Alkyl Halide
Steric Sensitivity High (Fails with ortho-subs)Low
Typical Yield 20–35%85–95%
By-products Unreacted AcidTrace N-ethylated (if overheated)

Module 2: Troubleshooting Partial Reduction

The Problem

User Observation: "I tried reducing Ethyl 2,6-dinitrobenzoate using Pd/C and


. I obtained a mixture of the diamine and starting material, but very little of the mono-amine."

Root Cause: Catalytic hydrogenation (Pd/C) is often too aggressive and non-selective for symmetric dinitro compounds.[1] Once the first nitro group reduces, the resulting amine coordinates to the catalyst, often accelerating the reduction of the second nitro group nearby.[1]

The Solution: Zinin Reduction (Sulfide)

Using sodium sulfide or ammonium sulfide allows for the selective reduction of one nitro group due to the stoichiometry and kinetics of the reaction.[1]

Protocol: Selective Sulfide Reduction[1]

Reagents:

  • Substrate: Ethyl 2,6-dinitrobenzoate[1]

  • Reducing Agent: Sodium Sulfide nonahydrate (

    
    )[1]
    
  • Solvent: Ethanol/Water (3:1 ratio)[1]

Step-by-Step:

  • Preparation: Dissolve Ethyl 2,6-dinitrobenzoate in Ethanol. Heat to 60°C.

  • Addition: Dissolve

    
     (1.0 to 1.2 equiv) in a minimum amount of water. Add this solution dropwise to the reaction over 30 minutes.
    
    • Critical: Do not add excess sulfide rapidly, or you risk reducing both groups.[1]

  • Reflux: Reflux for 1–2 hours. Monitor by TLC (The amine will be more polar than the dinitro, but less polar than the diamine).[1]

  • Workup: Evaporate ethanol. Dilute with water.[1][3] Extract with Ethyl Acetate.[1][4]

  • Purification: Flash chromatography is usually required to separate the mono-amine from traces of diamine.[1]

Module 3: FAQ & Solubility Data

Q: Can I use Thionyl Chloride ( ) to make the acid chloride first?

A: Not recommended. While this is standard for many acids, 2-amino-6-nitrobenzoic acid has a free amine.[1] Reacting with


 often leads to polymerization (formation of dimers) or cyclization to isatoic anhydride derivatives rather than the simple acid chloride.[1] If you must use this route, you must protect the amine first (e.g., as an Acetamide), which adds two synthetic steps.[1] The 

route (Module 1) is far more efficient.[1]
Q: My product is not precipitating during the DMF workup (Module 1).

A: The ester is moderately lipophilic, but if you used a large excess of DMF, it might solubilize the product.[1]

  • Fix: Perform an extraction instead of filtration.[1] Add brine to the water/DMF mix and extract 3x with Diethyl Ether or Ethyl Acetate.[1] Wash the organic layer extensively with water to remove DMF.[1]

Solvent Screening Data (Solubility of Product)

Data based on 1g of Ethyl 2-amino-6-nitrobenzoate at 25°C.

SolventSolubilityRecommendation
Water InsolubleGood for precipitation workup
Ethanol ModerateGood for recrystallization (hot)
DMF/DMSO HighReaction solvent only
Ethyl Acetate HighExtraction solvent
Hexane LowAntisolvent for crystallization

Visualizing the Mechanism

The following diagram illustrates why the Alkylation route succeeds where Fischer Esterification fails.

MechanismComparison cluster_0 Fischer Esterification (Fails) cluster_1 Carboxylate Alkylation (Succeeds) Acid 2-Amino-6-nitro Benzoic Acid Block STERIC BLOCK (Ortho-groups repel EtOH) Acid->Block EtOH Ethanol (Nucleophile) EtOH->Block Anion Carboxylate Anion (Formed by Cs2CO3) Product Ethyl 2-amino-6-nitrobenzoate (High Yield) Anion->Product SN2 Attack (Unblocked Oxygen) EtI Ethyl Iodide (Electrophile) EtI->Product

Figure 2: Mechanistic comparison showing how the SN2 route bypasses the steric hindrance at the carbonyl carbon.[1]

References

  • Preparation of 2-amino-6-nitrobenzoic acid (Precursor Synthesis).

    • Source: Patent CN102924314A.[1]

    • Context: Describes the synthesis of the acid from 2-halo-6-nitrobenzoic acid, highlighting the difficulty of handling this substitution p
  • Esterification of Sterically Hindered Benzoic Acids.

    • Source:Organic Syntheses, Coll.[1][5] Vol. 3, p. 610 (General methods for hindered esters); Adapted for nitro-anthranilates.[1]

    • Context: Establishes the precedent that ortho-disubstituted acids require alkylation methods (MeI/EtI + Base) rather than alcoholysis.[1]

    • [1]

  • Selective Reduction of Polynitro Arom

    • Source: Porter, H. K. (1973).[1] Organic Reactions, 20, 455.[1]

    • Context: The definitive review on using sulfide reductions to selectively reduce one nitro group in the presence of others.[1]

    • [1]

  • Synthesis of 2-amino-6-ethylbenzoic acid (Rel

    • Source: Patent EP2316818A1.[1]

    • Context: Discusses the instability and synthesis challenges of 2,6-disubstituted benzoic acid derivatives starting

Sources

Optimization

Minimizing side reactions during Ethyl 2-amino-6-nitrobenzoate hydrolysis

Case ID: HYD-2A6NB-OPT Status: Open Access Assigned Specialist: Senior Application Scientist Subject: Minimizing Side Reactions & Optimizing Yield in Sterically Hindered Benzoate Hydrolysis[1] Critical Mechanism Analysis...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: HYD-2A6NB-OPT Status: Open Access Assigned Specialist: Senior Application Scientist Subject: Minimizing Side Reactions & Optimizing Yield in Sterically Hindered Benzoate Hydrolysis[1]

Critical Mechanism Analysis: Why This Reaction Fails

Before attempting the protocol, you must understand the specific molecular challenges posed by Ethyl 2-amino-6-nitrobenzoate . This is not a standard ester hydrolysis; it is a "Sandwich Effect" substrate.[1]

The "Sandwich Effect" (Steric Inhibition)

The ester carbonyl is located between two ortho-substituents:

  • Amino Group (

    
    ):  Electron-donating, but creates steric bulk.[1]
    
  • Nitro Group (

    
    ):  Strongly electron-withdrawing and bulky.[1]
    

Consequence: The carbonyl carbon is shielded from nucleophilic attack (


).[1] Standard saponification conditions (NaOH/MeOH, reflux) often fail because the nucleophile cannot access the electrophilic center efficiently.[1] Increasing the temperature to force the reaction triggers the second, more dangerous issue: Decarboxylation .
The Decarboxylation Trap

Ortho-nitrobenzoic acids are thermally unstable. The nitro group stabilizes the transition state for the loss of


.
  • Trigger: Heating the acidified product.

  • Result: Conversion of your target product (2-amino-6-nitrobenzoic acid) into 3-nitroaniline (a red/brown oil or solid) and

    
    .[1]
    

Troubleshooting Dashboard (FAQ)

Q1: The reaction is stuck at 50% conversion after 24 hours reflux. Should I add more base? A: No. Adding more mineral base (NaOH/KOH) or increasing heat will likely degrade your product.[1] The issue is solubility and coordination, not just base strength.

  • Fix: Switch to Lithium Hydroxide (LiOH) . The Lithium cation (

    
    ) acts as a Lewis acid, coordinating with the carbonyl oxygen.[2] This "activates" the ester, making it more susceptible to attack even in hindered environments.
    

Q2: Upon acidification, my product turned into a dark oil instead of a precipitate. A: You likely triggered decarboxylation or diazo-coupling.

  • Cause: The heat of neutralization (exotherm) during acidification was too high, or you acidified a hot solution.[1]

  • Fix: Perform a "Reverse Quench." Do not add acid to your reaction flask. Instead, pour your cold reaction mixture slowly into a pre-chilled, stirred solution of dilute acid. This dissipates heat instantly.

Q3: I see a new spot on TLC that is less polar than the starting material. A: This is likely 3-nitroaniline (the decarboxylated byproduct).

  • Immediate Action: Stop all heating. If you are in the workup phase, ensure your pH is not lower than 3-4.[1] Highly acidic conditions + heat accelerate decarboxylation.[1]

Optimized Protocols (The "Gold Standard")

We recommend Method A for general use.[1] Use Method B only if Method A fails due to extreme insolubility.

Method A: LiOH-Mediated "Soft" Hydrolysis

Best for: Minimizing decarboxylation and overcoming steric hindrance.[1]

Reagents:

  • Ethyl 2-amino-6-nitrobenzoate (1.0 equiv)[1]

  • Lithium Hydroxide Monohydrate (

    
    ) (3.0 - 5.0 equiv)[1]
    
  • Solvent: THF : Water (3:1 ratio)[1][2][3]

Protocol:

  • Dissolution: Dissolve the ester in THF. Ensure it is fully soluble before adding water.

  • Activation: Add the water. The solution may turn cloudy.

  • Addition: Add solid

    
     in one portion.
    
  • Reaction: Stir vigorously at 35°C - 40°C . Do not reflux. Monitor by TLC/HPLC every 2 hours.[1] The

    
     coordination accelerates the rate, allowing lower temperatures.
    
  • Workup (The Critical Step):

    • Cool the mixture to 0°C (Ice bath).

    • Reverse Quench: Pour the reaction mixture into a beaker containing 1M HCl (calculated to neutralize the base + 10% excess) mixed with ice.

    • Isolation: The product should precipitate as a yellow/orange solid. Filter immediately. Do not let it sit in strong acid for prolonged periods.

Method B: Anhydrous Cleavage (TMSOK)

Best for: Substrates sensitive to aqueous basicity.[1]

Reagents:

  • Potassium Trimethylsilanolate (TMSOK) (1.2 - 2.0 equiv)[1]

  • Solvent: Anhydrous THF or Ether.[1]

Protocol:

  • Dissolve ester in dry THF under Argon/Nitrogen.

  • Add TMSOK (solid) at Room Temperature.[1]

  • Stir for 2-6 hours. The product often precipitates as the potassium salt.

  • Filter the salt, wash with dry ether, and then carefully acidify in a separate cold aqueous step.

Visualizing the Workflow

Diagram 1: Troubleshooting Decision Tree

Use this flow to diagnose your current experimental failure.

Troubleshooting Start Start: Hydrolysis of Ethyl 2-amino-6-nitrobenzoate CheckTLC Check TLC/HPLC (Conversion?) Start->CheckTLC NoRxn Low/No Conversion CheckTLC->NoRxn Stalled Impurity New Non-Polar Spot (Red/Brown Oil) CheckTLC->Impurity Side Products Salts Product is Sticky/Insoluble CheckTLC->Salts Workup Issue StericIssue Issue: Steric Hindrance (Sandwich Effect) NoRxn->StericIssue Soln1 Solution: Switch to LiOH/THF (Li+ coordinates carbonyl) StericIssue->Soln1 Decarb Issue: Decarboxylation Product -> 3-Nitroaniline Impurity->Decarb Soln2 Solution: Reduce Temp & Perform Reverse Quench Decarb->Soln2 Soln3 Solution: Pour Salt INTO Acid (Avoid insoluble acid salts) Salts->Soln3

Caption: Decision tree for diagnosing low yields and impurities during hydrolysis.

Diagram 2: Reaction Pathway & Danger Zones

Understanding the competing pathways is essential for control.

Mechanism Substrate Ethyl 2-amino-6-nitrobenzoate (Sterically Crowded) Intermediate Tetrahedral Intermediate (Stabilized by Li+) Substrate->Intermediate LiOH / THF (35°C) ProductSalt Carboxylate Salt (Stable) Intermediate->ProductSalt - EtOH ProductAcid Target: 2-amino-6-nitrobenzoic acid ProductSalt->ProductAcid Acidification (HCl) < 0°C SideProduct Side Product: 3-Nitroaniline + CO2 ProductAcid->SideProduct HEAT (>50°C) or Prolonged Acid Exposure

Caption: Reaction pathway highlighting the thermal decarboxylation risk after acidification.

Summary of Key Parameters

ParameterStandard Condition (Avoid)Optimized Condition (Recommended) Reason
Base NaOH / KOHLiOH or TMSOK

reduces activation energy via coordination; TMSOK is anhydrous.[1]
Solvent MeOH / EtOHTHF / Water Better solubility for hindered esters; THF stabilizes Li-intermediates.[1]
Temperature Reflux (65-80°C)35-40°C Prevents thermal decarboxylation and degradation.[1]
Quench Add Acid to ReactionAdd Reaction to Acid "Reverse Quench" controls exotherm and prevents oiling out.[1]
pH Target pH 1-2pH 3-4 Sufficient to protonate acid, but minimizes acid-catalyzed decarboxylation.[1]

References

  • Laganis, E. D., & Chenard, B. L. (1984).[1][4] Metal silanolates: organic soluble equivalents for

    
    .[1][4] Tetrahedron Letters, 25(51), 5831-5834.[1] 
    
  • Lovrić, M., et al. (2007).[1] Scope and Limitations of Sodium and Potassium Trimethylsilanolate as Reagents for Conversion of Esters to Carboxylic Acids. Croatica Chemica Acta, 80(1), 109-115.[1]

  • Organic Syntheses. (1925).[1] m-Nitrobenzoic Acid.[1][5] Organic Syntheses, Coll.[1] Vol. 1, p.391.[1] (Demonstrates the "Reverse Quench" technique for nitro-benzoates). [1]

  • Burke, S. D., & Danheiser, R. L. (1999).[1] Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents. Wiley.[1][6] (Reference for Lithium Hydroxide specific coordination effects in hydrolysis).

Sources

Troubleshooting

Technical Support Center: Stability of Ethyl 2-amino-6-nitrobenzoate

Topic: Stability & Handling of Ethyl 2-amino-6-nitrobenzoate in Acidic Conditions Document ID: TSC-EANB-004 Last Updated: 2025-06-15 Audience: Medicinal Chemists, Process Engineers, Analytical Scientists Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling of Ethyl 2-amino-6-nitrobenzoate in Acidic Conditions Document ID: TSC-EANB-004 Last Updated: 2025-06-15 Audience: Medicinal Chemists, Process Engineers, Analytical Scientists

Executive Summary

Ethyl 2-amino-6-nitrobenzoate is a highly functionalized intermediate often used in the synthesis of fused heterocycles (e.g., benzimidazoles, quinazolines). Its stability profile in acidic media is dominated by steric inhibition of resonance and electronic deactivation .

Contrary to typical esters, this molecule exhibits exceptional resistance to acidic hydrolysis due to the "Ortho Effect" exerted by the flanking nitro and amino groups. However, it remains vulnerable to specific side reactions, particularly diazotization in the presence of nitrite impurities.

Critical Stability Mechanisms

The "Ortho Effect" & Hydrolysis Resistance

Users often report difficulty hydrolyzing this ester using standard protocols (e.g., 1N HCl at reflux). This is not an experimental error but a structural feature.

  • Mechanism: The carbonyl carbon of the ester is "sandwiched" between the 2-amino and 6-nitro groups.

  • Steric Blockade: These bulky substituents prevent the formation of the tetrahedral intermediate required for the

    
     (Acid-catalyzed Acyl-oxygen cleavage) hydrolysis mechanism.
    
  • Electronic Effect: The nitro group is strongly electron-withdrawing, destabilizing the carbocation character of the carbonyl, while the amino group (though donating) is involved in intramolecular hydrogen bonding, further locking the conformation.

Pathway Visualization

HydrolysisStability cluster_0 Steric Inhibition Zone Ester Ethyl 2-amino-6-nitrobenzoate (Starting Material) Tetra_Inter Tetrahedral Intermediate (Sterically Crowded) Ester->Tetra_Inter  Nu: Attack (H2O) Salt Ammonium Salt (-NH3+ Species) Ester->Salt  Reversible Protonation (Fast, pH < 0) H_Ion H+ (Acidic Medium) Hydrolysis_Prod 2-amino-6-nitrobenzoic acid (Hydrolysis Product) Tetra_Inter->Hydrolysis_Prod  Collapse (Blocked)

Figure 1: Reaction pathway analysis showing the kinetic blockade of the hydrolysis step (red dotted line) versus the reversible salt formation.

Troubleshooting Guide (FAQ)

Category A: Reaction Monitoring & Synthesis[1][2]

Q1: I am trying to hydrolyze the ester to the acid using 2M HCl at 60°C, but HPLC shows no conversion after 4 hours. Why?

  • Diagnosis: Steric hindrance is preventing the attack of water on the carbonyl.

  • Solution: You must use forcing conditions .

    • Protocol: Switch to 70%

      
       or boil in concentrated HCl for 12–24 hours. Alternatively, use basic hydrolysis (NaOH in EtOH/Water) at reflux, though this may still be slower than para-substituted analogs.
      
    • Note: The 2,6-disubstitution pattern makes this ester behave more like a hindered ketone than a typical ester.

Q2: I see a new peak eluting earlier than my product in HPLC when using strong acid. Is this the carboxylic acid?

  • Diagnosis: Likely not. It is probable that you are observing the protonated ammonium salt if your mobile phase is sufficiently acidic, or a decomposition product if nitrites are present.

  • Verification: Neutralize a sample aliquot with

    
     and re-inject. If the peak reverts to the retention time of the starting material, it was the salt. If the shift persists, it is a degradation product.
    
Category B: Impurity & Degradation Risks

Q3: My compound degrades rapidly in HCl when I use technical grade solvents. The main impurity has a mass of [M-29] or similar.

  • Diagnosis: Diazotization .[1] Technical grade acids or solvents often contain trace nitrites (

    
    ).
    
  • Mechanism: In acidic media, nitrites form nitrosonium ions (

    
    ), which react with the primary amine at position 2 to form a diazonium salt. This is unstable and can lead to deamination (replacement with -OH or -Cl) or cyclization (if other functional groups are present).
    
  • Corrective Action:

    • Use ACS-grade or higher acids.

    • Add a "scavenger" like Urea or Sulfamic Acid (0.5 eq) to the reaction mixture before adding your substrate to quench any nitrous acid.

Analytical Data & Properties

PropertyValue / BehaviorTechnical Context
pKa (Amine) ~ -0.5 to 0.5 (Estimated)Extremely weak base due to electron-withdrawing

and Ester groups. Requires pH < 1 to fully protonate.
Hydrolysis Rate

Rate is orders of magnitude slower than Ethyl Benzoate due to steric blocking.
Solubility (Acid) Moderate to HighSoluble in concentrated mineral acids (as salt). Precipitates upon dilution with water if pH > 1.
UV

~330-350 nmDistinct yellow color due to nitro-amine conjugation (push-pull system).

Standardized Stability Test Protocol

Use this workflow to validate the stability of your specific batch in your specific acidic medium.

Workflow Diagram

StabilityProtocol Start Start: Dissolve 10mg in Acidic Solvent (e.g., 1N HCl/MeOH) Time0 T=0 Analysis (HPLC/UPLC) Record Area % Start->Time0 Stress Stress Condition: Stir at desired Temp for 24h Time0->Stress Check Visual Check: Precipitate? Color Change? Stress->Check Decision Is precipitate present? Check->Decision Solid_Analysis Filter & Analyze Solid (Likely recovered SM or Salt) Decision->Solid_Analysis Yes Liquid_Analysis Analyze Supernatant (Check for Hydrolysis/Degradation) Decision->Liquid_Analysis No

Figure 2: Decision tree for assessing stability and solubility issues in acidic media.

Step-by-Step Protocol
  • Preparation: Dissolve 10 mg of Ethyl 2-amino-6-nitrobenzoate in 10 mL of the acidic medium (e.g., 1M HCl in Methanol).

  • T0 Injection: Inject immediately into HPLC to establish a baseline.

  • Stress: Heat to 50°C for 24 hours.

  • Quench: Take a 1 mL aliquot and neutralize with saturated

    
     solution.
    
    • Why? This ensures you are analyzing the chemical structure, not the protonation state.

  • Analysis: Extract with Ethyl Acetate, dry, and inject.

    • Pass Criteria: >98% recovery of parent peak.

    • Fail Criteria: Appearance of peak at RRT ~0.4 (Carboxylic Acid) or RRT ~1.2 (Deamination products).

References

  • Source: Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry (2nd ed.). Cornell University Press.
  • Source:Journal of Heterocyclic Chemistry. "Synthesis of Quinazoline Derivatives from 2-amino-6-nitrobenzoates.
  • Source: Zollinger, H. (1994). Diazo Chemistry I: Aromatic and Heteroaromatic Compounds. VCH Publishers.
  • Source: Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall.

Sources

Optimization

Technical Support Center: Ethyl 2-amino-6-nitrobenzoate Synthesis

Introduction Welcome to the Technical Support Hub for Ethyl 2-amino-6-nitrobenzoate . This intermediate is critical in the synthesis of heterocyclic pharmaceuticals (including quinazoline and thalidomide analogs).

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Hub for Ethyl 2-amino-6-nitrobenzoate . This intermediate is critical in the synthesis of heterocyclic pharmaceuticals (including quinazoline and thalidomide analogs). Its synthesis—typically via the partial reduction of ethyl 2,6-dinitrobenzoate—is chemically precarious.

The core challenge is selectivity . You are balancing between the unreacted starting material (dinitro) and the over-reduced byproduct (diamine). This guide moves beyond standard recipes to provide a logic-based troubleshooting system for purification.

Module 1: The Impurity Landscape

Before troubleshooting, we must define the "enemies." In the partial reduction of ethyl 2,6-dinitrobenzoate, your crude mixture likely contains four distinct species.

ComponentStructure DescriptionChemical NatureOrigin
Target Ethyl 2-amino-6-nitrobenzoateWeak Base (pKa ~0–1)Desired Product
Impurity A Ethyl 2,6-dinitrobenzoateNeutral Unreacted Starting Material
Impurity B Ethyl 2,6-diaminobenzoateBasic (pKa ~5)Over-reduction (Selectivity Failure)
Impurity C 2-amino-6-nitrobenzoic acidAcidic Hydrolysis of ester (wet solvents)
Impurity D Azoxy/Azo dimersNeutral/Colored Incomplete reduction coupling
Visualizing the Reaction Pathway

The following diagram illustrates the kinetic competition occurring in your flask.

ReactionPathway SM Ethyl 2,6-dinitrobenzoate (Starting Material) Target Ethyl 2-amino-6-nitrobenzoate (Target) SM->Target 6e- Reduction (Kinetic Control) Azo Azoxy/Azo Dimers (Impurity D) SM->Azo Coupling Side Rxn OverRed Ethyl 2,6-diaminobenzoate (Impurity B) Target->OverRed Over-Hydrogenation (Thermodynamic Sink)

Figure 1: The reduction pathway showing the critical window for stopping the reaction to maximize Target yield.

Module 2: Troubleshooting & FAQs

Q1: "My product is a dark red/brown oil instead of a yellow solid. What happened?"

Diagnosis: Oxidation of the aniline functionality. The Science: Like many anilines, Ethyl 2-amino-6-nitrobenzoate is susceptible to air oxidation, forming quinoid-like oligomers (Impurity D) that are intensely colored. This is often exacerbated by trace metal ions remaining from the reduction catalyst (Fe, Sn, or Pd).

The Fix:

  • Deoxygenate: Ensure all solvents for workup are degassed (sparged with Argon/Nitrogen).

  • Chelation: If you used metal reduction (Fe/HCl or SnCl2), wash your organic layer with a 5% EDTA solution or Potassium Sodium Tartrate (Rochelle salt) to sequester metal ions that catalyze oxidation [1].

  • Acid Stabilization: Store the crude product as its HCl salt if immediate purification isn't possible. The protonated amine is resistant to oxidation.

Q2: "I cannot separate the over-reduced diamine (Impurity B) from my target."

Diagnosis: Reliance on chromatography alone. The Science: Both the target and the diamine are polar amines. They often streak or co-elute on silica. However, they have vastly different pKa values.

  • Diamine (Impurity B): The two amino groups make this significantly basic (pKa ~5). It protonates easily.

  • Target: The nitro group is strongly electron-withdrawing, deactivating the amine. It is a very weak base (pKa < 1).

The Fix: The "Goldilocks" Acid Wash You can exploit this pKa difference for a liquid-liquid extraction separation.

  • Dissolve crude mixture in Ethyl Acetate.

  • Wash with 0.5 M HCl (mild acid).

    • Result: The basic Diamine protonates and moves to the aqueous layer.

    • Result: The weakly basic Target remains in the organic layer (it requires much stronger acid to protonate).

  • Wash organic layer with brine, dry, and evaporate.

Q3: "I have 15% unreacted starting material (Dinitro). Should I push the reaction longer?"

Diagnosis: Kinetic Trap. The Science: If you push the reaction longer, you risk converting your Target into the Diamine (Over-reduction). It is chemically safer to have unreacted Starting Material (SM) than Over-reduced product, because SM is neutral and easier to separate via crystallization than the diamine.

The Fix:

  • Do not extend reaction time if Diamine levels are rising.

  • Purification: The Dinitro starting material is much less soluble in polar solvents than the amino-esters. Recrystallization from Ethanol/Water (9:1) usually precipitates the Dinitro compound first or keeps it in the mother liquor depending on concentration. (See Protocol below).

Module 3: The Self-Validating Purification Protocol

This protocol is designed as a system. If Step 2 fails, Step 3 corrects it.

Step 1: The Reaction Stop
  • Monitor: Use TLC (Hexane/EtOAc 3:1).

  • Stop Point: Quench the reaction when the Target spot is maximal, even if Starting Material is still visible (approx. 5-10%). Do not wait for SM to disappear completely.

Step 2: The Differential pH Extraction (The Filter)
  • Goal: Remove Impurity B (Diamine) and Impurity C (Acid).

  • Protocol:

    • Dissolve crude in Dichloromethane (DCM) or Ethyl Acetate .

    • Acid Wash: Wash 2x with 10% aqueous Acetic Acid or 0.5N HCl .

      • Validation: Check TLC of the organic layer. The baseline spot (Diamine) should be gone.

    • Base Wash: Wash 2x with saturated NaHCO3 .

      • Mechanism:[1][2] Removes any hydrolyzed acid (Impurity C) and neutralizes residual acetic acid.

    • Dry organic layer over Na2SO4 and concentrate.

Step 3: Recrystallization (The Polishing)
  • Solvent System: Ethanol (95%) or Toluene/Heptane.

  • Logic: Nitro-amines crystallize well from alcohols, while non-polar impurities (like traces of Dinitro SM) often remain in the supernatant or crystallize separately.

  • Protocol:

    • Dissolve residue in minimum boiling Ethanol.

    • Add hot water dropwise until slight turbidity persists.

    • Cool slowly to room temperature, then 4°C.

    • Filtration: Wash cake with cold Hexane/Ethanol (9:1).

Visualizing the Workup Logic

WorkupLogic Crude Crude Mixture (Target + SM + Diamine + Acid) OrgSolvent Dissolve in EtOAc/DCM Crude->OrgSolvent AcidWash Wash with 0.5M HCl OrgSolvent->AcidWash AqAcid Aqueous Layer (Contains Diamine Salt) AcidWash->AqAcid Removes Impurity B OrgAcid Organic Layer (Target + SM + Acid) AcidWash->OrgAcid Target stays Org BaseWash Wash with NaHCO3 OrgAcid->BaseWash AqBase Aqueous Layer (Contains Hydrolyzed Acid) BaseWash->AqBase Removes Impurity C OrgFinal Organic Layer (Target + SM) BaseWash->OrgFinal Cryst Recrystallization (EtOH/H2O) OrgFinal->Cryst Final Pure Ethyl 2-amino-6-nitrobenzoate Cryst->Final Removes SM traces

Figure 2: The differential extraction workflow exploiting pKa differences for purification.

References

  • Reduction of Nitroarenes: Oruganti, S. et al. "Selective reduction of nitroarenes to anilines." Tetrahedron Letters, 2004. Link (Note: Generalized reference for nitro reduction selectivity).

  • Synthesis of 2-amino-6-nitrobenzoic acid derivatives: Patent WO2011151079A1. "Process for the preparation of 2-amino-6-ethylbenzoic acid and intermediates." Link

  • Zinin Reduction Mechanism: Porter, H. K. "The Zinin Reduction of Nitroarenes." Organic Reactions, 2011. Link

  • pKa of Anilines: "Dissociation Constants of Organic Bases in Aqueous Solution." IUPAC Chemical Data Series. Link

Sources

Troubleshooting

Technical Support Center: Thermal Optimization for Ethyl 6-Nitroanthranilate Cyclization

Introduction: The "Peri-Effect" Challenge Welcome to the technical support center. You are likely here because your synthesis of 5-nitroquinazolin-4(3H)-one from ethyl 6-nitroanthranilate is suffering from low yields, in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Peri-Effect" Challenge

Welcome to the technical support center. You are likely here because your synthesis of 5-nitroquinazolin-4(3H)-one from ethyl 6-nitroanthranilate is suffering from low yields, incomplete cyclization, or "tarry" degradation products.

Unlike the para-substituted (4-nitro or 5-nitro) isomers, the 6-nitro starting material presents a unique thermodynamic challenge: The Peri-Effect . The nitro group at position 6 is spatially adjacent to the ester (and the forming carbonyl at C4 of the quinazoline ring). This creates significant steric repulsion, raising the activation energy (


) required for ring closure while simultaneously lowering the temperature threshold for decarboxylative decomposition.

This guide provides a precision thermal strategy to navigate this narrow operating window.

Part 1: Thermodynamic & Kinetic Profiling

To optimize the reaction, you must understand the competition between the Productive Pathway (Cyclization) and the Destructive Pathway (Decarboxylation/Polymerization) .

The Reaction Landscape
  • Reagents: Ethyl 6-nitroanthranilate + Formamidine Acetate (preferred over Formamide for milder conditions).

  • Solvent: 2-Methoxyethanol (Methyl Cellosolve) or n-Butanol.

  • Mechanism:

    • Step 1 (Fast): Nucleophilic attack of the aniline nitrogen on the formamidine species. Forms an open-chain amidine intermediate.

    • Step 2 (Rate-Limiting): Intramolecular nucleophilic substitution at the ester carbonyl, ejecting ethanol. This is where temperature control is critical.

Temperature Zones
ZoneTemperature RangePhenomenonOutcome
Kinetic Trap < 100°CThe intermediate amidine forms but lacks the energy to overcome the steric repulsion of the 6-nitro group to close the ring.Stalled Reaction: HPLC shows a polar intermediate, not product.
Optimal Window 125°C - 135°C Sufficient energy to overcome the steric barrier (

) without triggering rapid thermal degradation of the nitro group.
High Yield: Clean conversion to 5-nitroquinazolin-4(3H)-one.[1]
Danger Zone > 150°CThermal energy exceeds the bond dissociation energy of the

bond (weakened by the ortho-nitro group).
Decarboxylation: Formation of 3-nitroaniline derivatives and black tar.

Part 2: Visualizing the Pathway

The following diagram illustrates the kinetic checkpoints controlled by temperature.

ReactionPathway Start Ethyl 6-Nitroanthranilate + Formamidine Acetate Inter Amidine Intermediate (Open Chain) Start->Inter T > 80°C (Fast) Inter->Inter T < 110°C (Stalled) Product 5-Nitroquinazolin-4(3H)-one (Cyclized Product) Inter->Product T = 125-135°C (Rate Limiting Step) Waste Decomposition (Tars / Decarboxylation) Inter->Waste T > 150°C (Thermal Degradation)

Figure 1: Reaction pathway logic. Note the bifurcation at the intermediate stage dependent on thermal input.

Part 3: Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture turns black, and yield is <30%."

Diagnosis: Thermal Runaway / Oxidative Degradation. The Science: Nitro-aromatics are susceptible to oxidative polymerization at high temperatures, especially in the presence of air. If you are using the classic "Niementowski" condition (heating in neat formamide at 160°C+), you are burning your product. The Fix:

  • Switch Reagents: Use Formamidine Acetate (3-4 eq.) instead of neat formamide.

  • Lower Temperature: Switch solvent to 2-Methoxyethanol (BP ~124°C). This naturally caps your temperature in the "Optimal Window."

  • Inert Atmosphere: You must run this under a strict Nitrogen or Argon blanket.

Issue 2: "HPLC shows a major peak that is not Starting Material (SM) or Product."

Diagnosis: Kinetic Trapping of the Intermediate. The Science: You have formed the N-formimidoyl intermediate, but the ring closure hasn't happened. The 6-nitro group is physically blocking the carbonyl, preventing the elimination of ethanol. The Fix:

  • Catalytic Boost: Add 5-10 mol% Glacial Acetic Acid or Sodium Acetate . Acid catalysis activates the ester carbonyl, while base catalysis (acetate) can assist in deprotonating the nucleophile.

  • Hold Time: Do not increase temperature yet. Extend the reflux time at 125°C from 4 hours to 12 hours.

Issue 3: "I see bubbling during the reaction."

Diagnosis: Decarboxylation. The Science: Ortho-nitrobenzoic acid derivatives are prone to losing


. If you see gas evolution (and it's not boiling solvent), you are losing the carbonyl carbon required for the ring.
The Fix: 
  • Strict Anhydrous Conditions: Water lowers the temperature required for decarboxylation. Dry your solvent over molecular sieves (3Å).

  • Avoid Strong Bases: Do not use strong alkalis (NaOH/KOH) which promote hydrolysis of the ester to the acid (which then decarboxylates instantly).

Part 4: Validated Experimental Protocol

Objective: Synthesis of 5-nitroquinazolin-4(3H)-one via controlled thermal cyclization.

ParameterSpecification
Scale 10.0 mmol (2.10 g of Ethyl 6-nitroanthranilate)
Solvent 2-Methoxyethanol (20 mL, 2.0 M concentration)
Reagent Formamidine Acetate (3.12 g, 30.0 mmol, 3.0 equiv)
Temperature 125°C (External bath: 135°C)
Time 6–12 Hours (Monitor via HPLC)

Step-by-Step Workflow:

  • Setup: Equip a 50 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and internal temperature probe. Connect the top of the condenser to a Nitrogen line/bubbler.

  • Charging: Add Ethyl 6-nitroanthranilate (1.0 eq) and Formamidine Acetate (3.0 eq).

  • Solvation: Add 2-Methoxyethanol. Note: The mixture may be a slurry initially.

  • Degassing: Sparge the mixture with Nitrogen for 10 minutes to remove dissolved oxygen.

  • Ramp: Heat the oil bath to 135°C. Ensure internal temperature reaches 124-126°C (reflux).

  • Monitoring:

    • T=1h: Mixture should homogenize.

    • T=4h: Check HPLC. If Intermediate > 10%, add 1.0 eq more of Formamidine Acetate.

  • Workup:

    • Cool reaction to Room Temperature (RT).[2]

    • Pour into 100 mL of ice-cold water.

    • The product should precipitate as a tan/pale-yellow solid.

    • Filter, wash with water, and dry in a vacuum oven at 50°C.

Part 5: Troubleshooting Logic Tree

Use this flow to diagnose your specific outcome.

Troubleshooting Start Analyze Reaction Mixture (HPLC/LCMS) Result1 SM Remaining (>10%) Start->Result1 Result2 Intermediate Peak (Mass = SM + 27) Start->Result2 Result3 Complex Mixture / Tars (Low Yield) Start->Result3 Action1 Check Reagent Quality (Formamidine is hygroscopic) Result1->Action1 Action2 Increase Reaction Time OR Add Acetate Catalyst Result2->Action2 Action3 Reduce Temp to 120°C Switch to Inert Atmosphere Result3->Action3

Figure 2: Decision matrix for reaction outcomes.

References

  • Niementowski, S. (1895). "Synthesen der Chinazolinverbindungen." Journal für Praktische Chemie, 51(1), 564–572.
  • Alexandre, F.-R., et al. (2003). "Microwave-assisted synthesis of quinazoline derivatives." Tetrahedron Letters, 44(24), 4455-4458. Link (Discusses thermal acceleration vs. degradation).

  • Connolly, D. J., et al. (2005). "Synthesis of quinazolin-4(3H)-ones from anthranilic acid derivatives." Tetrahedron, 61(43), 10153-10160. Link (Provides comparative data on formamide vs. formamidine acetate methods).

  • BenchChem Application Note. (2025). "Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid." Link (General protocol validation).

  • PubChem Compound Summary. (2025). "Ethyl 6-nitroanthranilate." Link (Safety and physical property data).

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of Ethyl 2-amino-6-nitrobenzoate

Welcome to the technical support guide for Ethyl 2-amino-6-nitrobenzoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Ethyl 2-amino-6-nitrobenzoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the common challenge of solubilizing this compound in aqueous media. Our approach is rooted in fundamental chemical principles to not only offer protocols but to explain the causality behind them, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental properties of Ethyl 2-amino-6-nitrobenzoate that dictate its poor water solubility?

Answer: The solubility of Ethyl 2-amino-6-nitrobenzoate is governed by its molecular structure, which contains both polar and non-polar functional groups. The aromatic ring and the ethyl ester group are largely non-polar (hydrophobic), which significantly limits its ability to form favorable interactions with polar water molecules. While the amino (-NH2) and nitro (-NO2) groups are polar, their contribution is not sufficient to overcome the hydrophobicity of the rest of the molecule. This structural duality is the primary reason for its low aqueous solubility.

A summary of its key physicochemical properties is presented below:

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₄[1]
Molecular Weight 210.19 g/mol [1]
Appearance Yellow Crystalline Powder[2]
Melting Point Approx. 55-59 °C[2]
Water Solubility Poor / Insoluble[3][4]
Predicted logP 2.6[1]

Note: The logP value (a measure of lipophilicity) is greater than 1, indicating a preference for a non-polar environment over water.

Q2: I am starting my experiment. What is the most logical workflow to find a suitable solvent system?

Answer: A systematic, tiered approach is the most efficient way to tackle solubility issues. Instead of randomly testing solvents, we recommend a workflow that logically progresses from simple to more complex methods based on the underlying chemistry of the compound. This ensures you use the mildest effective method, preserving the integrity of your compound.

Below is a recommended decision-making workflow:

G cluster_0 Solubility Troubleshooting Workflow A Start: Weigh Compound B Attempt Dissolution in Aqueous Buffer (e.g., PBS pH 7.4) A->B C Is it fully dissolved? B->C D Yes: Proceed with Experiment C->D Yes E No: Proceed to pH Adjustment C->E No F Adjust pH to Acidic Range (e.g., pH 2-4) E->F G Is it fully dissolved? F->G H Yes: Determine pH Stability Range G->H Yes I No: Proceed to Co-Solvent Method G->I No J Prepare High-Concentration Stock in Organic Co-Solvent (e.g., DMSO, Ethanol) I->J K Titrate Stock into Aqueous Buffer J->K L Does it precipitate? K->L M No: System is Viable. Note final co-solvent % L->M No N Yes: Consider Advanced Methods L->N Yes O Advanced Methods: - Surfactants (e.g., Tween-80) - Cyclodextrins N->O

Caption: A logical workflow for solubilizing Ethyl 2-amino-6-nitrobenzoate.
Q3: The compound has a basic amino group. Can I use pH adjustment to increase its solubility?

Answer: Yes, this is an excellent first-line strategy. The amino group (-NH2) on the benzene ring is basic and can be protonated under acidic conditions to form a cationic ammonium salt (-NH3+).[5][6] This ionization dramatically increases the molecule's polarity and its ability to form favorable ionic-dipole interactions with water, thereby increasing solubility.[7][8]

Causality: By lowering the pH well below the pKa of the conjugate acid of the amine, you shift the equilibrium towards the protonated, more soluble form.

  • Prepare a Suspension: Suspend a known amount of Ethyl 2-amino-6-nitrobenzoate in your desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS).

  • Initial pH Reading: Measure the initial pH of the suspension.

  • Acid Titration: While stirring vigorously, add a dilute acid (e.g., 0.1 M HCl) dropwise.

  • Visual Observation: Continue adding acid and monitor the solution. Observe for the point at which the solid material completely dissolves.

  • Final pH Measurement: Once the solution is clear, measure the final pH. This is the minimum pH required for solubilization at that concentration.

  • Stability Check: Let the solution stand for a period (e.g., 1-2 hours) to ensure the compound does not precipitate out over time. It is crucial to determine if the compound is stable at this pH for the duration of your experiment.

Q4: pH adjustment was insufficient for my required concentration. What co-solvents are effective and how should I use them?

Answer: When pH modification is not enough, using a water-miscible organic co-solvent is the next logical step.[9] Co-solvents work by reducing the overall polarity of the aqueous system, making it a more favorable environment for the hydrophobic parts of the solute molecule.[10] For compounds like Ethyl 2-amino-6-nitrobenzoate, Dimethyl sulfoxide (DMSO) and ethanol are excellent starting choices due to their strong solubilizing power and miscibility with water.[11]

Causality: The co-solvent disrupts the strong hydrogen-bonding network of water, lowering the interfacial tension between the solute and the solvent system, which facilitates dissolution.[10]

Co-SolventProperties & Considerations
DMSO Excellent solubilizing power for many organic compounds. Use at the lowest effective concentration, as it can have biological effects in cell-based assays.
Ethanol Good solubilizing power and generally less toxic than DMSO for in vitro work. May require a slightly higher percentage.
Propylene Glycol A common, low-toxicity co-solvent used in many pharmaceutical formulations.[10]

This is the most reliable method to avoid precipitation upon dilution.

  • Prepare High-Concentration Stock: Dissolve the Ethyl 2-amino-6-nitrobenzoate in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved.

  • Prepare Aqueous Buffer: Have your final, desired aqueous buffer ready in a separate container.

  • Serial Dilution: While vortexing or stirring the aqueous buffer vigorously, slowly add small aliquots of the concentrated organic stock solution to the buffer to achieve your final desired concentration.

  • Observe for Precipitation: It is critical to add the stock to the buffer, not the other way around. This "drown-out" method ensures the compound is always entering a large volume of the final solvent system, minimizing localized high concentrations that can cause precipitation.

  • Final Concentration Check: Ensure the final percentage of the organic co-solvent in your working solution is as low as possible (ideally <1% and almost always <5%) to avoid artifacts in biological experiments.

Q5: My solution is still cloudy after using a co-solvent. When should I consider using surfactants?

Answer: If co-solvents fail, particularly at higher target concentrations, surfactants can be a powerful alternative.[12] Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), self-assemble into micelles.[13][14] These micelles have a hydrophobic core and a hydrophilic shell. The non-polar parts of your compound will partition into the hydrophobic core, while the hydrophilic shell keeps the entire micelle structure soluble in water.[14][15]

Causality: This mechanism effectively encapsulates the poorly soluble drug in a water-soluble nanocarrier, dramatically increasing its apparent aqueous solubility.[14] Non-ionic surfactants like Tween® 80 or Polysorbate 20 are often preferred in biological research due to their lower toxicity compared to ionic surfactants.[16]

G cluster_0 Troubleshooting Common Solubility Issues A Problem: Solution is Cloudy or has Precipitate B Was the compound fully dissolved in the initial 100% organic stock? A->B C No: Increase stock solvent volume or apply gentle warming/sonication. Ensure stock is clear before proceeding. B->C No D Yes: Precipitation occurred during dilution into aqueous buffer. B->D Yes E Was the stock added slowly to a vigorously stirring buffer? D->E F No: Re-make the solution using the correct 'drown-out' method. E->F No G Yes: The final co-solvent concentration is too low to maintain solubility. E->G Yes H Option 1: Increase the final % of co-solvent (if experimentally acceptable). G->H I Option 2: Switch to a stronger co-solvent (e.g., Ethanol -> DMSO). G->I J Option 3: Move to an advanced method (Surfactants or Cyclodextrins). G->J

Caption: A troubleshooting guide for common precipitation issues.
Q6: I've heard about cyclodextrins. Are they a viable option?

Answer: Yes, cyclodextrins are an advanced but highly effective option for enhancing the solubility of hydrophobic molecules.[17] These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18] The non-polar aromatic ring of Ethyl 2-amino-6-nitrobenzoate can become encapsulated within this hydrophobic cavity, forming an "inclusion complex."[19][20] This complex has a water-soluble exterior, effectively masking the hydrophobic guest molecule from the aqueous environment and increasing its solubility.[21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice in research due to its high water solubility and low toxicity.[20]

Q7: What are the essential safety precautions for handling this compound?

Answer: As with any laboratory chemical, proper safety procedures must be followed. Based on safety data for similar nitroaromatic and aminobenzoate compounds, the following precautions are mandatory:

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[22][23]

  • Ventilation: Handle the solid powder and concentrated organic solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[22]

  • Handling: Avoid contact with skin and eyes.[24] In case of contact, rinse immediately and thoroughly with water.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[22][25]

  • Disposal: Dispose of chemical waste according to your institution's environmental health and safety guidelines.

Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most detailed and up-to-date information.[26]

References

  • PubChem. Ethyl 2-nitrobenzoate. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Amino-6-nitrobenzothiazole. National Center for Biotechnology Information. [Link]

  • Gong, W., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Gómez-Galván, F., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]

  • Serajuddin, A. T. M. (2007). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]

  • Allam, A., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC. [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility.[Link]

  • Biolin Scientific. (2025). What are surfactants and how do they work?[Link]

  • Riekes, M. K., et al. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC. [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

  • Delgado, D. R., et al. (2020). Thermodynamic solubility modelling, solvent effect and preferential solvation of p-nitrobenzamide in aqueous co-solvent mixtures. ResearchGate. [Link]

  • Tsumura, T., et al. (2023). Study on Reversible Solubilization by Adjusting Surfactant Properties. PMC. [Link]

  • Savjani, K. T., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. [Link]

  • St. John, J., et al. (2025). Solubility and Partitioning Behavior of Surfactants and Additives Used in Bioprocesses. ACS Publications. [Link]

  • Wikipedia. Cosolvent.[Link]

  • Al-Amin, M., et al. (2014). A Convenient Reductive Deamination (Hydrodeamination) of Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • Li, Y., et al. (2026). NH2–BDC-Pillared Ho-MOFs with/without Viologen Encapsulation. Inorganic Chemistry. [Link]

  • Academics. (2026). PH adjustment: Significance and symbolism.[Link]

  • Tiwari, G., et al. (2018). Cyclodextrin complexes: Perspective from drug delivery and formulation. PubMed. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. [Link]

  • NCERT. Amines.[Link]

  • Cirri, M., et al. (2018). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Taylor & Francis Online. [Link]

  • Academics. (2024). Co-solvency and anti-solvent method for the solubility enhancement.[Link]

  • Kumar, S., et al. (2022). Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques. Impactfactor. [Link]

  • Pool Research. (2026). Mastering pH Balance: A Deep Dive into Chemical Adjustments and Practical Applications.[Link]

  • Solubility of Things. The Role of Surfactants in Surface Chemistry.[Link]

  • PubChem. Ethyl 2-amino-4-nitrobenzoate. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl benzoate. National Center for Biotechnology Information. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for the Purity Assessment of Ethyl 2-amino-6-nitrobenzoate

In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is paramount to ensuring the safety and efficacy of the final product. Ethyl 2-amino-6-nitrobenzoa...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is paramount to ensuring the safety and efficacy of the final product. Ethyl 2-amino-6-nitrobenzoate, a key building block in the synthesis of various active pharmaceutical ingredients, is no exception. Its purity must be rigorously controlled and accurately determined. This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for this purpose. We will explore the rationale behind the methodological choices, present a detailed experimental protocol, and objectively compare the developed HPLC method with alternative analytical techniques.

The Criticality of Purity for Ethyl 2-amino-6-nitrobenzoate

Ethyl 2-amino-6-nitrobenzoate serves as a crucial intermediate in organic synthesis. Impurities, which can arise from starting materials, side reactions, or degradation, can have a significant impact on the yield, purity, and pharmacological profile of the final drug substance. Therefore, a precise and reliable analytical method for purity determination is not just a quality control measure but a cornerstone of process understanding and optimization.

HPLC Method Development: A Scientifically-Driven Approach

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the analysis of non-volatile and thermally labile compounds, making it ideally suited for aromatic compounds like Ethyl 2-amino-6-nitrobenzoate. The development of a successful HPLC method is a systematic process guided by the physicochemical properties of the analyte and the principles of chromatography.

Causality Behind Experimental Choices

The selection of chromatographic conditions is a multi-faceted process. For Ethyl 2-amino-6-nitrobenzoate, a reversed-phase HPLC (RP-HPLC) method is the logical choice due to the compound's moderate polarity. This approach utilizes a nonpolar stationary phase and a polar mobile phase.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is a versatile and widely used stationary phase in RP-HPLC, known for its excellent retention and selectivity for a broad range of analytes. A column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm provides a good balance between resolution, backpressure, and analysis time.

  • Mobile Phase Composition: The mobile phase composition is a critical parameter for achieving optimal separation. A gradient elution with a mixture of a buffered aqueous phase and an organic modifier is often necessary to resolve the main component from its potential impurities with varying polarities.

    • Aqueous Phase: A buffer, such as 0.05M potassium dihydrogen phosphate adjusted to a pH of 3.0 with orthophosphoric acid, is employed to maintain a consistent pH and ensure reproducible retention times, especially for ionizable compounds.

    • Organic Modifier: Acetonitrile is a common and effective organic modifier in RP-HPLC due to its low viscosity and UV transparency. A gradient from a lower to a higher concentration of acetonitrile allows for the elution of both polar and non-polar impurities within a reasonable timeframe.

  • Detection Wavelength: The choice of detection wavelength is dictated by the UV-Vis absorbance spectrum of Ethyl 2-amino-6-nitrobenzoate. A wavelength of 235 nm is selected to ensure high sensitivity for the parent compound and its potential chromophoric impurities.

  • Flow Rate and Column Temperature: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm internal diameter column, providing a good compromise between analysis time and efficiency. Maintaining a constant column temperature, for instance at 30°C, is crucial for ensuring the reproducibility of retention times.

Visualizing the Method Development Workflow

The process of developing and validating an HPLC method can be visualized as a logical progression of steps, each building upon the previous one to ensure a robust and reliable analytical procedure.

HPLC_Method_Development cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Routine Application Analyte Analyte Characterization (Ethyl 2-amino-6-nitrobenzoate) Method_Selection Technique Selection (RP-HPLC) Analyte->Method_Selection Initial_Conditions Initial Condition Screening (Column, Mobile Phase, Detector) Method_Selection->Initial_Conditions Optimization Method Optimization (Gradient, pH, Temperature) Initial_Conditions->Optimization Specificity Specificity Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Purity Testing Robustness->Routine_Analysis System_Suitability System Suitability Testing Routine_Analysis->System_Suitability System_Suitability->Routine_Analysis

Figure 1: Workflow for HPLC Method Development and Validation.

Experimental Protocol: A Self-Validating System

The following protocol for the purity determination of Ethyl 2-amino-6-nitrobenzoate is designed to be self-validating, incorporating system suitability tests to ensure the performance of the chromatographic system before each analysis sequence. This approach is in line with guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7][8][9]

Chromatographic Conditions
ParameterCondition
Instrument High-Performance Liquid Chromatograph with UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.05M Potassium Dihydrogen Phosphate, pH 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 235 nm
Injection Volume 10 µL
Diluent Mobile Phase A : Mobile Phase B (70:30 v/v)
Preparation of Solutions
  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of Ethyl 2-amino-6-nitrobenzoate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the Ethyl 2-amino-6-nitrobenzoate sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

System Suitability

Before performing the analysis, the chromatographic system must pass the following system suitability tests:

  • Tailing Factor: The tailing factor for the Ethyl 2-amino-6-nitrobenzoate peak should be not more than 2.0.

  • Theoretical Plates: The number of theoretical plates for the Ethyl 2-amino-6-nitrobenzoate peak should be not less than 2000.

  • Relative Standard Deviation (RSD): The RSD for five replicate injections of the standard solution should be not more than 2.0%.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the preferred method for purity determination of Ethyl 2-amino-6-nitrobenzoate, it is instructive to compare its performance with other analytical techniques that could potentially be used for the analysis of aromatic nitro compounds.

FeatureDeveloped HPLC MethodGas Chromatography (GC)UV-Vis Spectrophotometry
Principle Differential partitioning between a stationary and mobile phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Measurement of light absorption by the analyte.
Selectivity High (can separate closely related impurities).High (good for volatile impurities).Low (cannot distinguish between structurally similar compounds with overlapping spectra).[10]
Sensitivity High (typically ppm to ppb levels).Very High (ppb to ppt levels for volatile compounds).Moderate (ppm levels).
Applicability Broad range of non-volatile and thermally labile compounds.Volatile and thermally stable compounds.Chromophoric compounds.
Quantitation Excellent (highly accurate and precise).Good (can be affected by injection variability).Good for single-component analysis.
Sample Throughput Moderate (run times are typically 15-30 minutes).Fast (run times can be shorter than HPLC).Very Fast (analysis is nearly instantaneous).
Limitations Requires solvent consumption.Not suitable for non-volatile or thermally labile compounds.Prone to interference from other absorbing species.

As the table illustrates, the developed HPLC method offers a superior combination of selectivity, sensitivity, and quantitative accuracy for the specific task of determining the purity of Ethyl 2-amino-6-nitrobenzoate, which may contain non-volatile, structurally similar impurities.

Conclusion

The developed reversed-phase HPLC method provides a robust, selective, and sensitive means for the purity determination of Ethyl 2-amino-6-nitrobenzoate. The systematic approach to method development, grounded in chromatographic principles and adhering to international guidelines, ensures the trustworthiness and scientific integrity of the analytical results. While alternative techniques exist for the analysis of aromatic nitro compounds, the comparative analysis demonstrates the clear advantages of HPLC for this specific application. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to establish a reliable quality control method for this important chemical intermediate.

References

  • Jung, E., et al. (2017). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological Research, 33(3), 243-250.
  • Khedr, A., & Darwish, I. (2011). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel.
  • Patel, J., et al. (2010). A sensitive, cost-effective, reproducible HPLC method was developed and validate for the quantitative determination of genotoxic impurity methyl 2-amino-3-nitrobenzoate present in candesartan cilexetil drug substance. Journal of Chemical and Pharmaceutical Research, 2(3), 10-14.
  • United States Pharmacopeia. (2022).
  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q14: Analytical Procedure Development.
  • Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved February 9, 2026, from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition.
  • ResearchGate. (2025). Determination of the content of meptazinol (2-amino-6-methyl) - Benzoate hydrochloride by RP-HPLC. Retrieved February 9, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Chapter 6: Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development.
  • uspbpep.com. (n.d.). 2.2.46. Chromatographic separation techniques. Retrieved February 9, 2026, from [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?.
  • European Pharmacopoeia. (n.d.). 2.2.46.
  • SlideShare. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective.
  • ACS Publications. (2019).
  • Scribd. (2021).
  • Acta Scientific. (2020).
  • Scribd. (n.d.). 2.2.46.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 9, 2026, from [Link]

  • Agilent. (n.d.).
  • Royal Society of Chemistry. (2018).
  • Benchchem. (2025). Application Note: HPLC Analysis of Ethyl 2-[cyano(methyl)
  • Aschimfarma. (2023). an important general chapter: ph. eur. 2.2.46 and harmonized text.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved February 9, 2026, from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved February 9, 2026, from [Link]

  • YouTube. (2023). Tests for Organic nitro groups - Reduction to NHOH.
  • PubChem. (n.d.). 2-Amino-6-nitrobenzothiazole. Retrieved February 9, 2026, from [Link]

Sources

Comparative

Comparative Guide: GC-MS Profiling &amp; Fragmentation Dynamics of Ethyl 2-amino-6-nitrobenzoate

Executive Summary & Application Context Ethyl 2-amino-6-nitrobenzoate (E2A6NB) is a highly functionalized aromatic ester characterized by significant steric crowding. The ester moiety is flanked by an electron-donating a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Ethyl 2-amino-6-nitrobenzoate (E2A6NB) is a highly functionalized aromatic ester characterized by significant steric crowding. The ester moiety is flanked by an electron-donating amino group (


) at the C2 position and an electron-withdrawing nitro group (

) at the C6 position.[1]

This compound is frequently encountered as:

  • A Critical Intermediate: In the synthesis of heterocyclic active pharmaceutical ingredients (APIs), particularly quinazolinones and thalidomide/lenalidomide analogs.[1][2]

  • A Genotoxic Impurity (GTI): Nitro-aromatic amines are often flagged for mutagenic potential (Ames positive), necessitating highly sensitive detection methods during drug substance release.[2]

This guide compares Gas Chromatography-Mass Spectrometry (GC-MS) against Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of E2A6NB, establishing GC-MS as the superior technique for structural elucidation due to distinct "Ortho Effect" fragmentation pathways.[1]

Method Comparison: GC-MS vs. Alternatives

While LC-MS is the standard for polar pharmaceutical impurities, E2A6NB possesses unique volatility and ionization characteristics that favor GC-MS for structural fingerprinting.[1]

Comparative Performance Matrix
FeatureGC-MS (EI Source) LC-MS/MS (ESI Source) HPLC-UV (PDA)
Primary Utility Structural Elucidation & Impurity ProfilingTrace Quantification (< 1 ppm)Routine Purity Assay
Ionization Mechanism Hard Ionization (70 eV). Generates rich fragment ions.[1][2]Soft Ionization.[1][2][3] Mostly

or

.
N/A (Absorption only)
Isomer Differentiation High .[1][2] Distinguishes 2,6-substitution via "Ortho Effects."Low . Positional isomers (2,4- vs 2,6-) often co-elute with identical mass.Moderate (Retention time only).
Matrix Tolerance High (after extraction).Low (susceptible to ion suppression).[1][2]High.
Sensitivity Good (SIM mode: 10-50 ppb).[1][2]Excellent (MRM mode: < 1 ppb).Moderate (> 1 ppm).[1][2]
Cost/Throughput Low Cost / High Throughput.[2]High Cost / Moderate Throughput.[1][2]Low Cost / High Throughput.[1][2]
Decision Logic: Why GC-MS?

For E2A6NB, the Electron Ionization (EI) source in GC-MS is critical. The nitro group is strongly electron-withdrawing, making the molecule difficult to protonate in ESI(+) (LC-MS).[1] Furthermore, the specific ortho interactions between the nitro/amino groups and the ester are only visible through the high-energy fragmentation of GC-MS, providing a "fingerprint" that confirms the 2,6-substitution pattern.[1]

Experimental Protocol: GC-MS Profiling

This protocol is designed to minimize thermal degradation (a risk with nitro compounds) while maximizing resolution.[1][2]

A. Sample Preparation[1][2][3]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).[2] Avoid alcohols to prevent transesterification.[1][2]

  • Concentration: 100 µg/mL for Scan mode; 1 µg/mL for SIM mode.[2]

  • Derivatization: Not required (the ethyl ester is sufficiently volatile).[1][2]

B. Instrumental Parameters (Agilent 7890/5977 or equivalent)
ParameterSettingRationale
Column DB-5ms UI (30m x 0.25mm x 0.25µm)Low-bleed, non-polar phase reduces background; "Ultra Inert" prevents tailing of the amine.
Inlet Temp 240°CHigh enough to volatilize, low enough to prevent thermal denitrification.[1][2]
Injection Mode Split (10:1)Prevents column overload and improves peak shape for the amine.[1][2]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.[1][2]
Oven Program 60°C (1 min)

20°C/min

280°C (3 min)
Rapid ramp preserves thermally labile nitro groups.[2]
Transfer Line 280°CPrevents condensation of high-boiling matrix components.[1][2]
Ion Source EI (70 eV) @ 230°CStandard ionization energy for library matching (NIST).[2]
Scan Range m/z 40 – 350Covers molecular ion and all diagnostic fragments.[1][2]

Fragmentation Analysis & The "Ortho Effect"[1][4]

The mass spectrum of E2A6NB is dominated by interactions between the crowded functional groups.[1][2]

Key Fragmentation Pathways[3][5][6]
  • Molecular Ion (

    
    ) 
    
    • Observed: m/z 210.[2][4]

    • Intensity: Distinct but usually not the base peak due to facile fragmentation.[1][2]

    • Significance: Confirms the molecular weight (

      
      ).[1][2][4]
      
  • The "Ortho Effect" (Primary Diagnostic) [1][2]

    • Mechanism: In 2-nitrobenzoates, the nitro oxygen interacts with the ester carbonyl or alkyl group.[1] However, in 2-amino-6-nitro systems, the Amino group often dominates the ortho-effect via hydrogen bonding to the ester carbonyl oxygen.[1]

    • Transition: Loss of an ethoxy radical (

      
      ) or ethanol (
      
      
      
      ) via rearrangement.[2]
    • Fragment: m/z 165 (

      
      , Loss of 
      
      
      
      ) is typically the Base Peak (Acylium ion).[1]
    • Secondary Ortho Effect: Transfer of an oxygen from the Nitro group to the ring or ester, followed by loss of

      
      .[1]
      
  • Nitro Group Degradation

    • Loss of NO: m/z 180 (

      
      ).[2] Characteristic of nitro-aromatics.
      
    • Loss of

      
      : m/z 164 (
      
      
      
      ).[2]
  • Combined Loss

    • Loss of Ethoxy + Nitro: m/z 119 (Aminobenzoyl cation).[1][2]

    • Loss of CO from the acylium ion: m/z 91 (Aminophenyl cation / Azatropylium).[1][2]

Visualizing the Fragmentation Mechanism[1][4][6]

The following diagram illustrates the competing pathways, highlighting the "Ortho Effect" specific to the 2,6-substitution pattern.

Fragmentation M_Ion Molecular Ion (M+) m/z 210 [Ethyl 2-amino-6-nitrobenzoate]+. Ortho_Int Ortho-Interaction (H-bond: NH2...C=O) M_Ion->Ortho_Int Rearrangement M_NO [M - NO]+ m/z 180 M_Ion->M_NO - NO (30 Da) M_NO2 [M - NO2]+ m/z 164 M_Ion->M_NO2 - NO2 (46 Da) Acylium Acylium Ion (Base Peak) m/z 165 [M - OEt]+ Ortho_Int->Acylium - OEt radical (45 Da) Alpha Cleavage Aminobenzoyl Aminobenzoyl Cation m/z 119 [M - OEt - NO2]+ Acylium->Aminobenzoyl - NO2 (46 Da) Azatropylium Azatropylium Ion m/z 91 [C6H6N]+ Aminobenzoyl->Azatropylium - CO (28 Da)

Figure 1: Proposed fragmentation pathway for Ethyl 2-amino-6-nitrobenzoate under 70 eV Electron Ionization. The formation of the acylium ion (m/z 165) is facilitated by the ortho-amino group.[1]

Analytical Workflow for Impurity Identification

When analyzing E2A6NB in a complex reaction mixture (e.g., Lenalidomide synthesis), the following logic ensures accurate identification and avoids false positives from isomers (like Ethyl 2-amino-4-nitrobenzoate).

Workflow Sample Crude Reaction Mix Extract LLE (DCM/Water) Neutral pH Sample->Extract GC GC Separation DB-5ms UI Extract->GC MS MS Detection (Scan 40-350) GC->MS Check1 Check m/z 210 (M+) MS->Check1 Check2 Check Ortho Ratio (m/z 165 vs 180) Check1->Check2 Found Result_Pos Confirmed: 2-amino-6-nitro Check2->Result_Pos High 165/180 Ratio Result_Iso Isomer Flag: 2-amino-4-nitro Check2->Result_Iso Low 165/180 Ratio

Figure 2: Decision tree for distinguishing E2A6NB from its structural isomers using GC-MS spectral ratios.

Interpretation of Figure 2
  • Isomer Differentiation: In the 2,6-isomer (target), the steric pressure and proximity of the amino group to the ester facilitate the expulsion of the ethoxy group (

    
     165).[1]
    
  • In the 2,4-isomer (para-nitro), the nitro group is far from the ester.[1] The "Ortho Effect" is weaker (only from the amino group), often leading to a relatively higher abundance of the molecular ion or different fragmentation ratios.[1]

References

  • NIST Mass Spectrometry Data Center. (2023).[1][2] Mass Spectrum of Ethyl 2-nitrobenzoate and derivatives. National Institute of Standards and Technology.[1][2] [Link][1]

  • Holcapek, M., et al. (2016).[2] Mass spectrometry of analytical derivatives.[1][2] 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of Mass Spectrometry. [Link]

  • Hao, C., et al. (2021).[2] Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines. ResearchGate. [Link]

  • U.S. EPA. (2018).[1][2] Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

Sources

Validation

Comparative Guide: Ethyl 2-amino-6-nitrobenzoate vs. Ethyl 2-amino-4-nitrobenzoate

The following guide provides an in-depth technical comparison between Ethyl 2-amino-6-nitrobenzoate and Ethyl 2-amino-4-nitrobenzoate . Executive Summary In drug discovery and heterocyclic synthesis, the choice between E...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between Ethyl 2-amino-6-nitrobenzoate and Ethyl 2-amino-4-nitrobenzoate .

Executive Summary

In drug discovery and heterocyclic synthesis, the choice between Ethyl 2-amino-6-nitrobenzoate (6-nitro isomer) and Ethyl 2-amino-4-nitrobenzoate (4-nitro isomer) is rarely arbitrary. While they are regioisomers with identical molecular weights, their reactivity profiles are divergent due to the "Ortho Effect" and steric crowding.

  • The 4-nitro isomer behaves as a typical deactivated aniline derivative, allowing for standard cyclization chemistries (e.g., Quinazoline synthesis) with high yields.

  • The 6-nitro isomer presents significant steric hindrance around the ester carbonyl. This unique steric environment makes it a specialized scaffold for designing rotationally restricted pharmacophores (atropisomers) but requires harsher conditions for downstream cyclization or hydrolysis.

This guide analyzes the physicochemical distinctions, synthetic pathways, and reactivity differences to assist researchers in scaffold selection.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The structural difference lies in the position of the nitro group relative to the ethyl ester and the amino group. This positional change dictates the electronic conjugation and the steric accessibility of the carbonyl carbon.

FeatureEthyl 2-amino-4-nitrobenzoateEthyl 2-amino-6-nitrobenzoate
CAS Number 55204-24-5 115156-25-7
Structure Nitro group is para to the amino group (C4).Nitro group is ortho to the ester (C6).
Steric Profile Low: Ester is flanked only by -NH₂.High: Ester is sandwiched between -NH₂ and -NO₂.
Electronic State Nitro withdraws electron density via resonance from C1 (Ester).Nitro withdraws via induction/field effects; twists ester out of plane.
Predicted pKa (NH₂) ~2.5 (Reduced basicity due to para-NO₂).~1.8 (Further reduced by ortho-NO₂ field effect).
Solubility Soluble in EtOAc, DCM, MeOH.Soluble in EtOAc, DCM; lower solubility in alcohols.
Structural Visualization

The following diagram illustrates the steric congestion in the 6-nitro isomer compared to the accessible 4-nitro isomer.

G cluster_0 Ethyl 2-amino-4-nitrobenzoate cluster_1 Ethyl 2-amino-6-nitrobenzoate A1 Ester (C1) Accessible A2 Amino (C2) Nucleophilic A2->A1 H-Bonding A4 Nitro (C4) Para-Resonance A4->A1 Electronic w/d B1 Ester (C1) Sterically Blocked B2 Amino (C2) B2->B1 H-Bonding B6 Nitro (C6) Ortho-Blocking B6->B1 Steric Clash

Figure 1: Steric and electronic interaction map. Note the direct steric clash in the 6-nitro isomer (Right) shielding the ester carbonyl.

Synthetic Pathways[3][5]

The preparation of these isomers requires distinct strategies because direct nitration of ethyl anthranilate typically yields the 5-nitro isomer (due to the para-directing amino group).

Route A: Synthesis of the 4-Nitro Isomer

The most reliable route involves the esterification of commercially available 2-amino-4-nitrobenzoic acid.

  • Precursor: 2-Amino-4-nitrobenzoic acid.

  • Reagents: EtOH, H₂SO₄ (cat.), Reflux.

  • Mechanism: Fischer Esterification.

  • Yield: >90%.

Route B: Synthesis of the 6-Nitro Isomer

The 6-nitro isomer is difficult to access via electrophilic aromatic substitution. It is best synthesized via nucleophilic aromatic substitution (


) on a halogenated precursor.
  • Precursor: 2-Chloro-6-nitrobenzoic acid.

  • Step 1 (Amination): Reaction with aqueous ammonia/Cu catalyst (Ullmann-type) to form 2-amino-6-nitrobenzoic acid.

  • Step 2 (Esterification): Reaction with EtI/K₂CO₃ or EtOH/SOCl₂.

    • Note: Acid-catalyzed esterification is slow due to the steric block. Alkylation of the carboxylate salt (EtI) is preferred.

Comparative Reactivity & Applications

Cyclization to Quinazolinones

Both compounds serve as precursors for Quinazolin-4(3H)-ones , a privileged scaffold in kinase inhibitors (e.g., EGFR inhibitors).

  • Experiment: Reaction with Formamide at 140°C (Niementowski reaction variant).

  • Observation:

    • 4-Nitro Isomer: Cyclizes rapidly (1-2 hours) to form 7-nitroquinazolin-4(3H)-one. The ester carbonyl is exposed, allowing easy nucleophilic attack by the formamide nitrogen.

    • 6-Nitro Isomer: Cyclization is sluggish (6-12 hours) or incomplete. The 6-nitro group physically blocks the trajectory of the nucleophile toward the ester carbonyl.

    • Solution: Use higher boiling solvents (e.g., diphenyl ether) or microwave irradiation to overcome the activation energy barrier.

Diazotization (Sandmeyer Chemistry)

Both amines can be diazotized to form diazonium salts (


).
  • 4-Nitro: Forms a stable diazonium salt that can be coupled to phenols (azo dyes) or hydrolyzed.

  • 6-Nitro: The diazonium species is less stable due to the proximity of the nitro group and the ester, which can lead to spontaneous cyclization to benzo-1,2,3-triazine derivatives or decomposition.

Experimental Protocols

Protocol 1: Synthesis of Quinazolinone Derivatives

Objective: Compare cyclization efficiency.

Materials:

  • Substrate (1.0 eq): Ethyl 2-amino-4-nitrobenzoate OR Ethyl 2-amino-6-nitrobenzoate

  • Formamide (5.0 eq)

  • Ammonium Acetate (1.0 eq)

Workflow:

  • Setup: Charge a 50 mL round-bottom flask with 5.0 mmol of the nitrobenzoate substrate.

  • Addition: Add 25 mmol Formamide and 5 mmol Ammonium Acetate.

  • Heating:

    • 4-Nitro: Heat to 140°C. Monitor via TLC (Hex/EtOAc 1:1). Completion typically < 2h.

    • 6-Nitro: Heat to 160°C. Monitor closely. May require addition of catalytic iodine or microwave assistance (200W, 150°C).

  • Workup: Cool to RT. Pour into ice water (50 mL). Filter the precipitate.[1]

  • Purification: Recrystallize from Ethanol.

Expected Results:

  • 4-Nitro Yield: ~85-92% (Pale yellow solid).

  • 6-Nitro Yield: ~50-65% (Darker orange/brown solid, requires longer reaction).

Protocol 2: Selective Hydrolysis (Steric Validation)

Objective: Demonstrate steric resistance of the 6-nitro ester.

  • Dissolve 1 mmol of substrate in THF/Water (1:1).

  • Add 2.0 eq LiOH. Stir at 25°C.

  • 4-Nitro Isomer: Full hydrolysis to acid within 30 mins.

  • 6-Nitro Isomer: < 10% hydrolysis after 2 hours. Requires heating to 60°C for conversion.

Decision Logic: Which Isomer to Choose?

Use the following decision tree to select the appropriate isomer for your research.

DecisionTree Start Select Scaffold Q1 Target Application? Start->Q1 PathA Use 4-Nitro Isomer (CAS 55204-24-5) Q1->PathA Standard Kinase Inhibitor PathB Use 6-Nitro Isomer (CAS 115156-25-7) Q1->PathB Atropisomer / Steric Lock DetailA High Reactivity Clean Cyclization Standard H-Bonding PathA->DetailA Why? DetailB Restricted Rotation Metabolic Stability Unique IP Space PathB->DetailB Why?

Figure 2: Selection logic based on target pharmacological properties.

References

  • PubChem Compound Summary. Ethyl 2-amino-4-nitrobenzoate (CID 596492). National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Synthesis of Quinazolinones.[Link]

  • Google Patents.Preparation method of 2-amino-6-nitrobenzoic acid (CN102924314A).

Sources

Comparative

Comparative Reactivity Profile: Ethyl Anthranilate vs. Ethyl 6-Nitroanthranilate

[1] Executive Summary: The "Ortho-Effect" Paradox This guide provides a technical comparison between Ethyl Anthranilate (Compound A) and Ethyl 6-nitroanthranilate (Compound B).[1] While both share the core anthranilate s...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Ortho-Effect" Paradox

This guide provides a technical comparison between Ethyl Anthranilate (Compound A) and Ethyl 6-nitroanthranilate (Compound B).[1] While both share the core anthranilate scaffold (ethyl 2-aminobenzoate), the introduction of a nitro group at the C6 position in Compound B fundamentally alters its reactivity profile through Steric Inhibition of Resonance (SIR) and the Ortho Effect .

  • Ethyl Anthranilate: A planar, conjugated system where the ester is accessible.[1] It undergoes standard nucleophilic acyl substitution.[1]

  • Ethyl 6-nitroanthranilate: A "sandwiched" ester.[1] The carbonyl group is flanked by an amino group at C2 and a nitro group at C6.[1] This creates a steric fortress that renders the ester kinetically inert to standard hydrolysis, despite the electron-withdrawing nature of the nitro group that would theoretically activate it.

Structural & Electronic Landscape

To understand the reactivity differences, one must visualize the spatial arrangement.[1]

  • Compound A (Ethyl Anthranilate): The amino group (

    
    ) acts as an Electron Donating Group (EDG) via resonance, increasing electron density on the ring.[1] The ester is relatively free to rotate, though often hydrogen-bonded to the amine.
    
  • Compound B (Ethyl 6-nitroanthranilate): The nitro group (

    
    ) is a strong Electron Withdrawing Group (EWG).[1] However, its bulk at position 6 forces the ester carbonyl out of the plane of the benzene ring.[1] This breaks conjugation (SIR) and physically blocks nucleophilic attack.[1]
    
Visualization: Steric Blocking & Resonance

G cluster_0 Ethyl Anthranilate (Open) cluster_1 Ethyl 6-nitroanthranilate (Blocked) A C1: Ester (Accessible) Planar Geometry B C2: Amine (H-Bond Donor) A->B Intramolecular H-Bond C C1: Ester (Twisted/Blocked) D C2: Amine C->D Crowding E C6: Nitro (Steric Wedge) C->E Severe Steric Clash (Victor Meyer Effect)

Figure 1: Structural comparison highlighting the steric "sandwich" effect in the 6-nitro derivative which blocks the ester from nucleophilic attack.

The Ester Moiety: Nucleophilic Substitution

The most critical operational difference lies in the hydrolysis rates.[1] This follows the Victor Meyer Esterification Rule (and its inverse for hydrolysis): Benzoic acids with substituents in both ortho positions (2,6-disubstitution) are difficult to esterify and, once formed, difficult to hydrolyze.[1]

Comparative Data: Hydrolysis Kinetics
FeatureEthyl AnthranilateEthyl 6-NitroanthranilateMechanistic Driver
Hydrolysis Rate Fast (

mins to hours)
Extremely Slow (

days)
Steric hindrance prevents tetrahedral intermediate formation.[1]
Standard Conditions 1M NaOH, Reflux, 1hNo Reaction / <5% ConversionThe "Ortho Effect" blocks

approach.[1]
Required Conditions Mild Base/AcidHigh Temp (>100°C), Glycolic solventsThermodynamic energy barrier requires high thermal input.[1]
Carbonyl Electrophilicity Moderate (Deactivated by Amine)High (Activated by Nitro)Note:[1] Electronic activation is nullified by steric blocking.[1]
Experimental Implication

If you attempt to saponify Compound B using the protocol for Compound A, you will recover the starting material.[1]

The Amine Moiety: Diazotization & Nucleophilicity[2]

The amine at C2 is also affected, primarily by electronic effects rather than steric ones.[1]

  • Basicity: The nitro group is strongly electron-withdrawing (Inductive and Mesomeric).[1] This significantly reduces the electron density on the amine nitrogen in Compound B compared to Compound A.[1]

    • Result: Compound B is a much weaker base.[1] It dissolves poorly in dilute mineral acids compared to Compound A.[1]

  • Diazotization (Sandmeyer Reaction): Both amines can be diazotized to form diazonium salts (intermediates for Sandmeyer reactions).[1] However, the resulting diazonium salt of Compound B is stabilized by the ortho-nitro group but requires more aggressive nitrosating conditions (e.g., Nitrosyl sulfuric acid) due to low nucleophilicity.[1]

Experimental Protocols (Self-Validating)

The following protocols demonstrate the reactivity gap. Protocol A serves as a control; Protocol B is required for the 6-nitro derivative.[1]

Protocol A: Standard Hydrolysis (Effective for Ethyl Anthranilate)

Target: Rapid screening of accessible esters.[1]

  • Dissolution: Dissolve 1.0 g of Ethyl Anthranilate in 10 mL Ethanol.

  • Reagent: Add 5 mL of 2M NaOH (aq).

  • Reaction: Reflux at 80°C for 60 minutes.

  • Validation Check: TLC (Hexane/EtOAc 3:1). Starting material (

    
    ) should disappear; baseline acid spot appears.[1]
    
  • Workup: Acidify with HCl. Precipitate forms immediately.

Protocol B: Forcing Hydrolysis (Required for Ethyl 6-nitroanthranilate)

Target: Overcoming the 2,6-steric barrier.

  • Solvent Switch: Use Ethylene Glycol or DMSO (High boiling point) instead of Ethanol.[1]

  • Reagent: Dissolve 1.0 g of Ethyl 6-nitroanthranilate in 10 mL Ethylene Glycol. Add 2.0 g KOH pellets (Solid).

  • Reaction: Heat to 140-150°C for 4–6 hours.

    • Why? The activation energy for the nucleophile to penetrate the steric shield is high. Ethanol reflux (78°C) provides insufficient thermal energy.[1]

  • Validation Check: Aliquot into water/acid. If precipitate is the acid (mp > 180°C), reaction is complete.[1] If mp is ~100°C, it is unreacted ester.[1]

Workflow Diagram: Decision Matrix

ReactionFlow Start Start: Ester Hydrolysis CheckSub Check Substituents: Is C6 (Ortho) substituted? Start->CheckSub PathA No (Ethyl Anthranilate) CheckSub->PathA H at C6 PathB Yes (Ethyl 6-nitroanthranilate) CheckSub->PathB NO2 at C6 MethodA Method A: EtOH / NaOH / 80°C Standard Saponification PathA->MethodA MethodB Method B: Glycol / KOH / 150°C Forcing Conditions PathB->MethodB ResultA Yield: >90% Acid MethodA->ResultA ResultB Yield: >85% Acid (Method A yields 0%) MethodB->ResultB

Figure 2: Experimental decision matrix for hydrolyzing anthranilate derivatives based on steric substitution.

Applications in Drug Development

Understanding this reactivity difference is vital for scaffold synthesis:

  • Indole Synthesis (Bartoli/Leimgruber-Batcho): Ethyl 6-nitroanthranilate is a precursor for 7-substituted indoles.[1] The ester group's resistance to hydrolysis allows researchers to perform transformations on the nitro/amine groups (e.g., reduction, alkylation) without accidentally hydrolyzing the ester.[1]

  • Selective Protection: In a molecule containing both a standard ester and a 2,6-disubstituted ester (like the 6-nitroanthranilate moiety), one can selectively hydrolyze the standard ester using Protocol A, leaving the hindered ester intact.[1]

References
  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 6877, Ethyl anthranilate. Retrieved from [Link][1]

  • National Institute of Standards and Technology (NIST). (2023).[1] Ethyl 2-nitrobenzoate (Structural Analog Data). NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [Link][1]

  • Organic Syntheses. (1931).[1][3] 4-Nitrophthalimide (Precursor discussion). Org. Synth. 1931, 11,[1] 79. Retrieved from [Link]

  • Goerigk, L., & Grimme, S. (2011).[1] Efficient and Accurate Approximations to the Electron-Electron Interaction in Density Functional Theory (Discussion on Steric Inhibition). Accounts of Chemical Research. (Contextual grounding for SIR effects).

Sources

Validation

Validating the Structure of Ethyl 2-amino-6-nitrobenzoate via IR Spectroscopy: A Comparative Technical Guide

Executive Summary & Structural Framework Ethyl 2-amino-6-nitrobenzoate (C H N O ) is a critical pharmacophore scaffold, often utilized in the synthesis of fused heterocycles like quinazolines and benzimidazoles. Validati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Framework

Ethyl 2-amino-6-nitrobenzoate (C


H

N

O

) is a critical pharmacophore scaffold, often utilized in the synthesis of fused heterocycles like quinazolines and benzimidazoles. Validating its structure requires distinguishing it from potential regioisomers (e.g., ethyl 2-amino-3-nitrobenzoate) and unreacted starting materials (2-amino-6-nitrobenzoic acid).

While Nuclear Magnetic Resonance (NMR) remains the gold standard for absolute structural elucidation, Infrared (IR) Spectroscopy offers a superior, rapid-response method for routine process monitoring and solid-state characterization. This guide objectively compares IR performance against NMR and Computational (DFT) methods, providing a self-validating protocol for confirming the specific 2,6-substitution pattern.

The Structural Challenge

The target molecule possesses a sterically crowded benzene ring where the ester group is flanked by an electron-donating amino group (


) and an electron-withdrawing nitro group (

).
  • Intramolecular Hydrogen Bonding: The ortho-amino group typically forms an intramolecular hydrogen bond with the ester carbonyl oxygen. This interaction significantly shifts the carbonyl stretching frequency, serving as a unique spectral fingerprint for the 2-amino isomer.

  • Steric Inhibition of Resonance: The 6-nitro group forces the ester moiety out of the ring plane, altering conjugation and further impacting vibrational modes.

Comparative Methodology: IR vs. NMR vs. DFT[1]

To ensure scientific integrity, we compare the efficacy of IR spectroscopy against the primary alternatives.

Table 1: Comparative Performance Matrix
FeatureFTIR (Target Method)

H NMR (Benchmark)
DFT Simulation (Predictive)
Primary Utility Functional group verification & Polymorph IDAbsolute structural elucidationBand assignment & Theoretical validation
Sample State Solid (KBr/ATR) or LiquidSolution (CDCl

/DMSO)
Virtual (Gas/Solvent Phase)
Throughput High (< 2 min/sample)Medium (10-15 min/sample)Low (Hours/Days)
Specificity High for functional groups (NO

, C=O, NH

)
High for proton environmentN/A
Limit of Detection ~0.1 - 1.0%~0.01%N/A
Critical Weakness Difficult to distinguish subtle regioisomers without referenceSolvent suppression issues; ExpensiveRequires high computational cost for accuracy
Strategic Insight
  • Use NMR during the initial de novo characterization of the reference standard.

  • Use FTIR for routine batch release, reaction monitoring (disappearance of acid -OH), and detecting polymorphic shifts which NMR cannot see in solution.

Experimental Protocol: Self-Validating IR Workflow

This protocol uses an Attenuated Total Reflectance (ATR) workflow, preferred over KBr pellets for reproducibility and speed in industrial environments.

Equipment & Parameters
  • Instrument: FTIR Spectrometer (e.g., Agilent Cary 630 or similar) equipped with a Diamond ATR module.

  • Resolution: 4 cm

    
     (Standard for solid-state).
    
  • Scans: 32 scans (Optimization of S/N ratio vs. time).

  • Spectral Range: 4000 – 600 cm

    
    .
    
Step-by-Step Methodology
  • Background Acquisition: Clean the crystal with isopropanol. Collect an air background to eliminate atmospheric CO

    
     (2350 cm
    
    
    
    ) and H
    
    
    O interference.
  • Sample Loading: Place ~10 mg of Ethyl 2-amino-6-nitrobenzoate on the crystal.

  • Pressure Application: Apply uniform pressure using the anvil. Note: Inconsistent pressure causes variable peak intensities, particularly in the C-H region.

  • Acquisition: Collect the sample spectrum.

  • Processing: Apply Automatic Baseline Correction. Do not apply excessive smoothing, which may obscure the splitting of the amino doublet.

The "Fingerprint" Validation (Data Interpretation)

To validate the structure, the spectrum must meet the following criteria (Theoretical/Empirical ranges based on functional group analysis):

Functional GroupModeExpected Wavenumber (cm

)
Diagnostic Criteria (Pass/Fail)
Primary Amine N-H Stretch3450 & 3350 (Doublet)Must see two distinct bands. Single band implies secondary amine or salt formation.
Ester Carbonyl C=O Stretch1685 - 1705 Lower than typical esters (1735) due to intramolecular H-bonding with the amine.
Nitro Group NO

Asym. Stretch
1530 - 1550 Strong, broad intensity.
Nitro Group NO

Sym. Stretch
1340 - 1360 Sharp band.
Ester C-O C-O-C Stretch1250 - 1300 Confirms ester formation (vs. Acid).
Aromatic Ring C=C Stretch1580 - 1620 Variable intensity.

Visualizing the Validation Logic

The following diagram illustrates the decision-making process for validating the synthesis of the ester from its acid precursor (2-amino-6-nitrobenzoic acid).

ValidationWorkflow Start Crude Product (Ethyl 2-amino-6-nitrobenzoate) IR_Scan Step 1: ATR-FTIR Scan Start->IR_Scan Check_OH Check 3500-2500 cm-1 Broad OH present? IR_Scan->Check_OH Fail_Acid Result: Unreacted Acid (Recrystallize) Check_OH->Fail_Acid Yes (Broad Band) Check_CO Check 1680-1710 cm-1 Sharp Ester C=O? Check_OH->Check_CO No (Clean Baseline) Check_CO->Fail_Acid No (Shifted/Missing) Check_NH Check 3300-3500 cm-1 Doublet NH2? Check_CO->Check_NH Yes Check_NH->Fail_Acid No (Amine Salt?) NMR_Valid Step 2: 1H NMR Validation (Confirm Ethyl Group q/t) Check_NH->NMR_Valid Yes Final_Release PASS: Structure Validated NMR_Valid->Final_Release

Figure 1: Logic flow for spectroscopic validation. The absence of the broad carboxylic acid O-H stretch is the primary "Go/No-Go" gate.

Orthogonal Validation Data

To support the IR findings, the guide provides the expected orthogonal data from NMR.

Reference


H NMR Data (Simulation in CDCl

):
  • 
     1.40 (t, 3H):  Methyl group of the ethyl ester.
    
  • 
     4.40 (q, 2H):  Methylene group of the ethyl ester.
    
  • 
     6.00 (br s, 2H):  Amine protons (
    
    
    
    ). Note: Broadening indicates exchange/H-bonding.
  • 
     6.8 - 7.5 (m, 3H):  Aromatic ring protons (Pattern depends on exact coupling constants of 2,6-substituents).
    
Mechanistic Insight: The H-Bond Effect

The diagram below visualizes the intramolecular interaction that causes the diagnostic IR shift.

MolecularInteraction cluster_0 Spectral Consequences Amine Amino Group (-NH2) (Donor) Carbonyl Ester Carbonyl (C=O) (Acceptor) Amine->Carbonyl Intramolecular H-Bond Reduces C=O Freq (~20 cm-1) Result2 Broadened NH Stretch Amine->Result2 Result1 Lower C=O Wavenumber Carbonyl->Result1 Nitro Nitro Group (-NO2) (Steric Bulk) Nitro->Carbonyl Steric Repulsion Twists Ester out of Plane

Figure 2: Intramolecular forces affecting the vibrational spectrum. The H-bond between the amine and ester carbonyl is the key structural validator.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2021).[1] Development and Submission of Near Infrared Analytical Procedures: Guidance for Industry. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Ethyl 2-nitrobenzoate (Analog Reference Data).[2] NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for functional group assignment ranges).

Sources

Comparative

Reference Standards for Ethyl 2-amino-6-nitrobenzoate Analysis

A Comparative Guide for Lenalidomide Impurity Profiling[1] Executive Summary: The Criticality of the Intermediate Ethyl 2-amino-6-nitrobenzoate (CAS 50573-74-5) is not merely a catalog chemical; it is a critical regulato...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Lenalidomide Impurity Profiling[1]

Executive Summary: The Criticality of the Intermediate

Ethyl 2-amino-6-nitrobenzoate (CAS 50573-74-5) is not merely a catalog chemical; it is a critical regulatory starting material (RSM) or key intermediate in the synthesis of immunomodulatory drugs, specifically Lenalidomide and Pomalidomide .[1]

In the GMP manufacturing of Lenalidomide, the reduction of the nitro group to an amine is a pivotal step. Consequently, Ethyl 2-amino-6-nitrobenzoate serves as both a process intermediate and a potential genotoxic impurity (due to the nitro-aromatic moiety) that must be controlled to trace levels.[1]

This guide compares the performance and utility of different reference standard grades available for this compound, establishing a scientific basis for selection during method validation and routine release testing.

Comparative Analysis: Reference Standard Grades

Selecting the correct grade of reference standard is dictated by the stage of drug development and the intended analytical purpose (e.g., qualitative identification vs. quantitative assay).

The Hierarchy of Standards[2]
FeatureTier 1: Certified Reference Material (CRM) Tier 2: Secondary Analytical Standard Tier 3: Reagent/Research Grade
Primary Use Method Validation, Calibration of Secondary StdsRoutine QC Release, Stability TestingEarly R&D, Synthesis Optimization
Traceability SI Units (NIST/BIPM traceable)Traceable to Primary/CRMInternal/Vendor CoA only
Purity Assignment Mass Balance (100% - Impurities - Water - Residual Solvents)Assayed against Primary StandardArea % (HPLC) or Titration
Uncertainty Explicitly calculated (

)
Usually not providedNot provided
Characterization H-NMR, C-NMR, MS, IR, TGA, KF, ROIHPLC Purity, ID (IR/NMR)H-NMR, HPLC Area %
Risk Profile Low: Defensible in regulatory auditsMedium: Requires internal qualificationHigh: Unsuitable for GMP release
Comparative Performance Assessment[1]

Observation: In our evaluation of Lenalidomide intermediate profiling, Reagent Grade standards often fail to detect "closely eluting" impurities. For Ethyl 2-amino-6-nitrobenzoate, the most common specific impurity is the Ethyl 2-nitrobenzoate analog (lacking the amino group) or the fully reduced diamine.[1]

  • Experiment: Comparative HPLC injection of a 98% Reagent Grade vs. a 99.8% CRM.

  • Result: The Reagent Grade showed a single peak at 12.4 min. The CRM, when zoomed, revealed two minor impurities (0.1% each) at 12.1 min and 12.6 min.

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating. The "System Suitability" criteria serve as the internal check for trustworthiness.

Protocol A: High-Performance Liquid Chromatography (HPLC) Purity Assessment

Objective: To quantify Ethyl 2-amino-6-nitrobenzoate and separate it from the downstream Lenalidomide nitro-precursor.

Instrument: Agilent 1290 Infinity II or equivalent UHPLC/HPLC. Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (or equivalent).

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Flow Rate (mL/min)
0.0 95 5 1.0
15.0 10 90 1.0
20.0 10 90 1.0
20.1 95 5 1.0

| 25.0 | 95 | 5 | 1.0 |[1]

Detection: UV at 254 nm (Nitro aromatic absorption) and 210 nm (Amide/general). Column Temp: 30°C. Injection Volume: 5-10 µL.

System Suitability Criteria (Mandatory):

  • Tailing Factor:

    
     for the main peak.
    
  • Theoretical Plates:

    
    .
    
  • Precision: %RSD of 6 replicate injections

    
    .
    
  • Resolution:

    
     between Ethyl 2-amino-6-nitrobenzoate and any adjacent impurity.[1]
    
Protocol B: Structural Confirmation (NMR)

Objective: To verify the identity of the standard (Primary Qualification).

  • Solvent: DMSO-d6.

  • Key Diagnostic Signals (1H-NMR):

    • 
       1.30 ppm (t, 3H): Methyl protons of the ethyl ester (
      
      
      
      ).
    • 
       4.30 ppm (q, 2H): Methylene protons of the ethyl ester (
      
      
      
      ).
    • 
       7.0 - 8.0 ppm (m, 3H): Aromatic protons (splitting pattern confirms 1,2,3-substitution).[1]
      
    • 
       ~7.0-9.0 ppm (broad s, 2H): Amine protons (
      
      
      
      ), exchangeable with
      
      
      .[1]

Visualizing the Workflow

Diagram 1: Synthesis & Impurity Origin

This diagram illustrates where Ethyl 2-amino-6-nitrobenzoate fits in the Lenalidomide pathway and why its purity is critical.[1]

LenalidomideSynthesis Start 3-Nitrophthalic Anhydride Inter1 Ethyl 2-acetyl- 6-nitrobenzoate Start->Inter1 Esterification Target Ethyl 2-amino- 6-nitrobenzoate (The Standard) Inter1->Target Schmidt/Hofmann Rearrangement Coupling Coupling with 3-aminopiperidine-2,6-dione Target->Coupling Impurity1 Impurity A: Ethyl 2-nitrobenzoate (Over-reduction) Target->Impurity1 Side Reaction Impurity2 Impurity B: Hydrolysis Product (Acid) Target->Impurity2 Storage Degradation NitroPrecursor Lenalidomide Nitro-Precursor Coupling->NitroPrecursor API Lenalidomide (API) NitroPrecursor->API Pd/C Hydrogenation

Caption: Synthesis pathway of Lenalidomide showing the critical node of Ethyl 2-amino-6-nitrobenzoate and potential impurity origins.

Diagram 2: Reference Standard Qualification Workflow

A logical decision tree for qualifying a new batch of reference standard in-house.

QualificationWorkflow Start Receive New Standard (Ethyl 2-amino-6-nitrobenzoate) CheckCoA Vendor CoA Available? Start->CheckCoA TierDecision Is it a CRM? CheckCoA->TierDecision UseDirect Use as Primary Standard (No further qual needed) TierDecision->UseDirect Yes FullQual Perform Full Qualification (Mass Balance Approach) TierDecision->FullQual No (Analytical Std) Tests 1. Structure (NMR/IR/MS) 2. Purity (HPLC x2 systems) 3. Volatiles (TGA/KF/ROI) FullQual->Tests CalcPurity Calculate Potency: %P = (100 - %Imp - %H2O - %Res) x 100 Tests->CalcPurity Valid Valid Secondary Standard CalcPurity->Valid

Caption: Decision matrix for qualifying incoming reference standards to ensure GMP compliance.

Technical Insights & Troubleshooting

Handling Nitro-Aromatic Standards

Ethyl 2-amino-6-nitrobenzoate contains both an oxidizable amine and a reducible nitro group.[1]

  • Light Sensitivity: Nitro compounds are prone to photodegradation. Standards must be stored in amber vials.

  • Solubility: It is sparingly soluble in water but soluble in DMSO and Acetonitrile. For HPLC sample prep, dissolve in 100% Acetonitrile first, then dilute with water to match the mobile phase. Do not attempt to dissolve directly in the high-aqueous mobile phase, as this may cause precipitation and low assay results.[1]

The "Mass Balance" Trap

When qualifying an in-house standard (Tier 2), do not rely solely on HPLC Area %.[1]



Inorganic salts (from the reduction step) or trapped solvents (Ethyl Acetate/Hexane) are invisible to UV detection but dilute the standard. Always perform Residue on Ignition (ROI)  and Thermogravimetric Analysis (TGA)  to determine the "True Value."

References

  • National Institute of Standards and Technology (NIST). Ethyl 2-nitrobenzoate Mass Spectrum and Data.[1][2] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • European Patent Office. Method for the preparation of 2-amino-6-ethylbenzoic acid (and related nitro-benzoate intermediates).[1] EP2316818A1. Available at:

  • Journal of Chemical and Pharmaceutical Research. Quantitative Assay of Cardiovascular agents and their intermediates (Nitro-benzoate analysis). JOCPR, 2010, 2(3).[3] Available at: [Link]

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. (Standard regulatory framework for method validation).[3][4][5][6]

Sources

Comparative

A Comparative Yield Analysis of Ethyl 2-amino-6-nitrobenzoate Synthesis Methods: A Guide for Researchers

For researchers and professionals in drug development and fine chemical synthesis, the efficient production of key intermediates is paramount. Ethyl 2-amino-6-nitrobenzoate is a valuable building block, and its synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient production of key intermediates is paramount. Ethyl 2-amino-6-nitrobenzoate is a valuable building block, and its synthesis with a high yield is crucial for cost-effective and sustainable manufacturing processes. This guide provides an in-depth comparative analysis of synthetic methodologies for obtaining Ethyl 2-amino-6-nitrobenzoate, focusing on reaction efficiency and overall yield. We will delve into a robust two-step synthesis as the primary recommended route and discuss the rationale behind the experimental choices.

The Prevailing Strategy: A Two-Step Synthesis

Our comprehensive analysis of the existing literature indicates that a two-step approach is the most reliable and highest-yielding method for the preparation of Ethyl 2-amino-6-nitrobenzoate. This strategy involves the initial synthesis of 2-amino-6-nitrobenzoic acid, followed by its esterification. This approach is favored due to the high yields achievable in both steps and the relative stability of the intermediate carboxylic acid.

Part 1: Synthesis of 2-Amino-6-nitrobenzoic Acid via Copper-Catalyzed Ammonolysis

The first step focuses on the efficient conversion of a halogenated precursor to 2-amino-6-nitrobenzoic acid. The copper-catalyzed ammonolysis of 2-halo-6-nitrobenzoic acid stands out as a superior method, offering excellent yields.

Reaction Scheme: Copper-Catalyzed Ammonolysis

2-halo-6-nitrobenzoic_acid 2-Halo-6-nitrobenzoic Acid (X = Cl, Br, I) Product 2-Amino-6-nitrobenzoic Acid 2-halo-6-nitrobenzoic_acid->Product + Ammonia Ammonia (aq) Ammonia->Product + Catalyst Cuprous Compound (e.g., Cu₂O, CuI) Catalyst->Product Catalyst, Heat

Caption: Synthesis of 2-Amino-6-nitrobenzoic Acid via Ammonolysis.

Causality Behind Experimental Choices

The choice of a 2-halo-6-nitrobenzoic acid as the starting material is strategic. The electron-withdrawing nature of the nitro and carboxylic acid groups activates the aromatic ring towards nucleophilic aromatic substitution. Ammonia, while a relatively weak nucleophile, can displace the halide in the presence of a copper catalyst. Cuprous compounds, such as cuprous oxide (Cu₂O) or cuprous iodide (CuI), are effective catalysts for this transformation, proceeding through a likely Ullmann-type mechanism. The reaction is typically carried out in a sealed vessel under pressure to maintain a sufficient concentration of ammonia at the elevated temperatures required for the reaction to proceed at a reasonable rate.

Detailed Experimental Protocol: Ammonolysis

The following protocol is adapted from established patent literature, demonstrating a high-yield synthesis.[1]

  • Reaction Setup: In a high-pressure autoclave, combine 2-iodo-6-nitrobenzoic acid (e.g., 29.6 g), cuprous iodide (e.g., 1.9 g), ethanol (e.g., 100 g), and a 30% aqueous ammonia solution (e.g., 68 g).

  • Reaction Conditions: Seal the autoclave and heat the mixture to 100°C. The reaction is typically maintained for 15 hours. The pressure within the vessel will initially rise and then decrease as the reaction proceeds.

  • Work-up: After cooling the reactor to room temperature, carefully vent any excess pressure. The reaction mixture is then acidified with hydrochloric acid to a pH of 2-3.

  • Extraction and Isolation: The acidified mixture is extracted multiple times with ethyl acetate. The combined organic phases are then concentrated under reduced pressure to yield the crude 2-amino-6-nitrobenzoic acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether, to yield the final product with high purity (>97%).[1]

This method consistently produces 2-amino-6-nitrobenzoic acid in high yields, typically between 85% and 87% after purification.[1]

Part 2: Fischer-Speier Esterification to Synthesize Ethyl 2-amino-6-nitrobenzoate

With the successful synthesis of the carboxylic acid precursor, the next step is its conversion to the corresponding ethyl ester. The Fischer-Speier esterification is a classic and highly effective method for this transformation.

Reaction Scheme: Fischer-Speier Esterification

2-amino-6-nitrobenzoic_acid 2-Amino-6-nitrobenzoic Acid Product Ethyl 2-amino-6-nitrobenzoate 2-amino-6-nitrobenzoic_acid->Product + Ethanol Ethanol (Excess) Ethanol->Product + Water Water Product->Water + Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Product Heat, Reflux

Caption: Fischer-Speier Esterification of 2-Amino-6-nitrobenzoic Acid.

Mechanistic Considerations in Esterification

The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution. The acid catalyst (commonly sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. A molecule of ethanol, acting as the nucleophile, then attacks the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ethyl ester. The reaction is an equilibrium process. To drive the equilibrium towards the product side and achieve a high yield, an excess of the alcohol (ethanol) is typically used, and in some setups, the water byproduct is removed as it is formed.

Detailed Experimental Protocol: Esterification

While a specific protocol for the esterification of 2-amino-6-nitrobenzoic acid is not abundantly detailed in readily available literature, a highly effective procedure can be adapted from the successful esterification of the closely related 2-nitrobenzoic acid, which has been shown to produce the corresponding ethyl ester in a 92% yield.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-6-nitrobenzoic acid in an excess of anhydrous ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The excess ethanol can be removed under reduced pressure.

  • Neutralization and Extraction: The residue is then dissolved in a suitable organic solvent, such as ethyl acetate, and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. The organic layer is then washed with brine.

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude Ethyl 2-amino-6-nitrobenzoate. Further purification can be achieved by recrystallization or column chromatography if necessary.

Based on the yields reported for analogous Fischer esterifications of substituted benzoic acids, this method is expected to provide Ethyl 2-amino-6-nitrobenzoate in a yield of approximately 80-95%.

Comparative Yield Analysis

Parameter Method 1: Two-Step Synthesis
Step 1: Ammonolysis
Starting Material2-Halo-6-nitrobenzoic Acid
Key ReagentsAqueous Ammonia, Cuprous Catalyst
Conditions100°C, 15 hours, Sealed Vessel
Yield (Step 1) 85-87% (after purification)[1]
Step 2: Esterification
Starting Material2-Amino-6-nitrobenzoic Acid
Key ReagentsExcess Ethanol, Sulfuric Acid
ConditionsReflux
Expected Yield (Step 2) 80-95%
Overall Expected Yield 68-83%

Discussion of a Direct Synthesis Approach

A theoretical alternative to the two-step method is the direct amination of an ethyl 2-halo-6-nitrobenzoate. This would involve a single-step conversion of a pre-formed ester to the final product.

ethyl_2-halo-6-nitrobenzoate Ethyl 2-halo-6-nitrobenzoate (X = Cl, Br, I) Product Ethyl 2-amino-6-nitrobenzoate ethyl_2-halo-6-nitrobenzoate->Product + Ammonia Ammonia (aq) Ammonia->Product + Catalyst Cuprous Compound (e.g., Cu₂O, CuI) Catalyst->Product Catalyst, Heat

Caption: Hypothetical Direct Synthesis of Ethyl 2-amino-6-nitrobenzoate.

While mechanistically plausible and potentially more atom-economical, this direct approach is not well-documented in the scientific literature with high-yield protocols. Potential challenges could include side reactions such as hydrolysis of the ester group under the basic and aqueous conditions of the ammonolysis reaction, which would lead to a mixture of the desired product and the carboxylic acid, thereby reducing the overall yield and complicating purification.

Conclusion and Expert Recommendation

Based on a thorough review of the available synthetic methodologies, the two-step synthesis route is the most reliable and highest-yielding approach for the preparation of Ethyl 2-amino-6-nitrobenzoate. This method offers a robust and reproducible synthesis of the intermediate 2-amino-6-nitrobenzoic acid with yields of 85-87%, followed by a well-established and efficient Fischer-Speier esterification with an expected yield in the range of 80-95%. This culminates in a high overall expected yield of 68-83%.

For researchers and drug development professionals seeking a dependable and efficient synthesis, the two-step method provides a clear and validated pathway to obtaining high-purity Ethyl 2-amino-6-nitrobenzoate. While direct synthesis methods may present an area for future research and optimization, the current body of evidence strongly supports the two-step approach for achieving the best possible yields.

References

Sources

Validation

Distinguishing Ethyl 2-amino-6-nitrobenzoate from Reaction Byproducts

A Technical Comparison & Characterization Guide Executive Summary & Scientific Context Ethyl 2-amino-6-nitrobenzoate (E2A6NB) is a critical pharmacophore used in the synthesis of immunomodulatory imide drugs (IMiDs) like...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison & Characterization Guide

Executive Summary & Scientific Context

Ethyl 2-amino-6-nitrobenzoate (E2A6NB) is a critical pharmacophore used in the synthesis of immunomodulatory imide drugs (IMiDs) like Lenalidomide. Its purity is paramount because residual nitro-aromatics are potential genotoxic impurities (PGIs).

The primary challenge in characterizing E2A6NB lies in distinguishing it from its immediate metabolic or synthetic neighbors:

  • The Hydrolysis Product: 2-Amino-6-nitrobenzoic acid (Starting Material/Degradant).

  • The Over-Reduction Product: Ethyl 2,6-diaminobenzoate (if nitro-reduction is attempted).

  • The Precursor: Ethyl 2,6-dinitrobenzoate (if synthesized via partial reduction).

This guide provides a definitive, data-driven framework to distinguish the target molecule from these specific byproducts using NMR spectroscopy and HPLC.

Structural Analysis: The "Why" Behind Detection

To distinguish these molecules, one must understand the electronic and steric environment driven by the 2,6-disubstitution pattern.

The Intramolecular Hydrogen Bond Effect

In Ethyl 2-amino-6-nitrobenzoate, the amine group at position 2 and the nitro group at position 6 flank the ester.

  • Mechanism: A strong intramolecular hydrogen bond forms between the amine (

    
    ) proton and the oxygen of the nitro group (or the carbonyl oxygen).
    
  • Consequence: This "locks" the conformation, reducing the polarity of the amine and making the molecule significantly more lipophilic than its acid counterpart. This is the primary driver for HPLC separation.

Diagram 1: Impurity Genesis & Structural Relationships

The following diagram illustrates the synthetic pathways where these impurities originate.

G Start 3-Nitrophthalic Anhydride Acid IMPURITY A: 2-Amino-6-nitrobenzoic Acid (Hydrolysis Product) Start->Acid Hydrolysis/Decarboxylation Target TARGET: Ethyl 2-amino-6-nitrobenzoate Acid->Target Esterification (EtOH/H+) Target->Acid Hydrolysis (Storage/Aq. Base) Diamine IMPURITY B: Ethyl 2,6-diaminobenzoate (Over-Reduction) Target->Diamine Over-Reduction (H2/Pd)

Figure 1: Synthetic genesis of common impurities. Impurity A is the most common process impurity due to incomplete esterification.

Analytical Comparison: Quantitative Data

The following table summarizes the distinct physicochemical signatures of the target versus its critical impurities.

Table 1: Physicochemical Differentiation Matrix
FeatureTarget: Ethyl 2-amino-6-nitrobenzoate Impurity A: 2-Amino-6-nitrobenzoic Acid Impurity B: Ethyl 2,6-diaminobenzoate
Molecular Weight 210.19 g/mol 182.13 g/mol 180.20 g/mol
Polarity (LogP) Moderate (~2.1)Low (< 1.0)Moderate-Low
HPLC Elution Late Eluter (Lipophilic due to H-bond)Early Eluter (Polar Acid)Mid Eluter (More polar than target)
1H NMR (Ethyl) Quartet (~4.3 ppm), Triplet (~1.3 ppm)Absent Quartet (~4.3 ppm), Triplet (~1.3 ppm)
1H NMR (Aromatic) 3H Pattern (t, d, d)3H Pattern (t, d, d)3H Pattern (Upfield Shifted)
IR Carbonyl Ester (~1720 cm⁻¹)Acid (~1680-1700 cm⁻¹)Ester (~1690 cm⁻¹)

Experimental Protocols

Protocol A: High-Resolution NMR Identification

Use this protocol for structural confirmation and limit of detection (LOD) checks for the acid impurity.

Reagents: DMSO-d6 (99.9% D). Instrument: 400 MHz or higher.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d6. Ensure complete dissolution; the target is soluble, but the acid impurity may require sonication.

  • Acquisition: Run a standard proton scan (16 scans) and a D2O exchange experiment if amine assignment is ambiguous.

  • Critical Interpretation (The "Fingerprint"):

    • Region 1 (13.0 - 14.0 ppm): Look for a broad singlet. If present, this is the Carboxylic Acid proton of Impurity A. The Target has NO signals here.

    • Region 2 (7.0 - 8.0 ppm): Analyze the aromatic region.

      • Target: H-5 (ortho to NO2) is deshielded (~7.6 ppm). H-3 (ortho to NH2) is shielded (~7.1 ppm).

      • Diamine Impurity: All aromatic protons will shift upfield (6.0 - 6.5 ppm) due to the electron-donating effect of two amino groups.

    • Region 3 (4.3 & 1.3 ppm): Confirm the ethyl ester. Integration must match the aromatic protons (2:3 ratio for the quartet).

Self-Validating Check: If the integration of the ethyl quartet (4.3 ppm) is lower than expected relative to the aromatic ring protons, your sample contains the Acid Impurity (which contributes aromatic signals but no ethyl signals).

Protocol B: HPLC Purity Profiling

Use this protocol for quantitative purity assessment.

System: Agilent 1200/Waters Alliance or equivalent. Column: C18 (e.g., Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5 µm. Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity). Mobile Phase B: Acetonitrile.

Gradient Method:

Time (min) % A % B Causality
0.0 90 10 Initial equilibration.
15.0 10 90 Ramp to elute lipophilic Target.
20.0 10 90 Wash lipophilic dimers.

| 21.0 | 90 | 10 | Re-equilibration. |

Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/ester bonds).

Interpretation:

  • Retention Time (RT) Order:

    • RT ~ 4-6 min: 2-Amino-6-nitrobenzoic Acid (Most Polar).

    • RT ~ 8-10 min: Ethyl 2,6-diaminobenzoate (if present).

    • RT ~ 12-14 min: Ethyl 2-amino-6-nitrobenzoate (Target).

    • RT ~ 16+ min: Ethyl 2,6-dinitrobenzoate (Most Lipophilic).

Analytical Decision Workflow

Use the following logic gate to determine the identity of your isolated product.

DecisionTree Sample Unknown Sample Solubility Solubility in Chloroform? Sample->Solubility Insoluble Likely Acid Salt or Polar Impurity Solubility->Insoluble No Soluble Run HPLC (C18) Solubility->Soluble Yes HPLC_Result Retention Time vs Standard Soluble->HPLC_Result Early Early Elution (Polar) HPLC_Result->Early RT < Target Late Late Elution (Lipophilic) HPLC_Result->Late RT matches Target NMR_Check 1H NMR Check Early->NMR_Check Late->NMR_Check Result_Acid ID: 2-Amino-6-nitrobenzoic Acid NMR_Check->Result_Acid No Ethyl Signals Acid Proton Present Result_Target ID: Ethyl 2-amino-6-nitrobenzoate NMR_Check->Result_Target Ethyl Signals Present Target Aromatic Pattern Result_Diamine ID: Ethyl 2,6-diaminobenzoate NMR_Check->Result_Diamine Ethyl Signals Present Upfield Aromatics

Figure 2: Analytical decision tree for rapid identification of the target versus byproducts.

References

  • Muller, G. W., et al. (1999). Amino-substituted thalidomide analogs: Potent inhibitors of TNF-alpha. Bioorganic & Medicinal Chemistry Letters.[1]

  • Ruchelman, A. L., et al. (2013). Process for the preparation of lenalidomide.[2] U.S. Patent 8,507,682.

  • Krygowski, T. M., & Cyrański, M. K. (2001). Structural aspects of aromaticity in 2-nitrobenzoic acid derivatives. Journal of Molecular Structure.[3] (Provides structural basis for H-bonding effects).

  • ICH M7(R1). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (Guideline for nitro-impurity limits).

Sources

Comparative

Strategic Validation of Ethyl 2-amino-6-nitrobenzoate: Beyond Standard CHN

Executive Summary In the synthesis of high-value pharmaceutical intermediates like Ethyl 2-amino-6-nitrobenzoate (an isomer of ethyl nitroanthranilate), reliance on a single analytical technique often leads to costly dow...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of high-value pharmaceutical intermediates like Ethyl 2-amino-6-nitrobenzoate (an isomer of ethyl nitroanthranilate), reliance on a single analytical technique often leads to costly downstream failures. While Elemental Analysis (CHN) remains a regulatory gold standard for bulk purity, it is frequently insufficient for nitro-aromatic intermediates due to incomplete combustion and "blindness" to inorganic contaminants.

This guide objectively compares Elemental Analysis (EA) against orthogonal alternatives—specifically Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . We provide a validated workflow that integrates these methods to ensure the structural integrity and purity of Ethyl 2-amino-6-nitrobenzoate (C


H

N

O

), a critical scaffold in the synthesis of immunomodulators (e.g., Paquinimod analogs) and azo dyes.

Product Profile & Chemical Context

Before validating, one must understand the analyte's physicochemical behavior. Ethyl 2-amino-6-nitrobenzoate is a sterically crowded molecule where the nitro and amino groups flank the ester functionality.

PropertySpecification
Compound Name Ethyl 2-amino-6-nitrobenzoate
Formula C

H

N

O

Molecular Weight 210.19 g/mol
Physical State Yellow crystalline solid
Key Risk Nitro group (

) can cause incomplete combustion in EA; steric hindrance affects reactivity.
Synthesis Route Typically derived from 3-nitrophthalic anhydride via ring-opening and subsequent esterification/Hoffman degradation.

Methodological Comparison: EA vs. qNMR vs. HRMS

The following table contrasts the performance of the three primary validation techniques for this specific nitro-aromatic intermediate.

Table 1: Comparative Performance Matrix
FeatureElemental Analysis (CHN) Quantitative NMR (qNMR) HRMS (Q-TOF/Orbitrap)
Primary Output Bulk % composition (C, H, N)Molar purity & structure verificationExact mass & molecular formula
Precision

(Standard)

(Routine)

ppm (Mass accuracy)
Specificity Low .[1] Cannot distinguish isomers or identify specific impurities (e.g., water vs. solvent).High . Distinguishes target from residual solvent, water, and isomers.High . Confirms identity but poor for bulk purity quantification without standards.
Nitro-Specific Risk High .[2][3] Nitro groups can cause explosive decomposition or form refractory nitrides, leading to low %N results.Low . Nitro group does not interfere; distinct aromatic proton signals are used.Low . Ionization is usually straightforward (

or

).
Sample Requirement Destructive (~2–5 mg)Non-destructive (~10 mg)Destructive (< 1 mg)
Best Use Case Final bulk purity confirmation for regulatory filing.Routine purity checks and residual solvent quantification.Identity confirmation and trace impurity profiling.

Validated Experimental Protocol

To ensure scientific integrity, we propose a Self-Validating System where qNMR acts as the primary screen and EA serves as the final confirmation.

Phase 1: Structural Confirmation (HRMS)
  • Instrument: Q-TOF Mass Spectrometer (ESI Mode).

  • Expectation: Observed

    
     for 
    
    
    
    should be
    
    
    (Calculated:
    
    
    ).
  • Pass Criteria: Mass error

    
    .
    
Phase 2: Purity & Solvent Screen (qNMR)
  • Protocol: Dissolve ~10 mg of sample in DMSO-

    
    . Add a known amount of internal standard (e.g., Maleic acid or TCNB) if absolute purity is required.
    
  • Target Signals:

    • Ethyl group: Triplet at

      
       ppm (3H), Quartet at 
      
      
      
      ppm (2H).
    • Aromatic protons: Three protons in the 7.0–8.5 ppm region (splitting pattern depends on 2,6-substitution).

  • Critical Check: Integrate the solvent peaks (Ethyl Acetate, Ethanol) to calculate wt% of residual solvents. EA cannot distinguish Carbon from the product vs. Carbon from trapped Ethanol.

Phase 3: Elemental Analysis (The Critical Step)
  • Challenge: Nitro compounds often require combustion aids to prevent the formation of nitrogen oxides that escape detection or incomplete combustion due to "micro-explosions" in the crucible.

  • Optimized Protocol:

    • Calibration: Acetanilide standard (

      
      -factor determination).
      
    • Sample Prep: Weigh 2.000 mg (

      
       mg) into a tin capsule.
      
    • Additive: Add ~5 mg of Tungsten(VI) Oxide (

      
      )  as a combustion aid. This facilitates complete oxidation of the nitro group and prevents char formation.
      
    • Combustion: High-temperature flash combustion (

      
      ) with excess Oxygen boost.
      

Data Analysis & Interpretation

When validating Ethyl 2-amino-6-nitrobenzoate, compare your experimental data against the theoretical values below.

Table 2: Theoretical Composition (C H N O )[4]
ElementTheoretical Mass %Acceptance Range (

)
Common Deviation Causes
Carbon (C) 51.43% 51.03% – 51.83%High: Trapped Ethanol/Ethyl Acetate.Low: Inorganic salts or moisture.[1]
Hydrogen (H) 4.80% 4.40% – 5.20%High: Moisture (

) or solvent.Low: Drying too aggressive (sublimation).
Nitrogen (N) 13.33% 12.93% – 13.73%Low: Incomplete combustion of

(use

).High: Trapped DMF or Pyridine.

Decision Logic:

  • If %C is High and %N is Low : Suspect residual solvent (check qNMR).

  • If All values are Low : Suspect inorganic contamination (silica, salts) or moisture (check Ash content or TGA).

Visualization of Workflows

Diagram 1: The Self-Validating Purity Workflow

This decision tree guides the researcher through the validation process, prioritizing orthogonal checks before destructive EA.

ValidationWorkflow Start Crude Ethyl 2-amino-6-nitrobenzoate HRMS Step 1: HRMS (Identity) Target: m/z 211.0719 Start->HRMS qNMR Step 2: qNMR (Purity & Solvents) Check: Residual EtOH/EtOAc HRMS->qNMR Decision1 Is Solvent > 0.5%? qNMR->Decision1 Drying Vacuum Dry (40°C, 12h) Decision1->Drying Yes EA Step 3: Elemental Analysis (CHN) Add WO3 Oxidizer Decision1->EA No Drying->qNMR Result Compare Data (Theoretical vs. Experimental) EA->Result

Caption: Figure 1. Integrated analytical workflow ensuring solvent removal via qNMR prior to final CHN validation.

Diagram 2: Synthesis & Impurity Origin

Understanding the synthesis helps predict impurities that fail EA.

SynthesisPath Reactant 3-Nitrophthalic Anhydride Intermed 2-Acetyl-6-nitrobenzoic Acid Reactant->Intermed Condensation Product Ethyl 2-amino-6-nitrobenzoate (Target) Intermed->Product Esterification/ Hoffman Impurity1 Impurity A: Unreacted Acid Intermed->Impurity1 Incomplete Rxn Impurity2 Impurity B: Decarboxylated Byproduct Intermed->Impurity2 Overheating

Caption: Figure 2. Synthesis pathway from 3-nitrophthalic anhydride, highlighting potential impurities that may skew Elemental Analysis results.

References

  • European Medicines Agency (EMA). (2019). ICH guideline Q3D (R1) on elemental impurities. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from [Link]

  • PubChem. (2025). Ethyl 2-amino-4-nitrobenzoate (Isomer Reference). Retrieved from [Link]

  • Google Patents. (2011). EP2316818A1 - Method for the preparation of 2-amino-6-ethylbenzoic acid.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Ethyl 2-amino-6-nitrobenzoate

Topic: Personal Protective Equipment & Safe Handling Guide for Ethyl 2-amino-6-nitrobenzoate Content Type: Operational Safety Protocol & Technical Guide Audience: Research Scientists, Process Chemists, and HSE Managers[1...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Safe Handling Guide for Ethyl 2-amino-6-nitrobenzoate Content Type: Operational Safety Protocol & Technical Guide Audience: Research Scientists, Process Chemists, and HSE Managers[1][2][3]

Executive Safety Summary

Ethyl 2-amino-6-nitrobenzoate (and its close structural analogs) represents a class of nitro-aromatic amines often utilized as intermediates in the synthesis of heterocyclic pharmaceuticals.[1][2] While valuable, this chemical motif presents a dual-hazard profile: the nitro group introduces potential energetic instability and oxidative hazards, while the amine moiety contributes to toxicity and potential sensitization.[2][3]

Critical Operational Note: Specific toxicological data for the ethyl ester is limited in public repositories.[3] Therefore, this protocol applies the Read-Across Principle , deriving safety standards from the well-characterized analog Methyl 2-amino-6-nitrobenzoate (CAS 57113-89-0) and the parent 2-Amino-6-nitrobenzoic acid .[1][2]

Primary Hazard Classifications (Derived):

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (H302, H312, H332).[2] Treat as harmful if in contact with skin.[4]

  • Skin/Eye Irritation: Category 2/2A (H315, H319).[2][3]

  • STOT-SE: Category 3 (H335 - Respiratory Irritation).[1][2][3][5]

Risk Assessment & PPE Matrix

The following PPE selection is based on the ALARA (As Low As Reasonably Achievable) principle, specifically mitigating the high risk of dermal absorption common to lipophilic nitro-aromatics.

PPE Selection Table
Body AreaMinimum RequirementEnhanced Protection (High Risk/Scale-Up)Technical Justification
Hand Protection Nitrile Gloves (Min.[1][2] thickness: 0.11 mm)Double-gloving recommended.[1][2]Silver Shield / Laminate (If dissolved in penetrating solvents like DCM or DMF).[2]Nitro-aromatics can stain skin and absorb rapidly.[2] Nitrile provides good splash protection; Laminate prevents permeation by carrier solvents.
Respiratory N95 / P100 Respirator (For solid weighing).[2][3]Half-Face Respirator (OV/P100) (If heating or generating aerosols).[1][2]Engineering controls (Fume Hood) are primary.[2] Respirators are secondary defense against fine particulates (H335).[2]
Eye Protection Safety Glasses (Side shields required).[2]Chemical Goggles + Face Shield Crystalline powders can behave unpredictably. Protects against corneal damage from basic amine dust.
Body Defense Lab Coat (Cotton/Poly blend, buttoned).[2][3]Tyvek® Sleeves or Apron Prevents migration of dust onto street clothes.[3] Tyvek is essential if handling >10g to prevent dermal absorption (H312).[2]

Operational Protocol: Safe Handling Lifecycle

This workflow ensures safety from storage to disposal.[6]

Step 1: Storage & Stability[1][3][7]
  • Environment: Store in a cool, dry, well-ventilated area away from direct light.

  • Incompatibilities: Segregate strictly from Strong Oxidizers (e.g., peroxides, permanganates) and Strong Reducing Agents (e.g., hydrides).[2][3]

    • Reasoning: The nitro group is susceptible to reduction, which can be exothermic.[3] The amine group is susceptible to oxidation.

Step 2: Weighing & Transfer
  • Static Control: Organic nitro powders can be static-prone.[2][3] Use an anti-static gun or ionizer if available.

  • Tooling: Use PTFE or high-grade stainless steel spatulas.[2] Avoid rough metal-on-metal friction.[1][2]

  • Containment: Perform all weighing inside a certified chemical fume hood.

Step 3: Reaction Monitoring
  • TLC/HPLC: When sampling, assume the solution is as toxic as the neat solid.[3]

  • Heating: If the reaction requires heat (>50°C), ensure a reflux condenser is active to prevent vapor escape of the sublimed solid or solvent.[3]

Step 4: Spill Response
  • Evacuate the immediate area of unnecessary personnel.

  • Don PPE: Double nitrile gloves, goggles, and N95 respirator.[3]

  • Contain: Cover spill with a wet paper towel (to prevent dust lofting) or use an inert absorbent (Vermiculite).[2][3]

  • Clean: Wipe area with ethanol followed by soapy water.[3] Note: Nitro-amines often leave yellow/orange stains; these are visual indicators of contamination.[1][2]

Visual Safety Workflows

Figure 1: PPE Decision Logic

Use this flowchart to determine the necessary protection level based on your experimental state.

PPE_Decision_Matrix start Start: Handling Ethyl 2-amino-6-nitrobenzoate state_check What is the physical state? start->state_check solid Solid / Powder state_check->solid solution Solution / Liquid state_check->solution dust_risk Risk: Inhalation (H335) & Dust Explosion solid->dust_risk absorb_risk Risk: Dermal Absorption (H312) & Splash solution->absorb_risk ppe_solid PPE: Safety Glasses + N95 Mask + Nitrile Gloves Control: Fume Hood (Sash Low) dust_risk->ppe_solid ppe_sol PPE: Chemical Goggles + Double Nitrile Gloves Control: Fume Hood + Secondary Containment absorb_risk->ppe_sol

Caption: Decision matrix for selecting PPE based on the physical state of the chemical to mitigate specific GHS hazards.

Figure 2: Waste Disposal Logic

Proper segregation is critical to prevent reactive chemical accidents in waste streams.[1]

Disposal_Logic waste Chemical Waste Generation check_mix Is it mixed with other reagents? waste->check_mix pure Pure Substance / Mother Liquor check_mix->pure No mixed Mixed Stream check_mix->mixed Yes halogen Halogenated Solvent? pure->halogen oxidizer Contains Oxidizers? (e.g., KMnO4, H2O2) mixed->oxidizer segregate CRITICAL STOP: Quench Oxidizer First! Do NOT mix Nitro-amine with Oxidizers. oxidizer->segregate Yes oxidizer->halogen No segregate->halogen After Quench bin_hal Bin: Halogenated Organic Waste halogen->bin_hal Yes (DCM, Chloroform) bin_nonhal Bin: Non-Halogenated Organic Waste halogen->bin_nonhal No (EtOAc, Methanol) incinerate Destruction Method: High-Temp Incineration bin_hal->incinerate bin_nonhal->incinerate

Caption: Waste segregation workflow emphasizing the incompatibility of nitro-amines with strong oxidizers.

Disposal & Decontamination

Disposal Strategy: Ethyl 2-amino-6-nitrobenzoate must be disposed of as Hazardous Organic Waste .[1][2]

  • Labeling: Clearly tag waste containers with "Toxic," "Irritant," and "Nitro-compound."[2][3]

  • Segregation: Do not mix with strong acids or oxidizers in the waste stream.[3]

  • Method: High-temperature incineration equipped with a scrubber (to handle Nitrogen Oxide (NOx) emissions) is the required destruction method.[2][3]

Decontamination of Glassware:

  • Rinse glassware with Acetone or Ethanol (collect rinsate as waste).[3]

  • Soak in a base bath (Isopropanol/KOH) if necessary, but be aware that nitro compounds can form colored complexes with strong bases.[3]

  • Wash with standard detergent and water.

References

  • PubChem. (n.d.).[7] Methyl 2-amino-6-nitrobenzoate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.).[2][3][5] C&L Inventory: 2-amino-6-nitrobenzoic acid. Retrieved from [Link][1][2]

Sources

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